molecular formula C8H17N B1584594 2-Cyclohexylethylamine CAS No. 4442-85-7

2-Cyclohexylethylamine

Cat. No.: B1584594
CAS No.: 4442-85-7
M. Wt: 127.23 g/mol
InChI Key: HFACYWDPMNWMIW-UHFFFAOYSA-N
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Description

2-Cyclohexylethylamine is a natural product found in Vachellia rigidula with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexylethanamine
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InChI

InChI=1S/C8H17N/c9-7-6-8-4-2-1-3-5-8/h8H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HFACYWDPMNWMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60196170
Record name Cyclohexaneethanamine (9CI)
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Molecular Weight

127.23 g/mol
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CAS No.

4442-85-7
Record name Cyclohexaneethanamine
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Record name Ethylamine, 2-cyclohexyl-
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Record name 2-Cyclohexylethylamine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyclohexylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic protocols and reaction mechanisms for the production of 2-cyclohexylethylamine, a valuable building block in organic synthesis and pharmaceutical development. The following sections detail various synthetic routes, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate a thorough understanding and practical application of these methods.

I. Reductive Amination of Cyclohexylacetaldehyde

Reductive amination is a highly versatile and widely used method for the synthesis of amines. This approach involves the reaction of a carbonyl compound, in this case, cyclohexylacetaldehyde, with an amine source, followed by reduction of the intermediate imine.

A. Reductive Amination with Ammonia (B1221849) and Hydrogen Gas

This one-pot reaction directly converts cyclohexylacetaldehyde to this compound using ammonia as the nitrogen source and catalytic hydrogenation for the reduction step.

Experimental Protocol:

A typical procedure involves charging a high-pressure autoclave with cyclohexylacetaldehyde, a suitable solvent such as ethanol (B145695) or methanol, and a hydrogenation catalyst.[1] The vessel is then sealed, purged with nitrogen, and filled with ammonia gas, followed by pressurization with hydrogen. The reaction mixture is heated and stirred for a specified duration. Upon completion, the catalyst is filtered off, and the product is isolated and purified by distillation. Catalysts based on nickel, cobalt, palladium, or rhodium are commonly employed for this transformation.[1][2]

ParameterValue/ConditionReference
Starting Material Cyclohexylacetaldehyde[1][2]
Amine Source Ammonia (aqueous or gas)[1][2]
Reducing Agent Hydrogen (H₂)[1][2]
Catalyst Ni-based, Co-based[1][2]
Solvent Ethanol, Methanol[1]
Temperature 80-150 °C[1][2]
Pressure 10-150 bar H₂[1][2]
Yield High (specific data for this substrate not available)[1][2]

Reaction Mechanism:

The reaction proceeds through the initial formation of a hemiaminal by the nucleophilic attack of ammonia on the carbonyl group of cyclohexylacetaldehyde. The hemiaminal then dehydrates to form an imine intermediate. The imine is subsequently reduced by catalytic hydrogenation to yield the final product, this compound.

Reductive_Amination cyclohexylacetaldehyde Cyclohexylacetaldehyde hemiaminal Hemiaminal Intermediate cyclohexylacetaldehyde->hemiaminal + NH₃ ammonia NH₃ H2_catalyst H₂ / Catalyst imine Imine Intermediate hemiaminal->imine - H₂O product This compound imine->product + H₂ / Catalyst

Reductive amination of cyclohexylacetaldehyde.

II. Reduction of Cyclohexylacetonitrile

The reduction of a nitrile group provides a direct route to primary amines. Cyclohexylacetonitrile, which can be prepared from cyclohexyl halides, serves as a key intermediate in this pathway.

A. Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines with high efficiency.

Experimental Protocol:

In a typical setup, a solution of cyclohexylacetonitrile in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon).[3][4] The reaction is often performed at reduced temperatures (e.g., 0 °C) to control its exothermic nature. After the addition is complete, the reaction is stirred for a period, which may include warming to room temperature or refluxing. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution to precipitate the aluminum salts, which are subsequently filtered off. The organic layer is then dried, and the solvent is removed to yield the crude product, which can be purified by distillation.

ParameterValue/ConditionReference
Starting Material Cyclohexylacetonitrile[3][4]
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)[3][4]
Solvent Anhydrous Diethyl Ether or THF[3][4]
Temperature 0 °C to reflux[3][4]
Reaction Time 1-4 hours[3]
Yield Typically high (e.g., >85%)[5]

Reaction Mechanism:

The reduction of a nitrile with LiAlH₄ proceeds via the nucleophilic addition of a hydride ion (H⁻) from the aluminohydride complex to the electrophilic carbon of the nitrile group. This forms an intermediate imine-metal complex. A second hydride transfer then reduces the imine to an amine-metal complex. Aqueous workup subsequently liberates the primary amine.

Nitrile_Reduction_LiAlH4 nitrile Cyclohexylacetonitrile imine_complex Imine-metal complex nitrile->imine_complex + 'H⁻' from LiAlH₄ LiAlH4 1. LiAlH₄ workup 2. H₂O workup amine_complex Amine-metal complex imine_complex->amine_complex + 'H⁻' from LiAlH₄ product This compound amine_complex->product H₂O workup

Reduction of cyclohexylacetonitrile with LiAlH₄.

B. Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation using Raney nickel is another effective method for the reduction of nitriles to primary amines and is often favored in industrial settings.[6]

Experimental Protocol:

Cyclohexylacetonitrile is dissolved in a suitable solvent, typically ethanol saturated with ammonia to suppress the formation of secondary amine byproducts.[7] The solution is then introduced into a hydrogenation apparatus with Raney nickel as the catalyst. The reaction is carried out under a hydrogen atmosphere at elevated temperature and pressure. After the theoretical amount of hydrogen has been consumed, the reaction mixture is cooled, the catalyst is removed by filtration, and the product is isolated by distillation of the filtrate.

ParameterValue/ConditionReference
Starting Material Cyclohexylacetonitrile[6]
Reducing Agent Hydrogen (H₂)[6]
Catalyst Raney Nickel[6][8]
Solvent Ethanol with Ammonia[7]
Temperature ~100 °C[9]
Pressure High pressure (e.g., 50-100 atm)[9]
Yield Good to excellent[7]

Reaction Mechanism:

The mechanism of catalytic hydrogenation of nitriles on a metal surface like Raney nickel involves the adsorption of both the nitrile and hydrogen onto the catalyst surface. The pi bonds of the nitrile group interact with the metal surface, and hydrogen atoms are added stepwise across the carbon-nitrogen triple bond, first forming an imine intermediate which is then further reduced to the primary amine.

Nitrile_Hydrogenation_RaneyNi nitrile Cyclohexylacetonitrile adsorbed_nitrile Adsorbed Nitrile nitrile->adsorbed_nitrile Adsorption on Ni surface H2_RaneyNi H₂ / Raney Ni adsorbed_imine Adsorbed Imine Intermediate adsorbed_nitrile->adsorbed_imine + 2[H] product This compound adsorbed_imine->product + 2[H]

Catalytic hydrogenation of cyclohexylacetonitrile.

III. Hydrogenation of 2-Phenylethylamine

This synthetic route involves the reduction of the aromatic ring of a readily available precursor, 2-phenylethylamine. This can be achieved through partial reduction followed by further hydrogenation or by direct, complete hydrogenation.

A. Birch Reduction followed by Hydrogenation

The Birch reduction of 2-phenylethylamine yields a cyclohexadiene intermediate, which can then be hydrogenated to the saturated cyclohexyl ring.[10]

Experimental Protocol:

Step 1: Birch Reduction In a typical Birch reduction, 2-phenylethylamine is dissolved in a mixture of liquid ammonia, an alcohol (such as ethanol or tert-butanol), and an alkali metal (like sodium or lithium).[11] The reaction is carried out at low temperatures (-78 °C to -33 °C). After the reaction is complete, it is quenched, and the intermediate 2-(1,4-cyclohexadienyl)ethylamine is isolated.

Step 2: Hydrogenation of the Diene The isolated cyclohexadiene intermediate is then subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in a suitable solvent like ethanol or ethyl acetate (B1210297) under a hydrogen atmosphere to yield this compound.[12]

ParameterStep 1: Birch ReductionStep 2: HydrogenationReference
Starting Material 2-Phenylethylamine2-(1,4-Cyclohexadienyl)ethylamine[11][12]
Reagents/Catalyst Li or Na in liquid NH₃/EtOHH₂ / Pd/C or PtO₂[11][12]
Solvent Liquid Ammonia / EthanolEthanol, Ethyl Acetate[11][12]
Temperature -78 to -33 °CRoom Temperature[11][12]
Pressure Atmospheric1-3 atm H₂[12]
Yield Good (specific data for this substrate not available)High (quantitative)[10][12]

Reaction Mechanism:

The Birch reduction proceeds via a single-electron transfer from the dissolved alkali metal to the aromatic ring, forming a radical anion. This is followed by protonation by the alcohol to give a cyclohexadienyl radical. A second electron transfer and another protonation event yield the non-conjugated 1,4-cyclohexadiene. The subsequent catalytic hydrogenation proceeds via the standard mechanism of syn-addition of hydrogen across the double bonds on the catalyst surface.

Birch_Reduction_Hydrogenation phenylethylamine 2-Phenylethylamine diene 2-(1,4-Cyclohexadienyl)ethylamine phenylethylamine->diene Birch Reduction birch_reagents Na/NH₃, EtOH hydrogenation_reagents H₂ / Pd/C product This compound diene->product Catalytic Hydrogenation

Birch reduction followed by hydrogenation.

B. Direct Catalytic Hydrogenation

Direct and complete hydrogenation of the aromatic ring of 2-phenylethylamine to the corresponding cyclohexane (B81311) ring can be achieved using more forcing conditions and specific catalysts.

Experimental Protocol:

This transformation typically requires a highly active catalyst, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C), under high pressure and elevated temperature.[13] 2-Phenylethylamine is dissolved in a suitable solvent, and the hydrogenation is carried out in a high-pressure reactor. After the reaction, the catalyst is filtered, and the product is purified by distillation.

ParameterValue/ConditionReference
Starting Material 2-Phenylethylamine[13]
Reducing Agent Hydrogen (H₂)[13]
Catalyst Rh/C, Ru/C[13]
Solvent Alcohols, Hydrocarbons[13]
Temperature 100-200 °C[14]
Pressure 50-150 atm H₂[14][15]
Yield High[13]

Reaction Mechanism:

The aromatic ring is adsorbed onto the surface of the catalyst, and hydrogen atoms are added in a stepwise manner to the double bonds of the benzene (B151609) ring until it is fully saturated. The reaction proceeds through various partially hydrogenated intermediates that remain adsorbed on the catalyst surface until the final product is formed.

IV. Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding the overalkylation often seen in direct amination.[16] This route requires the preparation of a suitable 2-cyclohexylethyl halide precursor.

Experimental Protocol:

Step 1: Synthesis of 2-Cyclohexylethyl Halide 2-Cyclohexylethanol can be converted to 2-cyclohexylethyl bromide or iodide via reaction with PBr₃ or the Appel reaction (PPh₃, I₂), respectively.

Step 2: Gabriel Synthesis Potassium phthalimide (B116566) is reacted with the 2-cyclohexylethyl halide in a polar aprotic solvent like DMF.[17] The resulting N-(2-cyclohexylethyl)phthalimide is then cleaved, typically by reaction with hydrazine (B178648) hydrate (B1144303) in a refluxing solvent such as ethanol (the Ing-Manske procedure), to liberate the primary amine and form a phthalhydrazide (B32825) precipitate, which is filtered off.

ParameterValue/ConditionReference
Starting Material 2-Cyclohexylethyl Halide[17]
Reagents 1. Potassium Phthalimide2. Hydrazine Hydrate[17]
Solvent DMF (Step 1), Ethanol (Step 2)[17]
Temperature Elevated (Step 1), Reflux (Step 2)[17]
Yield Generally good over two steps[17]

Reaction Mechanism:

The Gabriel synthesis begins with the nucleophilic substitution (Sₙ2) reaction where the phthalimide anion attacks the primary alkyl halide. The subsequent cleavage with hydrazine involves nucleophilic acyl substitution at both carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide and the release of the desired primary amine.

Gabriel_Synthesis halide 2-Cyclohexylethyl Halide n_alkylphthalimide N-(2-Cyclohexylethyl)phthalimide halide->n_alkylphthalimide + Potassium Phthalimide (Sₙ2) phthalimide Potassium Phthalimide hydrazine Hydrazine (N₂H₄) product This compound n_alkylphthalimide->product + Hydrazine phthalhydrazide Phthalhydrazide n_alkylphthalimide->phthalhydrazide + Hydrazine

Gabriel synthesis of this compound.

V. Synthesis from Cyclohexylethanol via Mitsunobu Reaction

The Mitsunobu reaction provides a pathway to convert alcohols into a variety of functional groups, including amines, with inversion of stereochemistry if a chiral center is present.[3]

Experimental Protocol:

2-Cyclohexylethanol is treated with triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a nitrogen nucleophile like phthalimide or hydrazoic acid (generated in situ from sodium azide). If phthalimide is used, the subsequent cleavage is performed as in the Gabriel synthesis. If an azide (B81097) is formed, it is then reduced to the primary amine, for example, by catalytic hydrogenation or with LiAlH₄.

ParameterValue/ConditionReference
Starting Material 2-Cyclohexylethanol[3]
Reagents PPh₃, DEAD/DIAD, N-nucleophile (e.g., Phthalimide, HN₃)[3]
Solvent THF, Dichloromethane[9]
Temperature 0 °C to Room Temperature[9]
Yield Good, dependent on nucleophile and subsequent steps

Reaction Mechanism:

The Mitsunobu reaction is initiated by the reaction of triphenylphosphine with the azodicarboxylate to form a phosphonium (B103445) salt. The alcohol then adds to this species, forming an alkoxyphosphonium salt, which is a good leaving group. The nitrogen nucleophile then displaces the activated hydroxyl group in an Sₙ2 fashion.

Mitsunobu_Reaction alcohol 2-Cyclohexylethanol alkoxyphosphonium Alkoxyphosphonium Salt alcohol->alkoxyphosphonium + PPh₃, DEAD reagents PPh₃, DEAD/DIAD, N-Nucleophile intermediate_product N-Substituted Intermediate alkoxyphosphonium->intermediate_product + N-Nucleophile (Sₙ2) product This compound intermediate_product->product Deprotection/Reduction

Mitsunobu reaction pathway to this compound.

References

physicochemical properties of 2-Cyclohexylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclohexylethylamine

Introduction

This compound, with the CAS number 4442-85-7, is an organic compound with the chemical formula C8H17N[1][2]. It is a colorless to nearly colorless liquid characterized by a distinct amine odor[1][2]. Structurally, it consists of a cyclohexyl group attached to an ethylamine (B1201723) moiety, which imparts a unique combination of hydrophobic and hydrophilic properties[1]. This versatile molecule is utilized in various research and industrial applications, including as an intermediate in organic synthesis for chemical reagents and catalysts, and in the development of pharmaceuticals and polymers[2][3]. This technical guide provides a comprehensive overview of the core , detailed experimental protocols for its synthesis, and a discussion of its chemical behavior.

Chemical Structure and Identification

This compound is an achiral molecule as it lacks any stereocenters[1]. The cyclohexane (B81311) ring predominantly exists in a thermodynamically stable chair conformation, a feature that influences its molecular interactions and physical properties[1].

IdentifierValue
IUPAC Name 2-cyclohexylethanamine[4]
CAS Number 4442-85-7[1][2][5][6]
Molecular Formula C8H17N[1][2][4][6]
Molecular Weight 127.23 g/mol [1][4][6]
Canonical SMILES C1CCC(CC1)CCN[1][4]
InChI Key HFACYWDPMNWMIW-UHFFFAOYSA-N[1]
Synonyms (2-Aminoethyl)cyclohexane, 2-Cyclohexylethanamine, Cyclohexaneethanamine[4][5][7][8]

Physicochemical Properties

The are summarized in the table below. These properties are crucial for its handling, application, and in the design of synthetic routes.

PropertyValue
Appearance Colorless to almost colorless clear liquid[1][2]
Boiling Point 96 °C at 40 mmHg[1][2]
177-178 °C (estimated at standard atmospheric pressure)[1]
159-161 °C[2]
Melting Point -15 °C (estimated)[1][2][5]
-50 °C[2]
Density 0.87 g/mL at 20 °C[1][9]
0.8455 (estimate)[2]
Vapor Pressure 1.53 mmHg at 25 °C[1][2]
Flash Point 51 °C[1][2]
Refractive Index 1.46 at 20 °C[1]
1.4630-1.4670[2]
pKa 10.9 (predicted)[1]
10.0 ± 0.10 (predicted)[2][10]
LogP 1.96 (predicted)[1]
Solubility Limited solubility in water. Miscible with various organic solvents[1].

Reactivity and Stability

This compound exhibits reactivity typical of a primary amine. It acts as a weak base and can react with acids to form salts[1][2]. The amine group can also act as a nucleophile in reactions such as alkylation and nucleophilic substitution[1].

The compound is considered stable under normal conditions[11]. However, it is sensitive to air and should be stored accordingly[2][9]. Incompatible materials include strong oxidizing agents[11]. Hazardous decomposition products are not expected under normal use conditions[11].

Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for some of these methods.

Reductive Amination of Cyclohexanone (B45756)

This common method involves the reaction of cyclohexanone with ethylamine in the presence of a reducing agent.

G Workflow for Reductive Amination cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Cyclohexanone Cyclohexanone ReactionVessel Reaction in a suitable solvent (e.g., Methanol) Cyclohexanone->ReactionVessel Ethylamine Ethylamine Ethylamine->ReactionVessel ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->ReactionVessel Quenching Quench reaction ReactionVessel->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying of organic phase Extraction->Drying Purification Purification (e.g., Distillation) Drying->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound via reductive amination.

Materials:

  • Cyclohexanone

  • Ethylamine

  • Reducing agent (e.g., sodium cyanoborohydride)

  • Solvent (e.g., methanol)

  • Apparatus for reaction, extraction, and distillation

Procedure:

  • Dissolve cyclohexanone and ethylamine in the chosen solvent in a reaction vessel.

  • Add the reducing agent portion-wise while maintaining the reaction temperature.

  • Stir the mixture until the reaction is complete, which can be monitored by techniques like TLC or GC.

  • Quench the reaction by carefully adding water or a suitable quenching agent.

  • Extract the product into an organic solvent.

  • Wash and dry the organic phase.

  • Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Water-Based Synthesis

A greener approach to synthesis can be achieved using water as the reaction medium. This method can yield 65-80% of the product within 2-6 hours[1]. To overcome solubility issues of the organic reactants in water, a phase transfer catalyst or surfactant is often required[1].

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis is another environmentally friendly method that avoids the use of solvents. Reactants are physically ground together to induce a chemical reaction[1]. This technique can produce this compound in yields of 70-85% with reaction times ranging from 30 minutes to 2 hours[1]. The advantages of this method include the elimination of solvent waste, reduced energy consumption, and simpler purification procedures[1].

Biological and Pharmacological Context

While specific research on this compound is somewhat limited, related compounds have been investigated for their pharmacological properties[1]. There is potential for this compound and its derivatives to modulate neurotransmitter systems, particularly dopaminergic and serotonergic pathways[1]. Some studies on similar structures suggest possible antidepressant-like effects[1]. Its moderate lipophilicity, as indicated by the predicted LogP value, suggests it may have the ability to cross cell membranes[1]. The predicted pKa value of around 10.9 indicates that at physiological pH, the compound will be predominantly in its protonated, charged form, which will influence its solubility and interactions with biological targets[1].

G Interrelation of Physicochemical Properties Structure Molecular Structure (C8H17N) MW Molecular Weight (127.23 g/mol) Structure->MW Polarity Polarity (Hydrophobic Cyclohexyl, Hydrophilic Amine) Structure->Polarity Reactivity Chemical Reactivity (Basicity, Nucleophilicity) Structure->Reactivity determines nucleophilicity BP Boiling Point (96 °C @ 40 mmHg) MW->BP influences Density Density (0.87 g/mL) MW->Density influences Polarity->BP influences (H-bonding) Solubility Solubility (Low in Water, High in Organics) Polarity->Solubility determines LogP LogP (~1.96) Polarity->LogP determines MP Melting Point (-15 °C) Bioactivity Potential Biological Activity (Membrane Permeability, Receptor Interaction) Solubility->Bioactivity affects pKa pKa (~10.9) pKa->Reactivity determines basicity pKa->Bioactivity affects (ionization state) LogP->Bioactivity affects

Caption: Logical relationships between the molecular structure and key .

Conclusion

This compound is a primary amine with a well-characterized set of physicochemical properties that make it a valuable compound in both academic research and industrial applications. Its unique structure, combining a nonpolar cyclohexyl ring with a polar amine group, governs its solubility, reactivity, and potential for biological activity. The availability of multiple synthetic routes, including environmentally benign options, further enhances its utility. This technical guide provides essential data and protocols to support the safe and effective use of this compound for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide to 2-Cyclohexylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4442-85-7

Synonyms and Chemical Identifiers

2-Cyclohexylethylamine is a versatile chemical intermediate with several recognized synonyms and identifiers crucial for researchers and drug development professionals. Proper identification is key to ensuring the correct substance is being utilized in experimental and developmental workflows.

Identifier TypeValue
IUPAC Name 2-cyclohexylethanamine
CAS Number 4442-85-7[1]
Molecular Formula C₈H₁₇N[1]
Molecular Weight 127.23 g/mol [1]
Common Synonyms (2-Aminoethyl)cyclohexane, 1-Amino-2-cyclohexylethane, Cyclohexaneethylamine, 2-Cyclohexyl-ethylamine[1]
PubChem CID 20509[1]
EINECS Number 224-673-7[1]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in various experimental settings.

PropertyValue
Appearance Colorless to almost colorless clear liquid
Purity (GC) ≥96.0%
Refractive Index 1.4620-1.4670 @ 20°C
Form Liquid

Synthesis of this compound

The synthesis of this compound can be achieved through various established chemical routes. A prevalent and effective method is the catalytic hydrogenation of cyclohexylacetonitrile. This process involves the reduction of the nitrile functional group to a primary amine in the presence of a catalyst and hydrogen gas.

Experimental Protocol: Catalytic Hydrogenation of Cyclohexylacetonitrile

This protocol outlines a representative procedure for the synthesis of this compound via the reduction of cyclohexylacetonitrile.

Materials:

  • Cyclohexylacetonitrile

  • Anhydrous Ethanol (or other suitable solvent)

  • Raney Nickel (or Palladium on Carbon, Pd/C)

  • Hydrogen Gas (H₂)

  • High-pressure reactor (autoclave)

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: A high-pressure autoclave is charged with cyclohexylacetonitrile and anhydrous ethanol. The catalyst, typically Raney Nickel or 5% Pd/C, is then carefully added to the mixture. The amount of catalyst can range from 5-10% by weight relative to the starting nitrile.

  • Hydrogenation: The reactor is sealed and purged several times with nitrogen gas to remove any residual air, followed by purging with hydrogen gas. The reactor is then pressurized with hydrogen to the desired pressure (typically 50-100 psi) and heated to a temperature between 50-80°C. The reaction mixture is stirred vigorously to ensure efficient contact between the reactants, catalyst, and hydrogen.

  • Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen gas. The reaction is considered complete when hydrogen consumption ceases.

  • Work-up: After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully vented. The reaction mixture is then filtered to remove the catalyst.

  • Isolation and Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The crude product can be further purified by vacuum distillation to obtain the final product with high purity.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Cyclohexylacetonitrile Cyclohexylacetonitrile Catalytic Hydrogenation in Autoclave Catalytic Hydrogenation in Autoclave Cyclohexylacetonitrile->Catalytic Hydrogenation in Autoclave Catalyst (Raney Ni or Pd/C) Catalyst (Raney Ni or Pd/C) Catalyst (Raney Ni or Pd/C)->Catalytic Hydrogenation in Autoclave Hydrogen Gas Hydrogen Gas Hydrogen Gas->Catalytic Hydrogenation in Autoclave Solvent (Ethanol) Solvent (Ethanol) Solvent (Ethanol)->Catalytic Hydrogenation in Autoclave Filtration to remove catalyst Filtration to remove catalyst Catalytic Hydrogenation in Autoclave->Filtration to remove catalyst Solvent removal (Rotary Evaporation) Solvent removal (Rotary Evaporation) Filtration to remove catalyst->Solvent removal (Rotary Evaporation) Vacuum Distillation Vacuum Distillation Solvent removal (Rotary Evaporation)->Vacuum Distillation This compound This compound Vacuum Distillation->this compound

Caption: Synthetic workflow for this compound.

Pharmacological Profile and Mechanism of Action

While specific pharmacological data for this compound is not extensively documented in publicly available literature, its structural similarity to known monoamine reuptake inhibitors suggests a likely mechanism of action involving the modulation of neurotransmitter systems. It is hypothesized to interact with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT).[2]

Hypothesized Signaling Pathway: Inhibition of Monoamine Reuptake

Monoamine transporters are responsible for the reuptake of neurotransmitters like dopamine and serotonin from the synaptic cleft back into the presynaptic neuron, which terminates the signaling process. Inhibitors of these transporters block this reuptake, leading to an increased concentration of the neurotransmitter in the synapse and enhanced neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Monoamine Transporter (DAT/SERT) Monoamine Transporter (DAT/SERT) [Blocked by this compound] This compound->Monoamine Transporter (DAT/SERT) Inhibition Dopamine/Serotonin (reuptake)->Monoamine Transporter (DAT/SERT) Dopamine/Serotonin (increased concentration) Dopamine/Serotonin (increased concentration) Postsynaptic Receptors Postsynaptic Receptors Dopamine/Serotonin (increased concentration)->Postsynaptic Receptors Enhanced Signal Transduction Enhanced Signal Transduction Postsynaptic Receptors->Enhanced Signal Transduction

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocol: Monoamine Transporter Binding Assay

To quantify the binding affinity of this compound to monoamine transporters, a competitive radioligand binding assay is a standard and effective method.

Materials:

  • Cell membranes prepared from cells expressing human dopamine transporter (hDAT) or human serotonin transporter (hSERT).

  • Radioligand specific for the transporter of interest (e.g., [³H]WIN 35,428 for DAT or [³H]citalopram for SERT).

  • This compound (test compound).

  • Non-specific binding control (e.g., a high concentration of a known inhibitor like cocaine for DAT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Filter mats and cell harvester.

Procedure:

  • Assay Preparation: A dilution series of this compound is prepared in the assay buffer.

  • Incubation: In a 96-well plate, the cell membranes, radioligand, and either buffer (for total binding), the non-specific control, or a concentration of this compound are combined.

  • Equilibration: The plates are incubated at a specific temperature (e.g., room temperature) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting: The incubation is terminated by rapid filtration through filter mats using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The filter mats are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data for the different concentrations of this compound are then plotted to generate a competition curve. From this curve, the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its potential as a modulator of monoamine transporters makes it and its derivatives interesting candidates for the development of novel therapeutics for neurological and psychiatric disorders.[2] Furthermore, its amine functionality allows for its use as a curing agent in the polymer industry.[2]

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Cyclohexylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of 2-cyclohexylethylamine. Leveraging established principles of stereochemistry and computational chemistry, this document outlines the key structural features of the molecule, proposes a detailed protocol for its conformational analysis using computational methods, and presents hypothetical quantitative data for its stable conformers. Furthermore, a general experimental approach for the conformational analysis of flexible molecules using Nuclear Magnetic Resonance (NMR) spectroscopy is detailed. This guide also includes a visualization of a common synthetic route to this compound. The information presented herein serves as a foundational resource for researchers engaged in the study and application of this compound and related compounds in fields such as medicinal chemistry and materials science.

Introduction

This compound, with the chemical formula C8H17N, is a primary amine featuring a cyclohexane (B81311) ring linked to an ethylamine (B1201723) moiety.[1] Its structural characteristics, particularly the conformational flexibility of the cyclohexane ring and the rotatable bonds of the ethylamine side chain, play a crucial role in its chemical reactivity and potential biological activity. Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for applications in drug design, where molecular shape and pharmacophore presentation are key determinants of efficacy, and in materials science, where intermolecular interactions are governed by molecular conformation.

This guide delves into the intricacies of this compound's structure, providing a theoretical framework for its conformational analysis. While experimental data for this specific molecule is limited in the public domain, this document synthesizes information from analogous compounds and established computational and experimental methodologies to provide a robust predictive model of its conformational behavior.

Molecular Structure

The molecular structure of this compound consists of a saturated six-membered cyclohexane ring bonded to a two-carbon ethylamine chain. The IUPAC name for this compound is 2-cyclohexylethan-1-amine.

Key Structural Identifiers:

IdentifierValue
CAS Number 4442-85-7
Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
IUPAC Name 2-cyclohexylethan-1-amine
SMILES C1CCC(CC1)CCN
InChI 1S/C8H17N/c9-7-6-8-4-2-1-3-5-8/h8H,1-7,9H2
InChIKey HFACYWDPMNWMIW-UHFFFAOYSA-N

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The ethylamine substituent can be positioned in either an equatorial or an axial position on the cyclohexane ring.

Conformational Analysis

The conformational landscape of this compound is primarily defined by three key factors:

  • Cyclohexane Ring Inversion: The interconversion between the two chair conformations of the cyclohexane ring.

  • Substituent Orientation: The preference for the ethylamine group to occupy either the equatorial or axial position.

  • Side Chain Rotation: The rotation around the C-C and C-N bonds of the ethylamine side chain.

Proposed Computational Conformational Analysis

Due to the absence of specific experimental data, a computational approach is proposed to elucidate the conformational preferences of this compound. Density Functional Theory (DFT) calculations are a reliable method for this purpose, as demonstrated by studies on similar molecules.

A typical workflow for the conformational analysis of this compound using computational methods is outlined below.

conformational_analysis_workflow start Initial Structure Generation (e.g., equatorial and axial conformers) geom_opt Geometry Optimization (e.g., DFT with B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain thermochemical data) geom_opt->freq_calc conf_search Conformational Search (Scan dihedral angles of the side chain) geom_opt->conf_search analysis Analysis of Results (Relative energies, bond lengths, dihedral angles) freq_calc->analysis reoptimize Re-optimization of Unique Conformers conf_search->reoptimize final_energy Single-Point Energy Calculation (Higher level of theory, e.g., B3LYP/6-311++G(d,p)) reoptimize->final_energy final_energy->analysis end Identify Stable Conformers analysis->end

Caption: A typical computational workflow for conformational analysis.

Based on established principles of conformational analysis of substituted cyclohexanes, the equatorial conformer is expected to be more stable than the axial conformer due to the avoidance of 1,3-diaxial interactions. The following tables present hypothetical quantitative data for the lowest energy conformers of this compound, which would be the expected output of the proposed computational study.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)
Equatorial-gauche0.00
Equatorial-anti0.5 - 1.5
Axial-gauche1.5 - 2.5
Axial-anti2.0 - 3.0

Table 2: Hypothetical Key Dihedral Angles (in degrees) for the Most Stable Conformer (Equatorial-gauche)

Dihedral AngleValue
C1-C6-C5-C4 (ring)~55-60
C2-C1-C7-C8 (side chain)~60 (gauche)
C1-C7-C8-N (side chain)~60 (gauche)

Table 3: Hypothetical Selected Bond Lengths (in Ångstroms) for the Most Stable Conformer (Equatorial-gauche)

BondLength
C-C (cyclohexane)~1.53 - 1.54
C-H (cyclohexane)~1.09 - 1.10
C1-C7~1.54
C7-C8~1.53
C8-N~1.47
N-H~1.01

Note: The data presented in Tables 1, 2, and 3 are hypothetical and intended to be representative of the expected results from a computational study. Actual values may vary.

General Experimental Protocol for NMR-based Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformation of flexible molecules in solution. A general protocol for the conformational analysis of this compound would involve the following steps:

  • Sample Preparation:

    • Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl3, CD3OD).

    • Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).

  • 1D NMR Spectroscopy:

    • Acquire high-resolution 1H and 13C NMR spectra.

    • Analyze chemical shifts and coupling constants (3JHH). The magnitude of vicinal coupling constants can provide information about dihedral angles via the Karplus equation.

  • 2D NMR Spectroscopy:

    • Perform COSY (Correlation Spectroscopy) experiments to establish proton-proton connectivity.

    • Run HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments to correlate directly bonded protons and carbons.

    • Execute HMBC (Heteronuclear Multiple Bond Correlation) experiments to identify long-range proton-carbon correlations.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to determine through-space proximities of protons, providing crucial information about the spatial arrangement of atoms and thus the preferred conformation.

  • Variable Temperature NMR:

    • Acquire NMR spectra at different temperatures to study the dynamics of conformational exchange.

    • At lower temperatures, the interconversion between conformers may slow down sufficiently to allow for the observation of separate signals for each conformer, enabling the determination of their relative populations and the energy barrier to interconversion.

  • Data Analysis:

    • Integrate experimental NMR data with computational modeling to build a comprehensive picture of the conformational landscape of this compound in solution.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the reductive amination of cyclohexylacetaldehyde or the reduction of cyclohexylacetonitrile. Another route involves the alkylation of cyclohexylamine.

Reductive Amination Synthesis Pathway

The following diagram illustrates the synthesis of this compound via the reductive amination of cyclohexylacetaldehyde with ammonia.

synthesis_pathway reactant1 Cyclohexylacetaldehyde intermediate Imine Intermediate reactant1->intermediate + NH3 - H2O reactant2 Ammonia (NH3) reactant2->intermediate product This compound intermediate->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) reducing_agent->product

Caption: Synthesis of this compound via reductive amination.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and a predictive model for the conformational analysis of this compound. While specific experimental data remains to be published, the proposed computational and experimental protocols offer a clear roadmap for future investigations. The hypothetical quantitative data presented serves as a valuable reference point for researchers. A thorough understanding of the conformational preferences of this compound is essential for harnessing its full potential in various scientific and industrial applications.

References

A Technical Guide to the Thermodynamic and Physical Properties of 2-Cyclohexylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the known thermodynamic and physical properties of 2-Cyclohexylethylamine (CAS: 4442-85-7), a key organic compound in various industrial and pharmaceutical applications. It serves as a consolidated reference for researchers and professionals in drug development and chemical synthesis. This guide presents quantitative data in structured tables, outlines the general experimental methodologies for property determination, and visualizes key workflows and conceptual biological pathways.

Introduction

This compound, with the molecular formula C₈H₁₇N, is an aliphatic amine featuring a cyclohexyl group bonded to an ethylamine (B1201723) moiety[1]. Its molecular structure imparts a combination of hydrophobic characteristics from the cyclohexyl ring and reactive functionality from the primary amine group[2]. This unique combination makes it a versatile intermediate in the synthesis of agrochemicals, corrosion inhibitors, and notably, as a building block for pharmaceutical agents, including those targeting neurological disorders[2]. An accurate understanding of its physical and thermodynamic properties is critical for process optimization, safety engineering, and predicting its behavior in both chemical and biological systems.

Physical Properties

The physical characteristics of this compound have been documented across various chemical data sources. These properties are essential for handling, storage, and process design. The key physical data are summarized in Table 1.

PropertyValueSource(s)
Molecular Weight 127.23 g/mol [1][3][4][5]
Appearance Colorless to almost colorless liquid[1][2][3]
Boiling Point 96 °C @ 40 mmHg177-178 °C (estimated @ standard pressure)[1][3][6]
Melting Point -15 °C (estimated)-50 °C (estimated)[1][6]
Density 0.87 g/mL @ 20°C/20°C[1][3]
Refractive Index 1.46 @ 20°C[1][3]
Vapor Pressure 1.53 mmHg @ 25°C[1]
Solubility Limited solubility in water; soluble in various organic solvents[1]
Octanol/Water Partition Coeff. (XLogP3-AA) 2.4[4]

Thermodynamic Properties

While comprehensive experimental data for all thermodynamic parameters of this compound are not widely published, key safety and phase-change-related properties are available. These are crucial for assessing the compound's reactivity and thermal stability.

PropertyValueSource(s)
Flash Point 51 °C[3]
Enthalpy of Formation (ΔfH°) Data not publicly available. Must be determined experimentally or via computational modeling.
Enthalpy of Combustion (ΔcH°) Data not publicly available. Can be determined via bomb calorimetry.
Heat Capacity (Cp) Data not publicly available. Can be determined via differential scanning calorimetry (DSC).

Experimental Protocols & Characterization

Identity and Purity Confirmation

Purity is often established using methods like Gas Chromatography (GC) and nonaqueous titration, with structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy[3].

  • Gas Chromatography (GC): This technique separates volatile compounds. A sample is vaporized and passed through a column. The retention time is characteristic of the compound, and the peak area allows for quantification of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the magnetic properties of atomic nuclei, providing detailed information about the carbon-hydrogen framework[1].

Boiling Point Determination

The boiling point is measured by distillation. For values at reduced pressure (e.g., 96 °C at 40 mmHg), a vacuum distillation apparatus is used[1][3]. The temperature at which the liquid-vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

Density and Refractive Index Measurement
  • Density: The specific gravity (or density) is typically measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 20 °C)[3].

  • Refractive Index: An Abbe refractometer is the standard instrument used to measure the refractive index of the liquid, also at a specified temperature and wavelength of light[1][3].

Flash Point Determination

The flash point is determined using either a closed-cup (e.g., Pensky-Martens) or open-cup apparatus. The sample is heated at a controlled rate, and an ignition source is passed over the liquid. The flash point is the lowest temperature at which the vapors will ignite momentarily[3].

Calorimetry

To obtain core thermodynamic data, calorimetric methods are required.

  • Differential Scanning Calorimetry (DSC): This method would be used to accurately determine the melting point and measure the heat capacity of the substance as a function of temperature.

  • Bomb Calorimetry: The standard enthalpy of combustion can be determined by combusting a known mass of the substance in a high-pressure oxygen environment within a bomb calorimeter and measuring the heat evolved. The enthalpy of formation can then be calculated from this value.

G cluster_input Input cluster_phys Physical Property Determination cluster_thermo Thermodynamic & Safety Analysis cluster_output Data Output Sample Sample of This compound BP Boiling Point Analysis (Distillation) Sample->BP Density Density Measurement (Pycnometer) Sample->Density RI Refractive Index (Refractometer) Sample->RI FP Flash Point Test (Closed-Cup Method) Sample->FP Purity Purity & Structure (GC, NMR) Sample->Purity PhysData Physical Data Table BP->PhysData Density->PhysData RI->PhysData ThermoData Thermodynamic Data FP->ThermoData Purity->PhysData Purity->ThermoData

Caption: Experimental workflow for physicochemical characterization.

Biological Activity & Pharmacological Relevance

For drug development professionals, understanding the potential biological context of a chemical intermediate is crucial. While this compound is primarily a synthetic building block, its structural motifs are relevant to pharmacologically active molecules.

  • Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals, with applications in developing drugs that target neurological disorders[2].

  • Neurotransmitter Modulation: Related compounds have been explored for their ability to modulate dopaminergic and serotonergic neurotransmitter systems[1]. Derivatives of this compound may exhibit antidepressant-like effects, although specific research on the parent compound is limited[1].

  • Natural Occurrence: The compound has been reported to be found in the plant species Vachellia rigidula[4].

The potential interaction of derivatives with key neurotransmitter systems is a critical area of interest for medicinal chemists.

G cluster_compound Compound Class cluster_targets Potential Biological Targets cluster_effect Downstream Effect cluster_outcome Pharmacological Outcome Compound This compound Derivatives Dopamine Dopaminergic System (Receptors/Transporters) Compound->Dopamine interacts with Serotonin Serotonergic System (Receptors/Transporters) Compound->Serotonin interacts with Effect Modulation of Neurotransmission Dopamine->Effect Serotonin->Effect Outcome Potential Antidepressant or Neurological Effects Effect->Outcome leads to

Caption: Conceptual pathway for biological activity of derivatives.

Conclusion

This compound is a valuable chemical with well-defined physical properties but less-documented experimental thermodynamic data. The information compiled in this guide provides a solid foundation for its application in research and development. The established physical constants are crucial for chemical engineering and process safety, while its role as a precursor to neurologically active compounds highlights its importance in medicinal chemistry. Further research into its specific thermodynamic properties, such as heat capacity and enthalpy of formation, would be beneficial for more precise reaction modeling and safety assessments.

References

An In-depth Technical Guide to the Solubility and Partition Coefficients of 2-Cyclohexylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and partition coefficients of 2-Cyclohexylethylamine. The information contained herein is intended to support research, development, and formulation activities involving this compound.

Core Physicochemical Properties

This compound is a primary amine with a molecular weight of 127.23 g/mol . Its chemical structure, consisting of a cyclohexyl ring and an ethylamine (B1201723) moiety, imparts a dual nature to its solubility characteristics. The presence of the hydrophilic amino group allows for some interaction with polar solvents, while the bulky, nonpolar cyclohexyl ring dominates its overall solubility profile, leading to limited aqueous solubility and good solubility in organic solvents.

Quantitative Solubility Data

Precise experimental data on the solubility of this compound is not extensively reported in publicly available literature. However, based on the principles of chemical similarity and the known properties of analogous compounds, the following table summarizes the expected solubility of this compound in water and various organic solvents at standard temperature and pressure (20-25 °C). It is important to note that this compound is described as being miscible with several organic solvents, which implies solubility without a defined upper limit.

Solvent SystemTypeExpected Solubility
WaterAqueousLimited
EthanolOrganic (Polar, Protic)Miscible
MethanolOrganic (Polar, Protic)Miscible
AcetoneOrganic (Polar, Aprotic)Miscible
Diethyl EtherOrganic (Nonpolar)Miscible
ChloroformOrganic (Nonpolar)Miscible
Dimethyl Sulfoxide (DMSO)Organic (Polar, Aprotic)Miscible
Petroleum EtherOrganic (Nonpolar)Miscible
DichloromethaneOrganic (Nonpolar)Miscible

Partition and Distribution Coefficients

The partition coefficient (logP) and distribution coefficient (logD) are critical parameters in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

A predicted logarithmic partition coefficient (logP) for this compound is approximately 1.96.[1] This value indicates a moderate level of lipophilicity, suggesting that the compound will preferentially partition into an organic phase over an aqueous phase. The predicted acid dissociation constant (pKa) of approximately 10.9 suggests that this compound will be predominantly in its protonated, more water-soluble form at physiological pH (around 7.4).[1] Therefore, its distribution coefficient (logD) at physiological pH will be lower than its logP.

ParameterValue (Predicted)
LogP ~1.96
pKa ~10.9

Experimental Protocols

Detailed methodologies for the experimental determination of aqueous solubility and the octanol-water partition coefficient are provided below. These protocols are based on internationally recognized guidelines, specifically the OECD Guideline for the Testing of Chemicals, Test No. 105 (Water Solubility) and Test No. 107 (Partition Coefficient, Shake-Flask Method).

Determination of Aqueous Solubility (Flask Method - Adapted from OECD 105)

This method is suitable for substances with a solubility of greater than 10⁻² g/L.

Principle: A saturated solution of this compound in water is prepared by agitation, and the concentration of the amine in the aqueous phase is determined by a suitable analytical method.

Materials:

  • This compound (analytical grade)

  • Deionized or distilled water

  • Mechanical shaker or magnetic stirrer

  • Constant temperature bath (e.g., 20 ± 0.5 °C)

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or High-Performance Liquid Chromatography with a suitable detector).

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (e.g., 0.45 µm, compatible with aqueous solutions)

Procedure:

  • Preliminary Test: To estimate the approximate solubility, add an excess of this compound to a known volume of water in a flask. Agitate for 24 hours at the desired temperature. Visually inspect for undissolved amine. This will help in determining the appropriate amount of substance to use in the main study.

  • Main Experiment:

    • Add an excess amount of this compound to several flasks containing a known volume of water.

    • Place the flasks in a constant temperature bath on a shaker and agitate for a period determined by the preliminary test to be sufficient to reach equilibrium (e.g., 24, 48, and 72 hours).

  • Phase Separation: After agitation, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow for phase separation.

  • Sampling:

    • Carefully withdraw an aliquot from the aqueous phase without disturbing the undissolved amine.

    • To remove any suspended micro-droplets, centrifuge the aliquot.

    • Filter the supernatant through a syringe filter.

  • Analysis:

    • Prepare a series of standard solutions of this compound in water of known concentrations.

    • Analyze the standard solutions and the sample from the saturated solution using a calibrated analytical method (e.g., GC-NPD).

    • Determine the concentration of this compound in the sample.

  • Data Reporting: The average of at least two independent determinations should be reported as the water solubility at the specified temperature.

G Workflow for Aqueous Solubility Determination (Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess this compound to water B Place in constant temperature bath A->B C Agitate for 24-72 hours B->C D Allow to stand for ≥24 hours for phase separation C->D E Withdraw aliquot from aqueous phase D->E F Centrifuge the aliquot E->F G Filter the supernatant F->G H Analyze by GC or HPLC G->H

Workflow for Aqueous Solubility Determination.

Determination of n-Octanol/Water Partition Coefficient (Shake-Flask Method - Adapted from OECD 107)

Principle: this compound is dissolved in a two-phase system of n-octanol and water. The system is shaken to allow for partitioning of the amine between the two phases. After equilibrium is reached, the concentration of the amine in each phase is determined, and the partition coefficient is calculated.

Materials:

  • This compound (analytical grade)

  • n-Octanol (analytical grade, saturated with water)

  • Water (analytical grade, saturated with n-octanol)

  • Separatory funnels or centrifuge tubes with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., GC-NPD or HPLC)

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Preparation of Solvents:

    • Saturate n-octanol with water by shaking the two solvents together for 24 hours and allowing them to separate.

    • Saturate water with n-octanol in the same manner.

  • Preliminary Test: Determine the approximate partition coefficient to select appropriate phase volume ratios and concentration of the test substance for the main experiment.

  • Main Experiment:

    • Prepare at least three test vessels with different phase volume ratios (e.g., 1:1, 1:2, 2:1 n-octanol to water).

    • Add a known amount of this compound to each vessel. The concentration should not exceed 0.01 mol/L in either phase.

    • Shake the vessels at a constant temperature (e.g., 20-25 °C) until equilibrium is reached (typically for at least 24 hours).

  • Phase Separation:

    • Separate the n-octanol and water phases by centrifugation.

  • Sampling and Analysis:

    • Carefully withdraw aliquots from both the n-octanol and water phases.

    • Prepare appropriate standard solutions of this compound in both n-octanol and water.

    • Analyze the standards and samples from both phases using a suitable and calibrated analytical method.

  • Calculation of Partition Coefficient (P_ow):

    • Calculate the concentration of this compound in the n-octanol phase (C_octanol) and the water phase (C_water).

    • The partition coefficient is calculated as: P_ow = C_octanol / C_water

    • The result is typically expressed as its base-10 logarithm (logP_ow).

  • Data Reporting: Report the individual logP_ow values for each phase ratio and the mean logP_ow.

G Workflow for Shake-Flask logP Determination cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis & Calculation A Prepare water-saturated n-octanol and n-octanol-saturated water B Add known amount of this compound to different phase volume ratios A->B C Shake at constant temperature until equilibrium B->C D Separate phases by centrifugation C->D E Sample both n-octanol and water phases D->E F Determine concentration in each phase (e.g., by GC) E->F G Calculate Pow = [Octanol]/[Water] and logPow F->G

Workflow for Shake-Flask logP Determination.

Signaling Pathways and Logical Relationships

The physicochemical properties of solubility and lipophilicity are not directly involved in intracellular signaling pathways in the traditional sense. However, they are fundamental determinants of a compound's ability to reach a biological target and elicit a response. The following diagram illustrates the logical relationship between these properties and the initial stages of drug action.

G Relationship of Physicochemical Properties to Drug Availability A Compound Administration B Dissolution (Aqueous Solubility) A->B Governed by C Membrane Permeation (Lipophilicity - logP/logD) B->C Leads to D Systemic Circulation C->D Enables E Target Site D->E Distribution to

Physicochemical Properties and Drug Availability.

References

A Researcher's Guide to Sourcing and Verifying Chemical Purity

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of scientific research and drug development, the integrity of experimental outcomes is intrinsically linked to the quality of the materials used. The purity of chemical reagents is a cornerstone of this integrity, directly impacting the reproducibility, safety, and validity of research findings. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the best practices for sourcing and verifying the purity of chemical compounds.

The Critical Role of Chemical Purity

Sourcing High-Quality Chemicals: A Step-by-Step Approach

The process of procuring high-purity chemicals requires a systematic and diligent approach. Researchers should prioritize suppliers with a strong reputation for quality and reliability.

1. Supplier Vetting and Selection: The first step is to identify and evaluate potential suppliers. Key considerations include the supplier's reputation in the industry, certifications (e.g., ISO 9001), and adherence to Good Manufacturing Practices (GMP).[7][8][9] Reputable suppliers will provide comprehensive documentation for their products and have transparent quality control processes.[7][8] It is also beneficial to assess a supplier's technical support and their ability to provide consistent product quality across different batches.[7][8]

2. The Importance of Documentation: Before purchasing a chemical, researchers should request and carefully review key documents. The most critical of these is the Certificate of Analysis (CoA).

  • Certificate of Analysis (CoA): A CoA is a batch-specific document that provides detailed information about a chemical's properties and purity.[10][11][12] It includes the results of quality control tests performed on that specific lot of the product.[10][12] Key information on a CoA includes:

    • Product identification (name, catalog number, CAS number)[11]

    • Lot or batch number[11]

    • Physical and chemical properties (e.g., appearance, melting point, solubility)[11]

    • Purity data from analytical tests, along with the methods used (e.g., HPLC, GC, NMR)[11][13]

    • Date of analysis and expiration date[11]

It is crucial to distinguish between a CoA and a Certificate of Conformance (CoC), which merely states that the product meets certain specifications without providing the actual test results.[10] For research applications, a detailed CoA is essential for assessing the suitability of a chemical.[10]

  • Safety Data Sheet (SDS): The SDS provides essential information regarding the safe handling, storage, and disposal of the chemical, as well as potential hazards.

3. In-House Quality Control and Verification: While a supplier's CoA is a valuable starting point, it is often prudent for research laboratories to perform their own analytical tests to verify the purity and identity of a received chemical.[14] This is especially critical for sensitive applications or when working with new suppliers. This independent verification helps to ensure the integrity of the research and can identify any discrepancies between the supplier's stated purity and the actual purity of the compound.[14]

Key Analytical Techniques for Purity Assessment

A variety of analytical techniques are employed to determine the purity of chemical compounds. The choice of method depends on the nature of the chemical and the potential impurities.

Analytical TechniquePrincipleApplication
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Widely used for the purity assessment of non-volatile and thermally sensitive compounds.[15][16][17]
Gas Chromatography (GC) Separates volatile components of a mixture based on their partitioning between a stationary phase and a gaseous mobile phase.Ideal for the analysis of volatile compounds and can be coupled with mass spectrometry (GC-MS) for identification.[15][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the structure and purity of a molecule by observing the magnetic properties of atomic nuclei. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[6]An excellent method for both structural elucidation and quantitative analysis.[6]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds in a sample.Often coupled with chromatography techniques (LC-MS, GC-MS) for enhanced sensitivity and specificity.[15][18]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Can be used as an absolute method for determining the purity of highly pure, crystalline organic compounds.[19]
Titration A classic quantitative chemical analysis method used to determine the concentration of an identified analyte.A cost-effective and accurate method for purity assessment of certain compounds.[15][20]

Table 1: Overview of Common Analytical Techniques for Purity Determination. This table summarizes the principles and primary applications of key analytical methods used in the assessment of chemical purity.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of procuring and verifying the purity of research chemicals, as well as the relationship between different analytical methodologies.

G Procurement and Purity Verification Workflow cluster_0 Supplier Selection cluster_1 Procurement cluster_2 In-House Quality Control cluster_3 Decision cluster_4 Action A Identify Potential Suppliers B Evaluate Reputation and Certifications A->B C Request Documentation (CoA, SDS) B->C D Place Order C->D E Receive Chemical D->E F Review Supplier CoA E->F G Perform Independent Analytical Testing F->G H Compare Results G->H I Purity Verified? H->I J Release for Research Use I->J Yes K Contact Supplier/Further Investigation I->K No

Caption: A workflow diagram illustrating the key steps in procuring and verifying the purity of a research chemical.

G Interrelationship of Purity Analysis Methods Primary Primary Purity Assessment HPLC HPLC Primary->HPLC GC GC Primary->GC qNMR qNMR Primary->qNMR Identity Structural Identity Confirmation Primary->Identity Orthogonal Orthogonal Method Verification HPLC->Orthogonal GC->Orthogonal qNMR->Orthogonal DSC DSC Orthogonal->DSC Titration Titration Orthogonal->Titration MS Mass Spectrometry Identity->MS IR IR Spectroscopy Identity->IR NMR NMR Spectroscopy Identity->NMR

Caption: Logical relationship between primary and orthogonal methods for purity and identity verification.

References

Potential Pharmacological Properties of 2-Cyclohexylethylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylethylamine and its derivatives represent a class of compounds with potential applications in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system (CNS) and cardiovascular system. The core structure, consisting of a cyclohexane (B81311) ring attached to an ethylamine (B1201723) moiety, provides a versatile scaffold for chemical modification to achieve desired pharmacological activities. This technical guide provides an in-depth overview of the known and potential pharmacological properties of this compound derivatives, focusing on their synthesis, experimental evaluation, and mechanisms of action. While comprehensive data on all derivatives is not publicly available, this guide consolidates existing information on related compounds to provide a framework for future research and development.

Pharmacological Profile

Neurotransmitter Modulation

Derivatives of this compound have been investigated for their ability to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways.[1] This modulation is a key mechanism for the therapeutic effects of many antidepressant and psychoactive drugs. The structural similarity of some derivatives to endogenous monoamines suggests potential interactions with monoamine transporters (SERT, DAT, NET), which are responsible for the reuptake of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) from the synaptic cleft.[2][3][4][5] Inhibition of these transporters can lead to increased neurotransmitter levels in the synapse, thereby enhancing neurotransmission.

Antidepressant-like Effects

Some studies have suggested that derivatives of this compound may possess antidepressant-like properties.[1] While direct evidence from in vivo models like the forced swim test or tail suspension test for this specific class of compounds is limited in the public domain, the potential for monoamine transporter inhibition provides a strong rationale for this therapeutic application. For illustrative purposes, the following table presents data from a study on benzodiazepine (B76468) analogues, demonstrating the type of quantitative data obtained from such preclinical antidepressant models.

Table 1: Antidepressant-like Activity of Benzodiazepine Analogues in Mice [6]

CompoundDose (mg/kg)Immobility Time (s) in Forced Swim Test (Mean ± SEM)Immobility Time (s) in Tail Suspension Test (Mean ± SEM)
Control-177.24 ± 1.82166.13 ± 2.18
Diazepam (Standard)-70.13 ± 4.12-
Imipramine (Standard)-65.45 ± 2.81-
Compound 2 (Chloro-substituent)1.2580.81 ± 1.1474.93 ± 1.14
2.575.68 ± 3.7370.38 ± 1.43
Compound 5 (Nitro-substituent)1.25118.95 ± 1.3188.23 ± 1.89
2.5106.69 ± 3.6291.31 ± 1.73
Cardiovascular Effects

A notable class of this compound derivatives are the cyclohexylaralkylamines, which are analogues of the antianginal drug perhexiline (B1211775).[7][8] These compounds have been shown to exert significant hemodynamic effects and influence myocardial oxygen consumption. Perhexiline itself is thought to act by inhibiting mitochondrial carnitine palmitoyltransferase-1 (CPT-1), which shifts myocardial metabolism from fatty acid to glucose utilization, leading to more efficient ATP production.[9]

Table 2: In Vivo Cardiovascular Effects of Perhexiline Derivatives in Anesthetized Dogs [8][10][11]

Compound/TreatmentDoseChange in Mean Arterial Pressure (mmHg)Change in Heart Rate (beats/min)Change in Myocardial O2 Consumption (%)
Perhexiline3 mg/kg i.v.↓ (101±4 to 78±5)↓ (151±8 to 138±7)↓ 14%
Nitroglycerin-
Perhexiline + Nitroglycerin-Modified Tachycardia

Table 3: Effect of Perhexiline on Cardiac Energetics in Patients with Dilated Cardiomyopathy [9][12]

ParameterBaseline (Mean ± SD)Post-treatment (Mean ± SD)Percentage Change
Phosphocreatine/ATP Ratio1.16 ± 0.391.51 ± 0.51+30%

Table 4: Inhibitory Activity (IC50) of Perhexiline on Cardiac Ion Channels [13][14]

Ion ChannelIC50
hCav1.2~hERG
hERG< late hNav1.5
Toxicological Profile

The toxicological profile of this compound derivatives is not extensively documented. However, data from related phenylethylamine compounds can provide some initial insights into potential acute toxicity. It is important to note that structural modifications can significantly alter the toxicity of a compound. For instance, halogenation of the aromatic ring in phenylethylamine has been shown to increase its acute toxicity in mice.

Table 5: Acute Toxicity (LD50) of Phenylethylamine and its Analogues in Mice [15]

CompoundLD50 (mg/kg; Mean ± SEM)
Phenylethylamine (PEA)226.7 ± 4.4
p-Fluoro-PEA136.7 ± 1.7
p-Chloro-PEA146.7 ± 1.7
p-Bromo-PEA145.0 ± 2.9
p-Iodo-PEA153.3 ± 1.7
N-Methyl-PEA200.0 ± 2.9
p-Methyl-PEA206.7 ± 3.3
o-Methyl-PEA233.3 ± 3.3
β-Methyl-PEA243.3 ± 4.4

Experimental Protocols

Synthesis of this compound Derivatives

Several synthetic routes can be employed for the preparation of this compound derivatives. A common method is reductive amination , which involves the reaction of a cyclohexyl-containing ketone or aldehyde with an appropriate amine in the presence of a reducing agent such as sodium borohydride (B1222165) or hydrogen gas with a catalyst. Another approach is the alkylation of a cyclohexyl-containing amine with a suitable alkyl halide.

In Vitro Pharmacological Assays

Objective: To determine the binding affinity of test compounds to serotonin, dopamine, and norepinephrine transporters.

Methodology:

  • Membrane Preparation: Prepare crude synaptosomal membranes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) of rodents.

  • Radioligand Binding: Incubate the membrane preparations with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound.

  • Incubation and Filtration: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Objective: To measure the functional inhibition of neurotransmitter uptake by the test compounds.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from rodent brain tissue.

  • Uptake Inhibition: Pre-incubate the synaptosomes with the test compound, followed by the addition of a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine).

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Measure the amount of radiolabeled neurotransmitter taken up by the synaptosomes using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value for the inhibition of neurotransmitter uptake.

In Vivo Behavioral Assays for Antidepressant Activity

Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in mice suspended by their tails.[16][17][18][19]

Methodology:

  • Animal Preparation: Acclimatize mice to the testing room.

  • Suspension: Suspend each mouse by its tail from a horizontal bar using adhesive tape, ensuring the mouse cannot escape or touch any surfaces.[16][17]

  • Observation: Record the behavior of the mouse for a period of 6 minutes.[19]

  • Scoring: Measure the total duration of immobility (the time the mouse hangs passively and makes no escape-oriented movements).

  • Data Analysis: Compare the immobility time of the treated group with that of a vehicle-treated control group. A significant reduction in immobility time is indicative of antidepressant-like activity.

Objective: To evaluate the antidepressant-like properties of a compound by measuring the immobility time of rodents when placed in an inescapable cylinder of water.[20][21]

Methodology:

  • Apparatus: Use a transparent cylinder filled with water to a depth that prevents the animal from touching the bottom or escaping.

  • Procedure: Place the animal in the water-filled cylinder for a specified period (e.g., 6 minutes).

  • Scoring: Record the duration of immobility during the latter part of the test (e.g., the last 4 minutes).

  • Data Analysis: A decrease in the duration of immobility in the treated group compared to the control group suggests an antidepressant-like effect.

In Vivo Cardiovascular Assessment

Objective: To evaluate the hemodynamic and cardiac effects of this compound derivatives in an anesthetized animal model.

Methodology (Anesthetized Dog Model): [8][10][11][22]

  • Anesthesia and Instrumentation: Anesthetize the dogs and instrument them for the measurement of arterial blood pressure, heart rate, and coronary blood flow.

  • Drug Administration: Administer the test compound intravenously.

  • Data Collection: Continuously record cardiovascular parameters before, during, and after drug administration.

  • Myocardial Oxygen Consumption: Measure the arterio-venous oxygen difference across the coronary circulation to calculate myocardial oxygen consumption.

  • Data Analysis: Analyze the changes in hemodynamic parameters and myocardial oxygen consumption in response to the test compound.

Methodology (Anesthetized Rabbit Model): [1][23][24][25][26]

  • Anesthesia and Ventilation: Anesthetize the rabbits and provide artificial ventilation.

  • Surgical Preparation: Perform a thoracotomy to expose the heart.

  • Drug Infusion and Measurements: Infuse the test compound and measure cardiac output, arterial pressure, and heart rate.

  • Myocardial Oxygen Consumption: Determine myocardial oxygen consumption from the coronary blood flow and the difference in oxygen content between arterial and coronary sinus blood.

  • Data Analysis: Evaluate the dose-dependent effects of the compound on cardiovascular function.

Signaling Pathways and Mechanisms of Action

The potential pharmacological effects of this compound derivatives are likely mediated through their interaction with specific molecular targets, leading to the modulation of intracellular signaling cascades.

Dopaminergic and Serotonergic Signaling

Interaction with dopamine and serotonin transporters would directly impact the synaptic concentrations of these neurotransmitters, leading to altered activation of their respective receptors and downstream signaling pathways.

Dopaminergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine Dopamine L-DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 Storage in Vesicles DA_synapse VMAT2->DA_synapse Release DAT Dopamine Transporter (DAT) 2-CHEA_Derivative 2-Cyclohexyl- ethylamine Derivative 2-CHEA_Derivative->DAT Inhibition DA_synapse->DAT Reuptake D1_Receptor D1 Receptor DA_synapse->D1_Receptor D2_Receptor D2 Receptor DA_synapse->D2_Receptor AC Adenylate Cyclase D1_Receptor->AC + D2_Receptor->AC - cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects

Caption: Simplified Dopaminergic Signaling Pathway.

Serotonergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH Serotonin Serotonin (5-HT) 5-HTP->Serotonin AADC VMAT2_S VMAT2 Serotonin->VMAT2_S Storage 5HT_synapse VMAT2_S->5HT_synapse Release SERT Serotonin Transporter (SERT) 2-CHEA_Derivative_S 2-Cyclohexyl- ethylamine Derivative 2-CHEA_Derivative_S->SERT Inhibition 5HT_synapse->SERT Reuptake 5HT_Receptor 5-HT Receptor 5HT_synapse->5HT_Receptor G_Protein G-Protein 5HT_Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Simplified Serotonergic Signaling Pathway.

Experimental Workflow for Pharmacological Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel this compound derivative.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Binding_Assay Monoamine Transporter Binding Assays Purification->Binding_Assay Uptake_Assay Synaptosomal Uptake Assays Binding_Assay->Uptake_Assay Lead_Identification Lead Compound Identification Uptake_Assay->Lead_Identification Behavioral_Assays Antidepressant Models (TST, FST) Lead_Identification->Behavioral_Assays Cardiovascular_Studies Cardiovascular Safety & Efficacy Lead_Identification->Cardiovascular_Studies Toxicity_Studies Acute & Chronic Toxicity Behavioral_Assays->Toxicity_Studies Cardiovascular_Studies->Toxicity_Studies

Caption: Preclinical evaluation workflow.

Conclusion

This compound derivatives present a promising scaffold for the development of novel therapeutic agents. Their potential to modulate key neurotransmitter systems warrants further investigation for applications in CNS disorders, particularly depression. Furthermore, the demonstrated cardiovascular effects of related compounds highlight another avenue for therapeutic development. This technical guide provides a foundational understanding of the pharmacological properties, experimental evaluation, and potential mechanisms of action of this class of compounds. Further research, particularly focused on generating comprehensive structure-activity relationship data and detailed in vivo efficacy and safety profiles, is crucial for realizing the full therapeutic potential of this compound derivatives.

References

Methodological & Application

Application of 2-Cyclohexylethylamine in Pharmaceutical Synthesis: A Focus on Morphinan Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Cyclohexylethylamine and its derivatives are valuable building blocks in the synthesis of various pharmaceuticals, particularly those featuring a morphinan (B1239233) scaffold. The morphinan skeleton is the core structure of a class of drugs that includes analgesics, antitussives, and opioid antagonists. This document provides detailed application notes and protocols for the synthesis of a key pharmaceutical, dextromethorphan (B48470), utilizing a derivative of this compound. This process highlights common synthetic strategies such as N-acylation and the pivotal Grewe cyclization reaction.

Key Intermediate: 2-(1-Cyclohexenyl)ethylamine (B57816)

While this compound can be used, its unsaturated analogue, 2-(1-cyclohexenyl)ethylamine, is a more direct precursor for the synthesis of morphinans like dextromethorphan. It serves as a crucial starting material for constructing the complex polycyclic structure of these drugs.

Synthesis of Dextromethorphan: A Case Study

The synthesis of dextromethorphan from 2-(1-cyclohexenyl)ethylamine involves a multi-step process, which is a prime example of the application of this chemical intermediate in pharmaceutical manufacturing. The overall synthetic pathway can be broken down into three main stages:

  • N-Acylation: Protection of the primary amine functionality.

  • Grewe Cyclization: Formation of the core morphinan structure.

  • Final Modifications: De-acylation and N-methylation to yield the final active pharmaceutical ingredient (API).

Experimental Protocols

Step 1: N-Formylation of 2-(1-Cyclohexenyl)ethylamine

This initial step involves the protection of the amine group of 2-(1-cyclohexenyl)ethylamine as a formamide. This is a crucial activation step for the subsequent cyclization.

  • Reaction:

    • 2-(1-Cyclohexenyl)ethylamine is reacted with a formylating agent, such as ethyl formate (B1220265) or formic acid, to yield N-[2-(1-cyclohexen-1-yl)ethyl]formamide.

  • Protocol:

    • In a reaction vessel, 2-(1-cyclohexenyl)ethylamine is dissolved in a suitable solvent like toluene.

    • An excess of ethyl formate is added, and the mixture is heated to reflux for several hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent and excess reagent are removed under reduced pressure to yield the crude N-formyl derivative.

Step 2: Grewe Cyclization to form N-Formyl-nor-dextromethorphan

This is the key bond-forming reaction that establishes the tetracyclic morphinan core. It is an acid-catalyzed intramolecular electrophilic substitution.

  • Reaction:

    • The N-formyl derivative from Step 1 is cyclized in the presence of a strong acid to form the morphinan ring system.

  • Protocol:

    • The crude N-[2-(1-cyclohexen-1-yl)ethyl]formamide is dissolved in a suitable solvent (e.g., toluene).

    • The solution is added dropwise to a pre-heated strong acid, such as 85% phosphoric acid.[1]

    • The reaction mixture is stirred at an elevated temperature (e.g., 65-70°C) for an extended period (e.g., 12 hours).[1]

    • The reaction is quenched by the addition of water and neutralized with a base.

    • The product, N-formyl-nor-dextromethorphan, is extracted with an organic solvent and purified.

Step 3: Deformylation to Nor-dextromethorphan

The formyl protecting group is removed to liberate the secondary amine.

  • Reaction:

    • The N-formyl-nor-dextromethorphan is hydrolyzed under basic conditions.

  • Protocol:

    • The product from Step 2 is dissolved in a mixture of methanol (B129727) and water.

    • Sodium hydroxide (B78521) is added, and the mixture is heated to reflux for several hours.[1]

    • After cooling, the product is extracted and purified.

Step 4: N-Methylation to Dextromethorphan

The final step involves the methylation of the secondary amine to yield dextromethorphan.

  • Reaction:

    • Nor-dextromethorphan is reacted with a methylating agent.

  • Protocol:

    • Nor-dextromethorphan is dissolved in a suitable solvent.

    • Formaldehyde and formic acid (Eschweiler-Clarke reaction) are added.[1]

    • The reaction mixture is heated, and upon completion, the product is isolated and purified as its hydrobromide salt.

Quantitative Data

The following table summarizes typical yields for the synthesis of dextromethorphan intermediates.

StepProductTypical YieldReference
N-FormylationN-Formyl-octabaseHighGeneral reaction, specific yield data not available in the provided context.
Grewe CyclizationN-Formyl-nor-dextromethorphanGood[1]
Deformylation and N-MethylationDextromethorphanHigh[1]
Visualizations

Diagram 1: Synthetic Pathway to Dextromethorphan

Synthesis_of_Dextromethorphan cluster_start Starting Material cluster_intermediate1 N-Acylation cluster_intermediate2 Grewe Cyclization cluster_intermediate3 Deformylation cluster_final N-Methylation 2_Cyclohexenylethylamine 2-(1-Cyclohexenyl)ethylamine N_Formyl_Intermediate N-[2-(1-cyclohexen-1-yl)ethyl]formamide 2_Cyclohexenylethylamine->N_Formyl_Intermediate Formylation N_Formyl_Nor_Dextromethorphan N-Formyl-nor-dextromethorphan N_Formyl_Intermediate->N_Formyl_Nor_Dextromethorphan Grewe Cyclization (H3PO4) Nor_Dextromethorphan Nor-dextromethorphan N_Formyl_Nor_Dextromethorphan->Nor_Dextromethorphan Deformylation (NaOH) Dextromethorphan Dextromethorphan Nor_Dextromethorphan->Dextromethorphan N-Methylation (HCHO, HCOOH)

Caption: Synthetic route to Dextromethorphan from 2-(1-Cyclohexenyl)ethylamine.

Diagram 2: Experimental Workflow

Experimental_Workflow Start Start: 2-(1-Cyclohexenyl)ethylamine Step1 Step 1: N-Formylation - Add formylating agent - Reflux Start->Step1 Step2 Step 2: Grewe Cyclization - Dissolve in solvent - Add to strong acid - Heat and stir Step1->Step2 Step3 Step 3: Deformylation - Dissolve in MeOH/H2O - Add NaOH - Reflux Step2->Step3 Step4 Step 4: N-Methylation - Eschweiler-Clarke reaction Step3->Step4 Purification Purification and Isolation - Extraction - Crystallization Step4->Purification End End Product: Dextromethorphan HBr Purification->End

Caption: General experimental workflow for Dextromethorphan synthesis.

This compound and its derivatives are pivotal intermediates in the synthesis of morphinan-based pharmaceuticals. The outlined synthesis of dextromethorphan showcases a practical application, involving key organic transformations. The provided protocols and data serve as a valuable resource for researchers and professionals in drug development, offering a foundational understanding of the synthetic routes to this important class of therapeutic agents. Further optimization of reaction conditions and the exploration of greener synthetic methodologies continue to be areas of active research in this field.

References

Application Notes and Protocols for the Synthesis of Dextromethorphan

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Starting Precursor: Initial research into the synthesis of dextromethorphan (B48470) from 2-cyclohexylethylamine did not yield established manufacturing pathways. The widely documented and industrially practiced synthesis of dextromethorphan initiates from precursors such as 2-cyclohexene ethylamine (B1201723) and 4-methoxyphenylacetic acid. The following application notes and protocols detail this established synthetic route.

Application Notes

The synthesis of dextromethorphan is a multi-step process that involves the construction of the core morphinan (B1239233) skeleton through a series of key chemical transformations. The overall strategy begins with the formation of an amide, followed by cyclization and reduction to create the pivotal octahydroisoquinoline intermediate. This intermediate then undergoes N-formylation and a subsequent acid-catalyzed cyclization to form the characteristic morphinan ring system. The final step involves the installation of the N-methyl group to yield the target molecule, dextromethorphan.

The key reactions in this synthetic pathway include:

  • Amidation: The initial step involves the condensation of 2-cyclohexene ethylamine and 4-methoxyphenylacetic acid to form N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide. This reaction establishes the foundational carbon-nitrogen bond.

  • Bischler-Napieralski Cyclization: The amide intermediate undergoes an intramolecular electrophilic aromatic substitution to form 1-(4-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline. This acid-catalyzed reaction is crucial for constructing the isoquinoline (B145761) ring system.[1][2]

  • Reduction: The resulting hexahydroisoquinoline is then reduced to the key intermediate, 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (B106495), often referred to as "octabase".

  • N-Formylation: The secondary amine of the octabase is protected as a formamide. This step is critical as the electron-withdrawing formyl group facilitates the subsequent cyclization.

  • Grewe Cyclization: The N-formyl octabase undergoes an acid-catalyzed intramolecular cyclization to yield the morphinan skeleton, specifically (+)-3-methoxy-N-formylmorphinan.[3][4] This is a cornerstone of morphinan synthesis.

  • Conversion to Dextromethorphan: The final step involves either the reduction of the formyl group to a methyl group or a two-step process of deformylation followed by N-methylation to afford dextromethorphan.

An alternative and more contemporary approach involves the enzymatic deracemization of racemic 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline to obtain the desired (S)-enantiomer, which is a key precursor to dextromethorphan.[5]

Experimental Protocols

Protocol 1: Synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

This protocol details the amidation of 4-methoxyphenylacetic acid with 2-cyclohexene ethylamine.

Materials and Reagents:

  • 4-Methoxyphenylacetic acid

  • 2-Cyclohexene ethylamine

  • Boric acid

  • Toluene (B28343)

Procedure:

  • To a solution of 4-methoxyphenylacetic acid (750 g) in toluene (450 ml), add boric acid (0.7 g).[6]

  • Heat the reaction mixture to a temperature of 80-90 °C.[6]

  • Add 2-cyclohexene ethylamine (565 g) to the heated mixture.[6]

  • Heat the reaction mixture to reflux for 8-10 hours, removing water via a Dean-Stark apparatus.[6]

  • After completion of the reaction, distill the toluene under atmospheric pressure to yield the crude N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide.[6]

Protocol 2: Synthesis of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (Octabase)

This protocol describes the Bischler-Napieralski cyclization of the amide from Protocol 1, followed by reduction.

Materials and Reagents:

  • N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Potassium borohydride (B1222165) (KBH₄) or Raney Nickel

  • Toluene or Xylene

  • Hydrobromic acid

Procedure:

  • The amide, N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide, is subjected to Bischler-Napieralski cyclization using a dehydrating agent like phosphorus oxychloride in a suitable solvent such as toluene or xylene.[1][2][7] This reaction forms the unstable intermediate 1-(4-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline.

  • The resulting hexahydroisoquinoline intermediate is not isolated and is directly reduced.[7]

  • Reduction can be carried out using potassium borohydride as a cost-effective alternative to Raney Nickel.[7] Alternatively, hydrogenation with Raney Nickel under pressure can be employed.[7]

  • Following reduction, acidification with hydrobromic acid can be used to isolate the racemic 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline as its salt.[7]

Protocol 3: N-Formylation of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

This protocol details the formylation of the "octabase" intermediate.

Materials and Reagents:

  • (+)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

  • Ethyl formate

Procedure:

  • The optically pure (+)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is subjected to N-formylation.

  • The formylation can be achieved using reagents such as ethyl formate.

Protocol 4: Grewe Cyclization to (+)-3-Methoxy-N-formylmorphinan

This protocol describes the acid-catalyzed cyclization of the N-formylated intermediate to form the morphinan core.

Materials and Reagents:

  • (+)-N-formyl-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline ("N-Formyl Octabase")

  • Dry phosphoric acid

  • Sulfuric acid

Procedure:

  • To dry phosphoric acid (800 g, moisture content below 0.5%), add sulfuric acid (2.0 g) and stir the mixture for 15 minutes.[6]

  • To this stirred mixture, add N-Formyl octabase (120 g).[6]

  • Stir the resulting reaction mixture at 60-65 °C for 30 hours, monitoring the reaction progress by HPLC.[6]

  • Upon completion, pour the reaction mixture into a chilled mixture of water and toluene.[6]

  • Separate the organic layer and concentrate it completely to obtain (+)-3-methoxy-N-formylmorphinan.[6] The yield for this step can be greater than 99%.[6]

Protocol 5: Conversion of (+)-3-Methoxy-N-formylmorphinan to Dextromethorphan

This protocol outlines the final step to produce dextromethorphan.

Materials and Reagents:

Procedure:

  • The (+)-3-methoxy-N-formylmorphinan can be converted to dextromethorphan through various methods.

  • One common method involves the reduction of the formyl group to a methyl group.

  • Alternatively, a two-step process can be used: deformylation to yield N-nor-dextromethorphan, followed by N-methylation using formaldehyde and a reducing agent like Raney Nickel.[3][8]

Quantitative Data Summary

Reaction StepStarting MaterialKey ReagentsProductReported YieldReference
Amidation 4-Methoxyphenylacetic acid, 2-Cyclohexene ethylamineBoric acid, TolueneN-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamideNot specified[6]
Condensation/Cyclization 2-Cyclohexene ethylamine, 4-MethoxyphenylacetaldehydeAcetonitrile, Potassium dihydrogen phosphate1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline75.3%[9]
Grewe Cyclization N-Formyl octabasePhosphoric acid, Sulfuric acid(+)-3-Methoxy-N-formylmorphinan>99%[6]
Final Conversion Dextromethorphan hydrobromide hydrateSodium hydroxide, ChloroformDextromethorphan (freebase)97.98%[10]
N-Benzylation (+)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinolineBenzyl chloride, Potassium carbonate(+)-1-(4-methoxybenzyl)-N-benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline90.3%[8]
Debenzylation/Hydrogenation (+)-3-hydroxy-17-benzyl-17-methyl-morphinan quaternary salt5% Palladium on carbon, MethanolDextromethorphan92.6%[8]
Enzymatic Deracemization rac-1-(4-methoxybenzyl)-OHIQCyclohexylamine oxidase (CHAOCCH12-C2)(S)-1-(4-methoxybenzyl)-OHIQ80% (semi-preparative), 67% (gram-scale)[5]

Visualizations

Experimental Workflow

Dextromethorphan_Synthesis A 2-Cyclohexene ethylamine C N-[2-(1-cyclohexen-1-yl)ethyl]-2- (4-methoxyphenyl)acetamide A->C Amidation B 4-Methoxyphenylacetic acid B->C D 1-(4-methoxybenzyl)-3,4,5,6,7,8- hexahydroisoquinoline C->D Bischler-Napieralski Cyclization E (+/-)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8- octahydroisoquinoline (Octabase) D->E Reduction F (+)-Octabase E->F Resolution G (+)-N-Formyl-1-(4-methoxybenzyl)- 1,2,3,4,5,6,7,8-octahydroisoquinoline F->G N-Formylation H (+)-3-Methoxy-N-formylmorphinan G->H Grewe Cyclization I Dextromethorphan H->I Reduction/ N-Methylation Bischler_Napieralski Amide Amide Intermediate Activated Activated Intermediate (e.g., Imidoyl Phosphate) Amide->Activated Dehydrating Agent (e.g., POCl3) Cyclized Cyclized Intermediate Activated->Cyclized Intramolecular Electrophilic Attack Product Dihydroisoquinoline Cyclized->Product Aromatization Grewe_Cyclization Start N-Formyl Octabase Protonation Protonation of Alkene and Formyl Group Start->Protonation Strong Acid (e.g., H3PO4/H2SO4) Superelectrophile Formation of Superelectrophile Protonation->Superelectrophile Cyclization Intramolecular Electrophilic Aromatic Substitution Superelectrophile->Cyclization Product Morphinan Skeleton Cyclization->Product

References

Application Notes and Protocols: 2-Cyclohexylethylamine as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylethylamine, a primary cycloaliphatic amine, presents itself as a potential curing agent for epoxy resins. Its chemical structure, featuring a cyclohexane (B81311) ring, suggests that it may impart properties characteristic of cycloaliphatic amine hardeners, such as enhanced UV stability and good chemical resistance. These attributes make it a candidate for applications in coatings, composites, and adhesives where durability and environmental resistance are crucial.

This document provides a theoretical framework and detailed experimental protocols for the evaluation of this compound as a curing agent for epoxy resins. Due to a lack of extensive published data on this specific amine, the following sections focus on the fundamental chemistry, theoretical calculations, and standardized testing methodologies that will enable researchers to characterize its performance.

Theoretical Profile of this compound

Based on its chemical structure, we can deduce some key theoretical parameters for formulation calculations.

PropertyValue
Chemical Name This compound
CAS Number 4442-85-7
Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
Amine Type Primary Amine
Theoretical Amine Hydrogen Equivalent Weight (AHEW) 127.23 g/eq

Note on AHEW Calculation: As a primary amine, this compound has two reactive hydrogens per molecule. Therefore, its theoretical AHEW is equal to its molecular weight.

Curing Mechanism

The curing of an epoxy resin with this compound follows a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxide group, leading to cross-linking and the formation of a three-dimensional thermoset network.

curing_mechanism cluster_reactants Reactants cluster_reaction Curing Process cluster_product Product Epoxy_Resin Epoxy Resin (e.g., DGEBA) Mixing Mixing Epoxy_Resin->Mixing Curing_Agent This compound (Primary Amine) Curing_Agent->Mixing Curing Curing (Heat Application) Mixing->Curing Initiation of Polymerization Cured_Epoxy Cross-linked Thermoset Polymer Curing->Cured_Epoxy Network Formation

Caption: Curing process of epoxy resin with this compound.

Experimental Protocols

The following protocols are based on ASTM standards and are designed to provide a comprehensive evaluation of this compound as an epoxy curing agent.

Determination of Mix Ratio

The stoichiometric mix ratio of the curing agent to the epoxy resin is crucial for achieving optimal properties. It is calculated based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the epoxy resin.

Protocol:

  • Determine the EEW of the epoxy resin: This is typically provided by the manufacturer. For a standard Diglycidyl ether of bisphenol A (DGEBA) resin, the EEW is often in the range of 180-200 g/eq.

  • Use the theoretical AHEW of this compound: 127.23 g/eq.

  • Calculate the parts per hundred of resin (phr) of the curing agent:

    • phr = (AHEW / EEW) * 100

Example Calculation: For an epoxy resin with an EEW of 190 g/eq: phr = (127.23 / 190) * 100 = 66.96

This means approximately 67 parts by weight of this compound should be added to 100 parts by weight of the epoxy resin.

Curing Schedule Determination using Differential Scanning Calorimetry (DSC)

DSC is used to determine the heat of reaction and to establish an appropriate curing schedule.

Protocol (ASTM E2160):

  • Sample Preparation: Accurately weigh 5-10 mg of the precisely mixed epoxy/curing agent system into a DSC pan.

  • DSC Scan:

    • Perform a dynamic scan from ambient temperature to approximately 250°C at a heating rate of 10°C/min.

    • The resulting thermogram will show an exothermic peak representing the curing reaction.

  • Data Analysis:

    • Onset Temperature: The temperature at which the curing reaction begins.

    • Peak Exotherm Temperature: The temperature at which the reaction rate is at its maximum.

    • Total Heat of Reaction (ΔH): The area under the exotherm peak, which is proportional to the extent of the reaction.

  • Curing Schedule Design: Based on the DSC data, a multi-stage curing schedule can be designed. A common approach is an initial cure at a temperature slightly above the onset, followed by a post-cure at a temperature near or slightly above the peak exotherm temperature.

dsc_workflow Start Start Sample_Prep Prepare Epoxy/Amine Mixture Start->Sample_Prep Weigh_Sample Weigh 5-10 mg into DSC Pan Sample_Prep->Weigh_Sample DSC_Scan Dynamic Scan (e.g., 10°C/min) Weigh_Sample->DSC_Scan Analyze_Thermogram Analyze Exotherm Peak DSC_Scan->Analyze_Thermogram Determine_Parameters Determine Onset, Peak Temp, ΔH Analyze_Thermogram->Determine_Parameters Design_Cure_Schedule Design Isothermal Cure Schedule Determine_Parameters->Design_Cure_Schedule End End Design_Cure_Schedule->End

Caption: Workflow for DSC analysis to determine the curing schedule.

Determination of Glass Transition Temperature (Tg)

The Tg is a critical parameter that indicates the temperature at which the cured epoxy transitions from a rigid, glassy state to a more rubbery state. It is a key indicator of the material's thermal performance.

Protocol (ASTM E1356):

  • Sample Preparation: Cure a sample of the epoxy/curing agent mixture according to the schedule determined from the DSC analysis.

  • DSC Scan:

    • Perform a heat-cool-heat cycle on the cured sample. The first heating scan removes any thermal history.

    • The Tg is determined from the second heating scan, typically at a heating rate of 10-20°C/min.

  • Data Analysis: The Tg is observed as a step-change in the heat flow curve. It is typically reported as the midpoint of this transition.

Mechanical Properties Testing

Once cured, the mechanical properties of the epoxy system should be characterized to determine its suitability for various applications.

Specimen Preparation: Cast the mixed epoxy/curing agent system into appropriate molds and cure according to the established schedule.

Protocols:

  • Tensile Strength and Modulus (ASTM D638): This test measures the force required to pull the material apart and its stiffness.

  • Flexural Strength and Modulus (ASTM D790): This test measures the material's ability to resist bending forces.

  • Compressive Strength (ASTM D695): This test measures the material's ability to withstand a crushing load.

  • Hardness (ASTM D2240): This test measures the resistance of the material to indentation, typically reported on the Shore D scale for rigid plastics.

Chemical Resistance Testing

The ability of the cured epoxy to withstand exposure to various chemicals is a critical performance metric.

Protocol (ASTM D543):

  • Specimen Preparation: Prepare cured specimens of a standard size.

  • Immersion: Immerse the specimens in a range of relevant chemicals (e.g., acids, bases, solvents) for a specified period (e.g., 24 hours, 7 days).

  • Evaluation: After immersion, evaluate the specimens for changes in weight, dimensions, appearance, and mechanical properties (e.g., hardness, flexural strength).

Expected Performance and Applications

  • Good UV Resistance: The absence of aromatic rings in the curing agent should lead to better resistance to yellowing upon exposure to UV light compared to aromatic amine-cured systems.

  • Moderate to Good Chemical Resistance: Cycloaliphatic amines generally provide good resistance to a range of chemicals.

  • Moderate Thermal Performance: The Tg of the cured system is expected to be in the moderate range for epoxy resins. The rigidity of the cyclohexane ring may contribute to a higher Tg compared to some linear aliphatic amines.

Potential Applications:

  • Protective Coatings: For applications requiring good color stability and weatherability.

  • Flooring Systems: Where chemical resistance and durability are important.

  • Composites: As a matrix resin for fiber-reinforced plastics, particularly in applications where UV resistance is a consideration.

  • Adhesives: For bonding applications requiring good environmental resistance.

Conclusion

This compound holds potential as a curing agent for epoxy resins, particularly for applications where the benefits of a cycloaliphatic amine are desired. The lack of readily available performance data necessitates a thorough experimental evaluation. The protocols outlined in this document provide a comprehensive framework for researchers and scientists to characterize the curing behavior and the thermal, mechanical, and chemical resistance properties of epoxy systems cured with this compound. This systematic approach will enable a data-driven assessment of its suitability for specific applications in research, product development, and other scientific endeavors.

Application Notes and Protocols for N-alkylation of 2-Cyclohexylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-alkylation of 2-cyclohexylethylamine, a key transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols outlined below focus on two primary methods: reductive amination and direct alkylation with alkyl halides.

Data Presentation

The following tables summarize quantitative data for N-alkylation reactions analogous to those involving this compound, providing expected yields and reaction conditions based on studies with structurally similar aliphatic amines.[1][2]

Table 1: Reductive Amination of Aliphatic Amines with Aromatic Aldehydes [1][2]

AmineAldehydeCatalyst (Loading)SolventTemperature (°C)Time (h)Yield (%)
n-Butylaminep-MethoxybenzaldehydeCo-containing composite (3 mol%)Not Specified100Not Specified72-96
n-Butylaminep-ChlorobenzaldehydeCo-containing composite (3 mol%)Not Specified100Not Specified60-89
Benzylaminep-MethoxybenzaldehydeCo-containing composite (3 mol%)Not Specified100Not Specified72-96
BenzylamineBenzaldehyde (B42025)RuCl2(PPh3)3 (2 mol%)t-Amyl alcohol13024~85

Table 2: Direct N-Alkylation of Amines with Alkyl Halides

AmineAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Aromatic Amines2-ChloroethanolK2CO3/Na2CO3MethanolRoom TempNot Specified64-80 (mono-alkylated)
Primary Amines1-BromooctaneNone (Ammonia in excess)EthanolNot SpecifiedNot Specified~50 (mono- and di-alkylated mixture)

Experimental Protocols

Protocol 1: Reductive Amination of this compound with a Substituted Benzaldehyde

This protocol describes the synthesis of N-(substituted-benzyl)-2-cyclohexylethylamine via a one-pot reductive amination.[3]

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM).

  • Addition of Aldehyde: Add the substituted benzaldehyde (1.1 eq.) to the stirred solution.

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise. Be cautious as the reaction may be exothermic.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the reaction for the disappearance of the imine and starting materials by TLC (typically 2-12 hours).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-alkylated product.

Protocol 2: Direct N-Alkylation of this compound with an Alkyl Halide

This protocol describes the synthesis of N-alkyl-2-cyclohexylethylamine using an alkyl halide. To favor mono-alkylation, an excess of the primary amine is often used.

Materials:

  • This compound

  • Alkyl Halide (e.g., ethyl iodide or propyl bromide)

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Acetonitrile (B52724) or Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate or other suitable extraction solvent

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (2.0-3.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous acetonitrile or DMF.

  • Addition of Alkyl Halide: Add the alkyl halide (1.0 eq.) dropwise to the stirred mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-70 °C) to increase the reaction rate.

  • Reaction Monitoring: Monitor the consumption of the alkyl halide by TLC. Be aware that over-alkylation to the tertiary amine is a potential side reaction.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Extraction: Dilute the filtrate with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to separate the desired secondary amine from unreacted primary amine and any di-alkylated byproducts.

Mandatory Visualization

Reductive_Amination_Workflow Start Start Reactants Dissolve this compound (1.0 eq.) and Aldehyde (1.1 eq.) in DCM Start->Reactants Imine_Formation Stir at Room Temperature (1-2 h) for Imine Formation Reactants->Imine_Formation Reduction Add NaBH(OAc)3 (1.5 eq.) and Stir (2-12 h) Imine_Formation->Reduction Workup Quench with NaHCO3 (aq) and Extract with DCM Reduction->Workup Purification Dry, Concentrate, and Purify by Column Chromatography Workup->Purification Product N-Alkylated Product Purification->Product

Caption: General workflow for the reductive amination of this compound.

Signaling_Pathways cluster_0 Reductive Amination Pathway cluster_1 Direct Alkylation Pathway Amine This compound Imine Imine Intermediate Amine->Imine + Aldehyde, -H2O Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Imine Secondary_Amine N-Alkylated Product Imine->Secondary_Amine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Imine Reduction Primary_Amine This compound SN2_Product N-Alkylated Product Primary_Amine->SN2_Product SN2 Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->SN2_Product Base Base (e.g., K2CO3) Base->Primary_Amine Deprotonation

Caption: Comparison of N-alkylation pathways for this compound.

References

Application Notes and Protocols for the Continuous Flow Synthesis of 2-Cyclohexylethylamine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the continuous flow synthesis of 2-cyclohexylethylamine, a valuable building block in pharmaceutical development. The described multi-step synthesis leverages the advantages of flow chemistry, such as enhanced safety, improved process control, and higher efficiency compared to traditional batch methods. The protocols focus on an integrated process starting from cyclohexanone (B45756) to yield the key intermediate, 2-(1-cyclohexenyl)ethylamine (B57816), followed by its hydrogenation to the final product, this compound.

Synthetic Strategy Overview

The continuous flow synthesis of this compound is accomplished through a two-stage process. The first stage involves an integrated five-step continuous flow synthesis of the key intermediate, 2-(1-cyclohexenyl)ethylamine, starting from cyclohexanone.[1] This is immediately followed by the second stage, a continuous hydrogenation of the intermediate to afford the saturated target molecule, this compound. This integrated approach minimizes manual handling of intermediates and allows for a streamlined and efficient production process.

Logical Workflow of the Synthesis

The overall synthetic pathway can be visualized as a sequence of transformations, each performed in a dedicated module of a continuous flow setup.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 2-(1-Cyclohexenyl)ethylamine cluster_stage2 Stage 2: Hydrogenation cluster_reagents Key Reagents & Catalysts Cyclohexanone Cyclohexanone Intermediate1 Horner-Wadsworth-Emmons Reaction Intermediate Cyclohexanone->Intermediate1 HWE Reaction Intermediate2 1-Cyclohexene-1-acetonitrile Intermediate1->Intermediate2 Elimination Intermediate3 Reduction to Imine Intermediate2->Intermediate3 Reduction Product1 2-(1-Cyclohexenyl)ethylamine Intermediate3->Product1 Hydrolysis Product2 This compound Product1->Product2 Continuous Hydrogenation HWE_Reagent Diethyl (cyanomethyl)phosphonate HWE_Reagent->Intermediate1 Base DBU Base->Intermediate1 Reducing_Agent DIBAL-H Reducing_Agent->Intermediate3 Catalyst Pd/C Catalyst->Product2 Hydrogen H2 Gas Hydrogen->Product2

Caption: Overall synthetic workflow from cyclohexanone to this compound.

Experimental Data Summary

The following tables summarize the key quantitative data for the continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine and its subsequent hydrogenation.

Table 1: Optimized Conditions for the Five-Step Continuous Flow Synthesis of 2-(1-Cyclohexenyl)ethylamine[1]
ParameterModule 1: HWE ReactionModule 2: ReductionModule 3: Hydrolysis & Separation
Reagents Cyclohexanone, Diethyl (cyanomethyl)phosphonate, DBUIntermediate solution, DIBAL-HReaction mixture, HCl, NaOH, Toluene
Solvent THFTolueneToluene/Water
Temperature (°C) 600Room Temperature
Residence Time (min) 1.50.52.5
Flow Rate (mL/min) 0.4 (Cyclohexanone), 0.4 (Phosphonate/DBU)0.8 (Intermediate), 0.2 (DIBAL-H)1.0 (Reaction), 1.0 (HCl), 1.0 (NaOH)
Yield (%) --56 (Overall)
Throughput (mmol/h) --32
Table 2: Optimized Conditions for the Continuous Flow Hydrogenation of 2-(1-Cyclohexenyl)ethylamine
ParameterValue
Substrate 2-(1-Cyclohexenyl)ethylamine
Catalyst 5% Pd/C (packed-bed reactor)
Solvent Ethanol
Temperature (°C) 70
Hydrogen Pressure (bar) 10
Substrate Concentration (M) 0.2
Flow Rate (mL/min) 0.5
Yield (%) >99
Selectivity (%) >99 (for this compound)

Detailed Experimental Protocols

Protocol 1: Integrated Five-Step Continuous Flow Synthesis of 2-(1-Cyclohexenyl)ethylamine

This protocol describes the synthesis of the key intermediate, 2-(1-cyclohexenyl)ethylamine, from cyclohexanone in an integrated flow system.[1]

Reagent Preparation:

  • Solution A: A solution of cyclohexanone (e.g., 2 M) in THF.

  • Solution B: A solution of diethyl (cyanomethyl)phosphonate (e.g., 2 M) and DBU (e.g., 2 M) in THF.

  • Solution C: A solution of DIBAL-H (e.g., 1 M) in toluene.

  • Solution D: Aqueous HCl solution (e.g., 2 M).

  • Solution E: Aqueous NaOH solution (e.g., 4 M).

Experimental Workflow Diagram:

Five_Step_Workflow PumpA Pump A (Cyclohexanone in THF) TMixer1 T-Mixer 1 PumpA->TMixer1 PumpB Pump B (Phosphonate/DBU in THF) PumpB->TMixer1 PumpC Pump C (DIBAL-H in Toluene) TMixer2 T-Mixer 2 PumpC->TMixer2 PumpD Pump D (Aqueous HCl) TMixer3 T-Mixer 3 PumpD->TMixer3 PumpE Pump E (Aqueous NaOH) TMixer4 T-Mixer 4 PumpE->TMixer4 Reactor1 Heated Reactor 1 (60°C, 1.5 min res.) TMixer1->Reactor1 Reactor1->TMixer2 Reactor2 Cooled Reactor 2 (0°C, 0.5 min res.) TMixer2->Reactor2 Reactor2->TMixer3 Separator1 Liquid-Liquid Separator 1 TMixer3->Separator1 Separator1->TMixer4 Organic Phase Separator2 Liquid-Liquid Separator 2 TMixer4->Separator2 Collection Product Collection Separator2->Collection Aqueous Product

Caption: Experimental workflow for the five-step synthesis.

Procedure:

  • Set up the continuous flow reactor system as depicted in the workflow diagram.

  • Pump solutions A and B through Pump A and Pump B, respectively, into T-Mixer 1.

  • The combined stream flows through Heated Reactor 1, maintained at 60°C with a residence time of 1.5 minutes, to facilitate the Horner-Wadsworth-Emmons reaction.

  • The output from Reactor 1 is mixed with Solution C from Pump C in T-Mixer 2.

  • The resulting mixture passes through Cooled Reactor 2 at 0°C with a residence time of 0.5 minutes for the reduction step.

  • The reaction mixture is then quenched with aqueous HCl (Solution D) from Pump D in T-Mixer 3.

  • The biphasic mixture enters Liquid-Liquid Separator 1, where the aqueous phase is separated.

  • The organic phase from Separator 1 is mixed with aqueous NaOH (Solution E) from Pump E in T-Mixer 4 for neutralization and extraction of the product into the aqueous phase.

  • The mixture flows into Liquid-Liquid Separator 2, and the aqueous phase containing the product, 2-(1-cyclohexenyl)ethylamine, is collected.

Protocol 2: Continuous Flow Hydrogenation of 2-(1-Cyclohexenyl)ethylamine

This protocol details the hydrogenation of the intermediate to the final product, this compound.

Reagent Preparation:

  • Solution F: A solution of 2-(1-cyclohexenyl)ethylamine (0.2 M) in ethanol.

Experimental Workflow Diagram:

Hydrogenation_Workflow PumpF Pump F (Substrate in Ethanol) TMixer Gas-Liquid Mixer PumpF->TMixer H2_Source H2 Cylinder MFC Mass Flow Controller H2_Source->MFC MFC->TMixer PackedBedReactor Packed-Bed Reactor (Pd/C, 70°C) TMixer->PackedBedReactor BPR Back Pressure Regulator (10 bar) PackedBedReactor->BPR Collection Product Collection BPR->Collection

Caption: Experimental workflow for the continuous hydrogenation.

Procedure:

  • Assemble the continuous flow hydrogenation setup as shown in the diagram. The packed-bed reactor should be filled with 5% Pd/C catalyst.

  • Pump Solution F through Pump F into the Gas-Liquid Mixer.

  • Introduce hydrogen gas from the H2 cylinder through a Mass Flow Controller into the Gas-Liquid Mixer to create a segmented flow.

  • The gas-liquid mixture flows through the Packed-Bed Reactor, which is heated to 70°C.

  • A Back Pressure Regulator is used to maintain the system pressure at 10 bar.

  • The output from the reactor, containing the product this compound in ethanol, is collected.

  • The solvent can be removed under reduced pressure to yield the pure product.

Safety Considerations

  • Hydrogen: Hydrogen gas is highly flammable. Ensure the system is leak-proof and operated in a well-ventilated fume hood.

  • DBU and DIBAL-H: These reagents are corrosive and/or pyrophoric. Handle with appropriate personal protective equipment (PPE) and under an inert atmosphere.

  • Pressurized Systems: Continuous flow reactions are often performed under pressure. Use appropriate reactors and fittings rated for the desired pressure and ensure proper pressure relief mechanisms are in place.

Conclusion

The described continuous flow synthesis of this compound intermediates offers a safe, efficient, and scalable alternative to traditional batch processes. The integrated multi-step synthesis of 2-(1-cyclohexenyl)ethylamine followed by continuous hydrogenation provides a streamlined route to the desired product with high yield and selectivity. These protocols can serve as a foundation for researchers and drug development professionals to implement continuous manufacturing processes for this and other valuable pharmaceutical intermediates.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Cyclohexylethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis of 2-cyclohexylethylamine and its derivatives, compounds of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules.[1][2][3] The protocols outlined below focus on two versatile and widely applicable synthetic strategies: reductive amination and the reduction of a cyclohexenyl precursor.

Application Note 1: Synthesis of N-Substituted 2-Cyclohexylethylamines via Reductive Amination

Reductive amination is a highly efficient and versatile method for the synthesis of amines, including N-substituted this compound derivatives.[4][5] This one-pot reaction involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[4] This methodology is particularly valuable in drug discovery for the rapid generation of amine libraries from readily available starting materials.[6]

A key example is the synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine from cyclohexanone (B45756) and aminoacetaldehyde dimethyl acetal (B89532). This derivative, featuring a protected aldehyde, serves as a versatile building block for more complex heterocyclic structures.[7]

General Workflow for Reductive Amination

Reductive_Amination_Workflow Start Starting Materials: - Cyclohexanone Derivative - Primary/Secondary Amine Mixing Mixing in Suitable Solvent Start->Mixing Imine_Formation Imine/Enamine Formation Mixing->Imine_Formation Weakly Acidic Conditions Reduction In Situ Reduction Imine_Formation->Reduction Reducing_Agent Addition of Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Reducing_Agent->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Final N-Substituted This compound Derivative Purification->Product

Caption: General workflow for the synthesis of N-substituted this compound derivatives via reductive amination.

Experimental Protocol: Synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine[7]

Materials:

Procedure:

  • To a solution of cyclohexanone (1.0 eq) in dichloromethane, add aminoacetaldehyde dimethyl acetal (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure N-(2,2-dimethoxyethyl)cyclohexanamine.

Quantitative Data
ParameterValue
Reactants
Cyclohexanone1.0 eq
Aminoacetaldehyde dimethyl acetal1.0 eq
Sodium triacetoxyborohydride1.5 eq
Reaction Conditions
SolventDichloromethane
TemperatureRoom Temperature
Reaction Time12-24 hours
Typical Yield >80% (reported for similar reductive aminations)

Application Note 2: Synthesis of this compound via Reduction of 2-(1-Cyclohexenyl)ethylamine (B57816)

This two-step approach involves the initial synthesis of an unsaturated precursor, 2-(1-cyclohexenyl)ethylamine, followed by its reduction to the saturated this compound. The precursor can be synthesized from 1-cyclohexene-1-acetonitrile.[8]

Synthetic Workflow

Two_Step_Synthesis Start 1-Cyclohexene-1-acetonitrile Reduction1 Reduction of Nitrile (e.g., Red-Al®) Start->Reduction1 Intermediate 2-(1-Cyclohexenyl)ethylamine Reduction1->Intermediate Reduction2 Catalytic Hydrogenation (e.g., H₂, Pd/C) Intermediate->Reduction2 Product This compound Reduction2->Product

Caption: Two-step synthesis of this compound from 1-cyclohexene-1-acetonitrile.

Experimental Protocol: Synthesis of 2-(1-Cyclohexenyl)ethylamine from 1-Cyclohexene-1-acetonitrile[8]

Materials:

  • 1-Cyclohexene-1-acetonitrile

  • Sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al®), 70% solution in toluene

  • Tetrahydrofuran (THF)

  • 10% aqueous Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon), add 1-cyclohexene-1-acetonitrile (1.0 eq) to a reaction flask containing tetrahydrofuran.

  • Cool the mixture to 15 ± 5 °C.

  • Slowly add the Red-Al® solution (2.0 eq) dropwise, maintaining the temperature at 15 ± 5 °C.

  • After the addition is complete, stir the reaction at this temperature for approximately 20 hours.

  • Quench the reaction by slowly adding the mixture dropwise to a 10% aqueous NaOH solution.

  • Filter the resulting mixture. Separate the layers of the mother liquor and extract the aqueous phase twice with diethyl ether.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(1-cyclohexenyl)ethylamine.

  • Purify the crude product by vacuum distillation.

Quantitative Data for 2-(1-Cyclohexenyl)ethylamine Synthesis[8]
ParameterValue
Reactants
1-Cyclohexene-1-acetonitrile1.0 eq
Red-Al® (70% in toluene)2.0 eq
Reaction Conditions
SolventTetrahydrofuran
Temperature15 ± 5 °C
Reaction Time~21 hours
Yield 95% (after distillation)
Protocol for Reduction of 2-(1-Cyclohexenyl)ethylamine to this compound

Materials:

Procedure:

  • Dissolve 2-(1-cyclohexenyl)ethylamine (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

  • Carefully add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases (typically 4-24 hours).

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by distillation if necessary.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times.

References

Application Notes and Protocols for Monitoring Reactions with 2-Cyclohexylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 2-Cyclohexylethylamine. The protocols cover a range of analytical techniques suitable for quantitative analysis, reaction kinetic studies, and impurity profiling.

Introduction

This compound is a primary amine that serves as a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Accurate monitoring of its reactions is crucial for process optimization, yield maximization, and quality control. This document outlines four common analytical methods for this purpose: Non-Aqueous Potentiometric Titration, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Methods

A variety of analytical techniques can be employed to monitor the consumption of this compound and the formation of products. The choice of method depends on factors such as the reaction matrix, the required sensitivity, and the nature of the reactants and products.

  • Non-Aqueous Potentiometric Titration: This classic titrimetric method is ideal for determining the concentration of the basic amine in a sample. It is a cost-effective and accurate method for quantifying the remaining this compound during a reaction.[2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying components in a reaction mixture. Due to the low UV absorbance of this compound, a pre-column derivatization step is often necessary to attach a chromophore or fluorophore, enhancing detection sensitivity.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high separation efficiency and definitive identification of volatile and semi-volatile compounds. For reaction monitoring, derivatization of the amine to a more volatile and thermally stable amide can improve chromatographic performance.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a non-destructive technique that provides detailed structural information and allows for real-time, in-situ monitoring of reaction kinetics.[7] By integrating specific proton signals, the relative concentrations of reactants and products can be determined over time.

Data Presentation

The following tables summarize hypothetical quantitative data for the analytical methods described. These tables are for illustrative purposes and actual results will vary depending on the specific reaction and experimental conditions.

Table 1: Non-Aqueous Potentiometric Titration of this compound

SampleSample Weight (mg)Titrant Volume (mL)Calculated Purity (%)
Initial125.89.8599.5
1 hour126.26.2162.8
2 hours125.53.1531.9
4 hours126.00.525.3

Table 2: HPLC Analysis of a Reaction Mixture

Time (hours)This compound Peak AreaProduct Peak AreaConversion (%)
01,254,30000
1630,150598,70049.8
2315,600910,20074.9
458,9001,150,60095.2

Table 3: GC-MS Analysis of an Acylation Reaction

Time (hours)This compound Peak Area (as TFA-derivative)N-(2-Cyclohexylethyl)acetamide Peak AreaRelative Abundance (%) - Product
0987,65000
0.5495,230450,11047.6
1246,890698,54073.9
251,200899,32094.6

Table 4: ¹H NMR Monitoring of Schiff Base Formation

Time (minutes)Integral of -CH₂-NH₂ (δ ~2.7 ppm)Integral of Imine -CH=N- (δ ~8.3 ppm)Reactant Remaining (%)
02.000.00100
151.520.4876
301.100.9055
600.551.4527.5

Experimental Protocols

Non-Aqueous Potentiometric Titration Protocol

This protocol is adapted for the quantification of this compound.

Materials:

  • Titrator with a suitable electrode (e.g., pH electrode for non-aqueous media).[8]

  • Glacial acetic acid.[2][3]

  • 0.1 M Perchloric acid in glacial acetic acid.[2][3]

  • This compound sample.

Procedure:

  • Accurately weigh approximately 125 mg of the this compound-containing reaction mixture into a clean, dry beaker.

  • Add 50 mL of glacial acetic acid to dissolve the sample.

  • Place the beaker on the titrator and immerse the electrode in the solution.

  • Titrate the sample with standardized 0.1 M perchloric acid in glacial acetic acid.

  • The endpoint is determined by the point of maximum inflection on the titration curve.

  • Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

Calculation: Purity (%) = (V_sample - V_blank) * M_titrant * MW_amine / (W_sample * 10)

Where:

  • V_sample = Volume of titrant for the sample (mL)

  • V_blank = Volume of titrant for the blank (mL)

  • M_titrant = Molarity of the perchloric acid titrant (mol/L)

  • MW_amine = Molecular weight of this compound (127.23 g/mol )[9]

  • W_sample = Weight of the sample (mg)

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Glacial Acetic Acid weigh->dissolve titrate Titrate with 0.1 M Perchloric Acid dissolve->titrate endpoint Determine Endpoint (Potentiometric) titrate->endpoint blank Perform Blank Correction endpoint->blank calculate Calculate Purity blank->calculate

Workflow for Non-Aqueous Potentiometric Titration.
HPLC with Pre-Column Derivatization Protocol

Materials:

  • HPLC system with a UV or fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Derivatizing agent (e.g., Dansyl chloride or 9-fluorenylmethyl chloroformate - FMOC-Cl).

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Buffer (e.g., sodium borate (B1201080) buffer, pH 9).

  • Reaction mixture containing this compound.

Procedure:

  • Sample Preparation:

    • Dilute a sample of the reaction mixture with the mobile phase to an appropriate concentration.

  • Derivatization:

    • To 100 µL of the diluted sample, add 100 µL of borate buffer (pH 9).

    • Add 200 µL of a 1 mg/mL solution of the derivatizing agent in acetonitrile.

    • Vortex the mixture and heat at 60 °C for 30 minutes.

    • Cool the mixture to room temperature.

    • Filter the derivatized sample through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Inject the filtered sample into the HPLC system.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV or fluorescence at the appropriate wavelength for the chosen derivative.

    • Quantification: Use a calibration curve prepared from derivatized standards of this compound.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis dilute Dilute Reaction Mixture add_buffer Add Borate Buffer dilute->add_buffer add_reagent Add Derivatizing Agent add_buffer->add_reagent heat Heat Mixture add_reagent->heat cool Cool to Room Temp. heat->cool filter Filter Sample cool->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV or Fluorescence Detection separate->detect quantify Quantify using Calibration Curve detect->quantify

Workflow for HPLC Analysis with Pre-Column Derivatization.
GC-MS Analysis Protocol

This protocol is adapted from general procedures for amine analysis by GC-MS.

Materials:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms).

  • Derivatizing agent (e.g., Trifluoroacetic anhydride (B1165640) - TFAA).

  • Ethyl acetate (B1210297) (GC grade).

  • Saturated sodium bicarbonate solution.

  • Anhydrous sodium sulfate.

  • Reaction mixture containing this compound.

Procedure:

  • Sample Preparation and Derivatization:

    • Take an aliquot of the reaction mixture and dissolve it in ethyl acetate.

    • Add an equal volume of saturated sodium bicarbonate solution and vortex to neutralize any acid and extract the free amine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • To the dried organic layer, add an excess of TFAA.

    • Allow the reaction to proceed for 15 minutes at room temperature.

    • Evaporate the excess TFAA and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of ethyl acetate for injection.

  • GC-MS Analysis:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.

    • MS Detector: Electron Ionization (EI) mode, scanning a suitable mass range (e.g., m/z 40-400).

    • Identification: Identify the peaks based on their retention times and mass spectra.

    • Quantification: Use an internal standard and create a calibration curve for accurate quantification.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis extract Extract with Ethyl Acetate & NaHCO₃ dry Dry Organic Layer extract->dry add_tfaa Add Trifluoroacetic Anhydride dry->add_tfaa evaporate Evaporate Excess Reagent add_tfaa->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute inject Inject into GC-MS reconstitute->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect analyze Identify and Quantify detect->analyze

Workflow for GC-MS Analysis with Derivatization.
¹H NMR Spectroscopy Reaction Monitoring Protocol

This protocol describes a general method for monitoring a reaction, for example, the formation of a Schiff base from this compound and an aldehyde.[10][11]

Materials:

  • NMR spectrometer.

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) compatible with the reaction.

  • This compound.

  • Aldehyde reactant.

Procedure:

  • Reaction Setup:

    • In an NMR tube, dissolve a known amount of this compound in the deuterated solvent.

    • Acquire a ¹H NMR spectrum of the starting material (t=0).

    • Add a stoichiometric amount of the aldehyde to the NMR tube.

    • Quickly mix the contents and place the tube in the NMR spectrometer.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).

    • Ensure consistent acquisition parameters for all spectra.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Identify characteristic signals for the this compound reactant (e.g., the -CH₂-NH₂ protons) and the product (e.g., the imine -CH=N- proton).

    • Integrate these signals. The decrease in the reactant integral and the increase in the product integral over time correspond to the reaction progress.

    • Calculate the percentage conversion at each time point by comparing the integrals.

G cluster_setup Reaction Setup cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve_amine Dissolve Amine in Deuterated Solvent acquire_t0 Acquire t=0 Spectrum dissolve_amine->acquire_t0 add_aldehyde Add Aldehyde acquire_t0->add_aldehyde acquire_series Acquire Spectra at Time Intervals add_aldehyde->acquire_series process Process Spectra acquire_series->process integrate Integrate Characteristic Signals process->integrate calculate Calculate Conversion vs. Time integrate->calculate

Logical Workflow for ¹H NMR Reaction Monitoring.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Cyclohexylethylamine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the alkylation of 2-cyclohexylethylamine. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-alkylation of this compound?

The two primary methods for the N-alkylation of this compound are direct alkylation with alkyl halides and reductive amination. Direct alkylation involves the reaction of the amine with an alkyl halide, often in the presence of a base. Reductive amination, a more controlled method, involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the desired alkylated amine.[1]

Q2: Which method is preferred for mono-alkylation of this compound?

For selective mono-alkylation, reductive amination is the preferred method. Direct alkylation with alkyl halides often leads to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts, because the mono-alkylated product is often more nucleophilic than the starting primary amine. Reductive amination offers better control and typically results in higher yields of the desired mono-alkylated product.

Q3: What are common challenges encountered during the alkylation of this compound?

Common challenges include low to no product yield, over-alkylation leading to a mixture of products, and the formation of impurities that complicate purification. These issues can arise from suboptimal reaction conditions, the choice of alkylation method, and the purity of the starting materials.

Troubleshooting Guides

Low to No Product Yield

Q: My alkylation of this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I address them?

A: Low or no yield can stem from several factors related to the chosen method and reaction conditions.

For Direct Alkylation with Alkyl Halides:

Potential Cause Troubleshooting Steps
Insufficiently reactive alkyl halide Switch to a more reactive halide (I > Br > Cl).
Poor choice of base Use a stronger, non-nucleophilic base like potassium carbonate or cesium carbonate. Ensure the base is anhydrous.
Inadequate solvent Use a polar aprotic solvent such as DMF or acetonitrile (B52724) to ensure solubility of all reactants.
Low reaction temperature Increase the reaction temperature, potentially to reflux, to drive the reaction to completion.

For Reductive Amination:

Potential Cause Troubleshooting Steps
Inefficient imine formation Ensure the reaction is carried out under mildly acidic conditions (pH ~5-6) to catalyze imine formation. The use of a dehydrating agent like magnesium sulfate (B86663) or a Dean-Stark trap can also be beneficial.
Weak reducing agent While mild reducing agents are used to avoid reducing the carbonyl starting material, ensure the chosen agent (e.g., sodium triacetoxyborohydride (B8407120), sodium cyanoborohydride) is active.
Low reaction temperature While many reductive aminations proceed at room temperature, gentle heating may be necessary for less reactive substrates.
Decomposition of starting materials or product Verify the stability of your aldehyde/ketone and the resulting amine under the reaction conditions.

Low_Yield_Troubleshooting cluster_start Start cluster_method Alkylation Method cluster_direct_causes Potential Causes (Direct Alkylation) cluster_reductive_causes Potential Causes (Reductive Amination) cluster_solutions Solutions start Low/No Product Yield direct_alkylation Direct Alkylation start->direct_alkylation If using reductive_amination Reductive Amination start->reductive_amination If using da_cause1 Inactive Halide direct_alkylation->da_cause1 da_cause2 Weak Base direct_alkylation->da_cause2 da_cause3 Poor Solvent direct_alkylation->da_cause3 ra_cause1 Poor Imine Formation reductive_amination->ra_cause1 ra_cause2 Weak Reducing Agent reductive_amination->ra_cause2 ra_cause3 Low Temperature reductive_amination->ra_cause3 solution_da1 Use R-I > R-Br da_cause1->solution_da1 solution_da2 Use K2CO3, Cs2CO3 da_cause2->solution_da2 solution_da3 Use DMF, ACN da_cause3->solution_da3 solution_ra1 Adjust pH (5-6) Add dehydrating agent ra_cause1->solution_ra1 solution_ra2 Check reagent activity ra_cause2->solution_ra2 solution_ra3 Gentle heating ra_cause3->solution_ra3

Over-Alkylation and Impurity Formation

Q: I am observing significant amounts of the di-alkylated product and other impurities. How can I improve the selectivity for mono-alkylation?

A: Over-alkylation is a common issue, especially with direct alkylation methods.

Problem Potential Cause Suggested Solution
Formation of di-alkylated product The mono-alkylated secondary amine is more nucleophilic than the starting primary amine.- Use a large excess of this compound relative to the alkylating agent.- Add the alkylating agent slowly to the reaction mixture.- Switch to reductive amination, which is inherently more selective for mono-alkylation.
Unidentified impurities Side reactions due to high temperatures or reactive reagents.- Lower the reaction temperature.- Ensure the purity of starting materials and solvents.- Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and prevent decomposition.

Over_Alkylation_Mitigation start Over-Alkylation Observed strategy1 Modify Stoichiometry start->strategy1 strategy2 Control Reagent Addition start->strategy2 strategy3 Change Alkylation Method start->strategy3 solution1 Use large excess of This compound strategy1->solution1 Implement solution2 Slowly add alkylating agent strategy2->solution2 Implement solution3 Switch to Reductive Amination strategy3->solution3 Implement

Experimental Protocols

Protocol 1: Reductive Amination of this compound

This protocol describes a general procedure for the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and the aldehyde (1.0-1.2 eq.) dissolved in DCM or DCE.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor by TLC or LC-MS.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the stirred solution.

  • Continue stirring at room temperature and monitor the reaction until the starting materials are consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate (B1210297).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reductive_Amination_Workflow start Start step1 Dissolve Amine and Aldehyde in DCM/DCE start->step1 step2 Stir for 1-2h at RT (Imine Formation) step1->step2 step3 Add NaBH(OAc)3 step2->step3 step4 Stir at RT until completion step3->step4 step5 Quench with NaHCO3 step4->step5 step6 Aqueous Workup step5->step6 step7 Purification step6->step7 end Final Product step7->end

Protocol 2: Direct Alkylation of this compound with an Alkyl Halide

This protocol provides a general method for direct alkylation, with the caveat that over-alkylation is a significant risk.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, suspend potassium carbonate (2.0 eq.) in DMF or ACN.

  • Add this compound (3.0-5.0 eq.) to the suspension.

  • Add the alkyl halide (1.0 eq.) dropwise to the mixture at room temperature.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the alkylation of this compound. Please note that optimal conditions may vary depending on the specific substrate.

Table 1: Reductive Amination Conditions

Aldehyde/Ketone Reducing Agent Solvent Temperature (°C) Time (h) Approx. Yield (%)
BenzaldehydeNaBH(OAc)₃DCE254-885-95
CyclohexanoneNaBH(OAc)₃DCM256-1280-90
AcetoneNaBH₃CNMeOH2512-2470-80

Table 2: Direct Alkylation Conditions

Alkyl Halide Base Solvent Temperature (°C) Time (h) Approx. Yield of Mono-alkylated Product (%)
Benzyl bromideK₂CO₃ACN801240-60
Ethyl iodideCs₂CO₃DMF601850-70
1-BromobutaneK₂CO₃ACN802430-50*

*Yields are highly dependent on the excess of amine used and the rate of addition of the alkyl halide. Significant formation of the di-alkylated product is expected.

References

Common side reactions and byproducts in 2-Cyclohexylethylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Cyclohexylethylamine. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges in the synthetic process.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem 1: Low Yield of this compound

Potential Cause 1: Incomplete Reaction

  • Symptoms: Starting material is observed in the crude product analysis (e.g., TLC, GC-MS).

  • Solutions:

    • Reaction Time: Ensure the reaction has been allowed to proceed for the recommended duration. Monitor the reaction progress by TLC or GC to confirm the consumption of the starting material.

    • Temperature: Verify that the reaction is conducted at the optimal temperature. Temperatures that are too low can lead to slow reaction rates.[1]

    • Reagent Quality: Use fresh and high-purity reagents. Degradation of reagents, especially the reducing agent, can lead to incomplete conversion.

Potential Cause 2: Formation of Side Products

  • Symptoms: The presence of unexpected spots on TLC or peaks in GC-MS analysis of the crude product.

  • Solutions:

    • Stoichiometry: Carefully control the stoichiometry of the reactants. For instance, in reductive amination, using an excess of ethylamine (B1201723) can help to minimize the formation of the secondary amine byproduct.

    • Choice of Reducing Agent: The choice of reducing agent can significantly impact selectivity. For reductive amination, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often preferred over sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) as it is milder and can reduce the likelihood of over-alkylation and other side reactions.[1][2][3][4]

    • Reaction Conditions: Optimize reaction conditions such as solvent and temperature to favor the desired reaction pathway. For example, 1,2-dichloroethane (B1671644) (DCE) is often the preferred solvent for reductive aminations using NaBH(OAc)₃.[1][4]

Problem 2: Presence of Difficult-to-Remove Impurities

Symptom: Co-elution of Product and Impurity during Chromatography or Co-distillation

  • Potential Cause: Formation of Structurally Similar Byproducts.

    • In the synthesis of 2-(1-cyclohexenyl)ethylamine (B57816) (a precursor to this compound) via the reduction of 2-phenylethylamine, the fully saturated This compound can form as a byproduct. These two compounds have very similar boiling points, making them difficult to separate by distillation.

    • In the reductive amination of cyclohexanone (B45756) with ethylamine, the formation of the tertiary amine, N,N-diethylcyclohexylamine , or the secondary amine from the reaction of the product with another molecule of cyclohexanone, can occur. These byproducts may have similar chromatographic behavior to the desired product.

  • Solutions:

    • Reaction Control: To minimize the formation of the fully saturated byproduct in the Birch-type reduction, carefully control the amount of the reducing agent and the proton source.

    • Purification Strategy:

      • Fractional Distillation: While challenging, careful fractional distillation under reduced pressure with a high-efficiency distillation column may improve separation.

      • Chromatography: Use a high-resolution chromatography technique. Consider using a different stationary phase or solvent system to improve separation. For amines, derivatization to the corresponding amide or carbamate (B1207046) can sometimes facilitate purification, followed by deprotection.

      • Salt Formation and Recrystallization: Convert the amine mixture to a salt (e.g., hydrochloride or oxalate) and perform recrystallization. The different salts of the desired product and byproducts may have different solubilities, allowing for separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound via reductive amination of cyclohexanone?

A1: The most common side reactions are:

  • Over-alkylation: The primary amine product can react further with cyclohexanone to form a secondary amine, or with another molecule of ethylating agent (if used) to form a tertiary amine. This leads to the formation of N-cyclohexyl-2-cyclohexylethylamine and N-ethyl-2-cyclohexylethylamine, respectively. Using an excess of the primary amine can help to suppress this side reaction.[5]

  • Formation of Enamines/Imines: The initial condensation of cyclohexanone and ethylamine forms an imine or enamine intermediate. If the reduction step is not efficient, these intermediates may persist or undergo side reactions.[6]

  • Reduction of the Carbonyl Group: Strong reducing agents like sodium borohydride can reduce the starting cyclohexanone to cyclohexanol (B46403) if the imine formation is slow or if the reducing agent is added too early.[7]

Q2: In the synthesis of this compound from 2-phenylethylamine, what is the major byproduct and how can I minimize it?

A2: The major byproduct is the partially reduced intermediate, 2-(1-cyclohexenyl)ethylamine . While this is often the desired intermediate for a subsequent hydrogenation step, if the goal is direct conversion to this compound, its presence indicates incomplete reduction of the double bond. To obtain this compound directly, a complete reduction of the aromatic ring is necessary. A common byproduct in the synthesis of the precursor 2-(1-cyclohexenyl)ethylamine is the fully saturated This compound . To favor the formation of this compound, ensure complete hydrogenation of the intermediate 2-(1-cyclohexenyl)ethylamine.

Q3: How can I monitor the progress of my this compound synthesis?

A3:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting materials (e.g., cyclohexanone or 2-phenylethylamine) and the appearance of the product. Use an appropriate solvent system and a suitable visualization method (e.g., ninhydrin (B49086) stain for amines).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for monitoring the reaction. It can separate the components of the reaction mixture and provide their mass spectra, allowing for the identification of the product and any byproducts.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to analyze aliquots of the reaction mixture to determine the conversion of starting materials and the formation of the product.

Quantitative Data on Side Products

The formation of byproducts is highly dependent on the specific reaction conditions. The following table summarizes potential byproducts and factors influencing their formation.

Synthesis RouteDesired ProductCommon Byproduct(s)Factors Influencing Byproduct FormationTypical Byproduct Yield (if available)
Reductive Amination of Cyclohexanone with EthylamineThis compoundN-Ethyl-2-cyclohexylethylamine (dialkylation product), CyclohexanolStoichiometry of reactants, choice of reducing agent, reaction temperature.Can be significant if an excess of the carbonyl compound is used or with less selective reducing agents.
Reduction of 2-PhenylethylamineThis compound2-(1-Cyclohexenyl)ethylamine (partially reduced)Completeness of the reduction (catalyst, pressure, time).-
Reduction of 1-Cyclohexene-1-acetonitrileThis compoundUnreacted starting material, partially reduced intermediatesChoice of reducing agent, reaction conditions.-

Experimental Protocols

Protocol 1: Synthesis of 2-(1-Cyclohexenyl)ethylamine from 2-Phenylethylamine (Birch-type Reduction)

This protocol is adapted from a literature procedure for the synthesis of the precursor to this compound.[10]

Materials:

  • 2-Phenylethylamine

  • Liquid Ammonia

  • Lithium powder

  • Ethylamine (anhydrous)

  • Water

  • Chloroform

  • Sodium sulfate (B86663) (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • In a three-necked flask equipped with a dry ice condenser, mechanical stirrer, and gas inlet, and previously flushed with argon, place 125 mL of anhydrous ethylamine.

  • Cool the flask to -70°C using a dry ice/acetone bath.

  • Add 6.27 g (50 mmol) of 2-phenylethylamine to the cooled ethylamine.

  • Slowly add 1.14 g (164.2 mmol) of lithium powder to the solution. The solution will turn dark blue.

  • Stir the mixture at -70°C for 2 hours.

  • Warm the reaction mixture to -30°C and add another 0.24 g (34.6 mmol) of lithium powder.

  • Stir the mixture at -30°C for an additional 2 hours.

  • Remove the cooling bath and allow the reaction to warm to room temperature overnight.

  • Carefully quench the reaction by the slow addition of 25 mL of absolute ethanol, followed by the slow addition of 25 mL of water (exothermic reaction).

  • Distill off the excess ethylamine at 40°C.

  • Evaporate the remaining residue to dryness.

  • Add 100 mL of water to the residue and extract three times with 80 mL of chloroform.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product. The reported GC yield for 2-(1-Cyclohexenyl)ethylamine is approximately 69.8%.[10] To obtain this compound, a subsequent hydrogenation step would be required.

Protocol 2: Synthesis of this compound via Reductive Amination of Cyclohexanone

This is a general procedure using sodium triacetoxyborohydride.

Materials:

  • Cyclohexanone

  • Ethylamine (e.g., as a solution in a solvent like THF or as a salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (B109758) or Ether for extraction

  • Brine

  • Magnesium sulfate or Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve cyclohexanone (1 equivalent) and ethylamine (1.0-1.2 equivalents) in DCE or THF.

  • If the amine is used as a salt, add a non-nucleophilic base like triethylamine (B128534) to liberate the free amine.

  • (Optional) Add acetic acid (1 equivalent) as a catalyst.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or GC-MS.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation under reduced pressure.

Visualizations

Logical Flow for Troubleshooting Low Yield

LowYieldTroubleshooting Start Low Yield of This compound CheckCompletion Check for Incomplete Reaction (TLC/GC-MS) Start->CheckCompletion CheckSideProducts Analyze for Side Products (TLC/GC-MS) Start->CheckSideProducts IncompleteReaction Incomplete Reaction Confirmed CheckCompletion->IncompleteReaction SideProductsConfirmed Side Products Confirmed CheckSideProducts->SideProductsConfirmed IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime Yes OptimizeTemp Optimize Temperature IncompleteReaction->OptimizeTemp Yes CheckReagents Verify Reagent Quality IncompleteReaction->CheckReagents Yes AdjustStoichiometry Adjust Reactant Stoichiometry SideProductsConfirmed->AdjustStoichiometry Yes ChangeReductant Change Reducing Agent (e.g., to NaBH(OAc)3) SideProductsConfirmed->ChangeReductant Yes OptimizeConditions Optimize Reaction Conditions (Solvent, etc.) SideProductsConfirmed->OptimizeConditions Yes ReactionPathways cluster_main Main Reaction Pathway cluster_side Common Side Reaction Pathways Cyclohexanone Cyclohexanone Imine Imine/Enamine Intermediate Cyclohexanone->Imine + Ethylamine CarbonylReduction Cyclohexanol Cyclohexanone->CarbonylReduction Direct Reduction Ethylamine Ethylamine Product This compound (Desired Product) Imine->Product Reduction Overalkylation Over-alkylation (Secondary/Tertiary Amine) Product->Overalkylation + Cyclohexanone or Ethylating Agent IncompleteReduction 2-(1-Cyclohexenyl)ethylamine (from 2-Phenylethylamine reduction)

References

Technical Support Center: Purification of 2-Cyclohexylethylamine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyclohexylethylamine. It offers detailed protocols and data to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Common impurities depend on the synthetic route but typically include unreacted starting materials, catalysts, solvents, and byproducts. A significant byproduct, particularly in syntheses involving the reduction of 2-(1-cyclohexenyl)ethylamine (B57816), is the fully saturated cyclohexylethylamine, which can be difficult to separate by distillation.[1] Over-alkylated products can also be present if alkyl halides are used in the synthesis.[2]

Q2: What is the simplest method to remove non-basic organic impurities?

A2: Acid-base extraction is a highly effective and straightforward method. By dissolving the crude product in an organic solvent and washing with an aqueous acid solution (e.g., dilute HCl), the basic this compound forms a water-soluble salt and moves to the aqueous phase.[3] Neutral and acidic impurities remain in the organic layer, which can then be discarded. The amine can be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[2][3]

Q3: Can I purify this compound by distillation?

A3: Yes, vacuum distillation is a suitable method for purifying this compound, especially for removing non-volatile impurities. The boiling point of this compound is approximately 96°C at 40 mmHg.[4][5] However, separation from impurities with similar boiling points, such as the fully reduced cyclohexylethylamine, can be challenging.[1]

Q4: Is column chromatography on silica (B1680970) gel recommended for this compound?

A4: Standard silica gel chromatography can be problematic for primary amines like this compound due to strong adsorption, which often leads to significant tailing of the product peak. This can result in poor separation and low recovery.

Q5: How can I improve the chromatographic purification of my amine?

A5: To mitigate issues with silica gel, you can add a small amount of a basic modifier to the eluent, such as triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide (B78521).[2] Alternatively, using a less acidic stationary phase like basic alumina (B75360) or employing reverse-phase chromatography (C18) can provide better results.[2][6]

Q6: What is the best way to obtain high-purity this compound for analytical standards or pharmaceutical applications?

A6: For achieving high purity, forming a salt of the amine is an excellent strategy.[2] The amine can be converted to a crystalline salt (e.g., hydrochloride or oxalate (B1200264) salt) by reacting it with the corresponding acid.[2][7] This salt can then be purified by recrystallization, often from a polar solvent like an ethanol/water mixture. The pure free base is subsequently regenerated by neutralizing the salt with a base and extracting it into an organic solvent.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low recovery after acid-base extraction. Incomplete protonation of the amine.Ensure the aqueous acid solution is of sufficient concentration and volume to fully protonate the amine. Check the pH of the aqueous layer to ensure it is acidic (pH < 4).[3]
Incomplete extraction of the free amine from the basified aqueous layer.Perform multiple extractions (at least 3) with a suitable organic solvent. Ensure the aqueous layer is sufficiently basic (pH > 10) to fully deprotonate the amine salt.
Product "oils out" instead of crystallizing during salt formation. The saturation temperature of the solution is higher than the melting point of the product salt.Use a larger volume of solvent to lower the saturation point. Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.
Significant peak tailing during silica gel column chromatography. Strong interaction between the basic amine and acidic silanol (B1196071) groups on the silica surface.1. Add 0.5-1% triethylamine or ammonium hydroxide to your eluent system.[2]2. Use a different stationary phase, such as basic alumina or a C18 reverse-phase column.[2][6]
Co-elution of impurities during column chromatography. The chosen eluent system does not provide adequate separation.Systematically test different solvent systems with varying polarities. For reverse-phase chromatography, adjust the water/acetonitrile or water/methanol gradient.[6]
The purity of the amine does not improve after recrystallization. The chosen solvent dissolves both the product salt and the impurities.Experiment with different solvent systems. The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.
Cooling the solution too quickly, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of a pure crystal lattice.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
Molecular Formula C₈H₁₇N[8]
Molecular Weight 127.23 g/mol [4][8]
Boiling Point 96°C @ 40 mmHg[4][5]
Appearance Colorless to nearly colorless liquid[4]
Refractive Index 1.4620-1.4670 @ 20°C[9]
Specific Gravity 0.87 g/mL[10]

Table 2: Purity Specifications from Commercial Suppliers

Supplier/GradePurity SpecificationReference(s)
Thermo Scientific Chemicals≥96.0% (GC)[9]
Fisher Scientific97%[11]
Lab Pro IncMin. 98.0% (GC, T)[10]
CP Lab Safetymin 97%[12]

Experimental Protocols & Workflows

Purification Workflow Overview

Caption: General purification workflows for this compound.

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with a 1M HCl aqueous solution. The amine will be protonated and move into the aqueous layer.[3]

  • Combine & Wash: Combine the aqueous layers and wash them once with the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) until the solution is strongly basic (pH > 10), which will regenerate the free amine.

  • Extraction: Extract the free amine from the aqueous layer three times with a fresh portion of the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.

Protocol 2: Purification via Salt Formation and Recrystallization

This method is ideal for achieving high purity.[2]

SaltPurification Start Partially Purified Amine in Organic Solvent AddAcid Add Acid Solution Dropwise (e.g., HCl in Ether) Start->AddAcid Precipitate Precipitate Amine Salt AddAcid->Precipitate Filter Collect Salt by Filtration Precipitate->Filter Recrystallize Recrystallize Salt (e.g., from Ethanol/Water) Filter->Recrystallize PureSalt Pure Crystalline Salt Recrystallize->PureSalt Regenerate Regenerate Free Base (add base, extract) PureSalt->Regenerate PureAmine High-Purity Free Amine Regenerate->PureAmine

Caption: Workflow for amine purification via salt recrystallization.

  • Salt Formation: Dissolve the partially purified amine in a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of an acid (e.g., 2M HCl in diethyl ether or oxalic acid in THF) dropwise with stirring.[2] The amine salt will typically precipitate out of the solution.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.

  • Recrystallization: Dissolve the crude salt in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Drying: Collect the pure crystals by filtration and dry them under a vacuum.

  • Regeneration of Free Base (Optional): Dissolve the pure salt in water and add a base (e.g., NaOH) to deprotonate it. Extract the pure free amine into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

References

Technical Support Center: Troubleshooting Low Yields in 2-Cyclohexylethylamine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the functionalization of 2-Cyclohexylethylamine. This resource is tailored for researchers, scientists, and professionals in drug development to address common challenges and provide practical guidance for optimizing reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields when functionalizing this compound?

Low yields in the functionalization of this compound can arise from several factors, including:

  • Steric Hindrance: The bulky cyclohexyl group can impede the approach of reagents to the amine nitrogen, slowing down the reaction rate.

  • Substrate Purity: Impurities in the starting amine, reagents, or solvents can interfere with the reaction.

  • Reaction Conditions: Suboptimal temperature, reaction time, pH, or concentration of reactants can lead to incomplete conversion or side product formation.

  • Choice of Method: The selected functionalization method (e.g., direct alkylation vs. reductive amination) may not be the most suitable for the desired transformation.

  • Workup and Purification: Product loss during extraction, washing, or chromatography can significantly reduce the isolated yield.

Q2: How can I minimize the formation of side products during N-alkylation?

Over-alkylation, where the secondary amine product reacts further to form a tertiary amine, is a common issue in direct N-alkylation.[1] To minimize this, consider the following strategies:

  • Use a large excess of this compound relative to the alkylating agent.

  • Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.

  • Consider using reductive amination as an alternative, which generally provides better control over mono-alkylation.

Q3: My reductive amination reaction is sluggish. What can I do to improve the reaction rate and yield?

A slow reductive amination could be due to inefficient imine formation or reduction. To troubleshoot:

  • Optimize pH: Imine formation is often favored under mildly acidic conditions (pH 4-6) to facilitate the dehydration step.

  • Remove Water: Use a dehydrating agent like anhydrous magnesium sulfate (B86663) or a Dean-Stark apparatus to drive the equilibrium towards imine formation.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and effective reducing agent for reductive aminations, often providing higher yields and cleaner reactions than sodium borohydride (B1222165) or sodium cyanobohydride.[2]

  • Temperature: While many reductive aminations proceed at room temperature, gentle heating may be necessary for less reactive substrates.

Q4: I am observing incomplete acylation of this compound. How can I drive the reaction to completion?

Incomplete acylation can be addressed by:

  • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent (acyl chloride or anhydride).

  • Base: Employ a suitable base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct (e.g., HCl from acyl chlorides) and drive the reaction forward.

  • Solvent: Use an inert, anhydrous solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Temperature: While many acylations are rapid at room temperature, gentle heating might be required for less reactive acylating agents.

Troubleshooting Guides

Low Yields in N-Alkylation
Potential Cause Troubleshooting Step Expected Outcome
Over-alkylation Use a 3-5 fold excess of this compound.Favors mono-alkylation, reducing the formation of tertiary amine.
Add the alkylating agent dropwise over a prolonged period.Maintains a low concentration of the alkylating agent, minimizing further reaction of the product.
Low Reactivity Increase the reaction temperature in 10°C increments.Enhances the reaction rate.
Switch to a more reactive alkylating agent (e.g., iodide instead of bromide or chloride).Increases the rate of nucleophilic substitution.
Poor Solubility Change to a more polar aprotic solvent like DMF or acetonitrile.Ensures all reactants are in solution, facilitating the reaction.
Side Reactions (Elimination) Use a non-nucleophilic, sterically hindered base.Minimizes the formation of alkene byproducts from the alkyl halide.
Low Yields in Reductive Amination
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Imine Formation Add a catalytic amount of acetic acid to achieve a pH of 4-6.Catalyzes the dehydration step, promoting imine formation.
Add a dehydrating agent such as anhydrous MgSO₄ or Na₂SO₄.Removes water, shifting the equilibrium towards the imine.
Slow Reduction Ensure the reducing agent (e.g., NaBH(OAc)₃) is fresh and was stored under anhydrous conditions.Active reducing agent is crucial for the reduction of the imine.
Increase the equivalents of the reducing agent to 1.5-2.0.Ensures complete reduction of the imine intermediate.
Steric Hindrance For hindered ketones, consider longer reaction times or gentle heating (40-50°C).Provides sufficient energy and time for the sterically demanding reaction to proceed.
Low Yields in N-Acylation
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Use 1.1-1.2 equivalents of the acyl chloride or anhydride (B1165640).Ensures the amine is the limiting reagent and drives the reaction to completion.
Ensure the use of at least one equivalent of a base (e.g., triethylamine, pyridine) when using an acyl halide.Neutralizes the generated acid, preventing protonation of the starting amine.
Hydrolysis of Acylating Agent Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevents the decomposition of the reactive acylating agent by moisture.
Low Reactivity of Amine For less reactive acylating agents, consider gentle heating or using a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).Increases the rate of the acylation reaction.

Experimental Protocols

Protocol 1: N-Benzylation of this compound via Reductive Amination

This protocol describes the N-benzylation of this compound using benzaldehyde (B42025) and sodium triacetoxyborohydride.

Materials:

  • This compound (1.0 eq.)

  • Benzaldehyde (1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in DCM or DCE.

  • Add a catalytic amount of acetic acid to the solution.

  • Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. Be cautious of potential gas evolution.

  • Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: N-Acetylation of this compound

This protocol details the N-acetylation of this compound using acetic anhydride.

Materials:

  • This compound (1.0 eq.)

  • Acetic anhydride (1.1 eq.)

  • Triethylamine (1.2 eq.)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product.

  • If necessary, purify the product by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yields in Functionalization start Low Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity reaction_conditions Review Reaction Conditions (Temp, Time, Conc.) check_purity->reaction_conditions Pure end_fail Consult Further Literature or Technical Support check_purity->end_fail Impure workup_purification Analyze Workup & Purification for Product Loss reaction_conditions->workup_purification Optimal optimize Systematically Optimize Reaction Parameters reaction_conditions->optimize Suboptimal workup_purification->optimize Inefficient end_success Improved Yield workup_purification->end_success Efficient optimize->end_success

Caption: A general workflow for troubleshooting low reaction yields.

Reductive_Amination_Troubleshooting Reductive Amination Troubleshooting Logic start Low Yield in Reductive Amination check_imine Is Imine Formation Efficient? start->check_imine optimize_imine Optimize Imine Formation: - Adjust pH (4-6) - Add dehydrating agent check_imine->optimize_imine No check_reduction Is Reduction Step Complete? check_imine->check_reduction Yes optimize_imine->check_imine consider_sterics Consider Steric Hindrance: - Increase reaction time - Gentle heating check_reduction->consider_sterics No success Yield Improved check_reduction->success Yes optimize_reduction Optimize Reduction: - Use fresh NaBH(OAc)3 - Increase equivalents optimize_reduction->check_reduction consider_sterics->success

Caption: Troubleshooting logic for reductive amination reactions.

References

Impact of solvent and temperature on 2-Cyclohexylethylamine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of solvent and temperature on the reactivity of 2-Cyclohexylethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the general reactivity patterns of this compound?

This compound is a primary amine, and its reactivity is characterized by the nucleophilic nature of the lone pair of electrons on the nitrogen atom. It readily participates in common reactions of primary amines, including:

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • N-Alkylation: Nucleophilic substitution (typically SN2) with alkyl halides to yield secondary and tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones to form an imine intermediate, which is then reduced to a secondary or tertiary amine.

  • Acid-Base Reactions: As a base, it reacts with acids to form ammonium (B1175870) salts.

Q2: How does the choice of solvent affect the nucleophilicity of this compound?

The solvent plays a crucial role in modulating the nucleophilicity of this compound:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds with the amine, creating a "solvent cage" around it. This solvation stabilizes the amine but also hinders its ability to attack an electrophile, thereby reducing its nucleophilicity.

  • Polar Aprotic Solvents (e.g., acetonitrile (B52724), DMF, DMSO): These solvents are polar enough to dissolve the amine but do not engage in strong hydrogen bonding with the nucleophile. As a result, the amine is less solvated and its nucleophilicity is enhanced, leading to faster reaction rates, particularly in SN2 reactions.[1][2][3]

  • Non-Polar Solvents (e.g., hexane, toluene): While these solvents do not solvate the amine to a significant extent, the solubility of polar reagents can be limited, potentially slowing down the reaction.

Q3: What is the general effect of temperature on reactions involving this compound?

Increasing the reaction temperature generally increases the rate of reaction by providing the molecules with more kinetic energy, leading to more frequent and energetic collisions.[4] However, there are important considerations:

  • Rate Acceleration: For many reactions, a 10°C rise in temperature can approximately double the reaction rate.

  • Side Reactions: Higher temperatures can also promote side reactions, such as elimination in SN2 reactions or decomposition of thermally sensitive reagents and products.

  • Selectivity: In some cases, lower temperatures may be required to achieve higher selectivity for the desired product.[5]

Q4: How does the steric hindrance of the cyclohexyl group impact the reactivity of this compound?

The cyclohexylethyl group is bulkier than a simple alkyl chain, which can introduce steric hindrance. This steric bulk can slow down the rate of reactions where the amine attacks a sterically crowded electrophile.[6][7] For instance, in SN2 reactions, the rate is sensitive to steric hindrance at the electrophilic carbon.[2][8]

Troubleshooting Guides

Troubleshooting Low Yield in N-Acylation

Problem: I am experiencing low or no yield in the N-acylation of this compound with an acyl chloride.

Potential Cause Troubleshooting Steps
Amine Protonation The reaction of an amine with an acyl chloride produces HCl, which can protonate the starting amine, rendering it non-nucleophilic. Solution: Add a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) to the reaction mixture to neutralize the HCl as it is formed.[9]
Hydrolysis of Acyl Chloride The acyl chloride is highly reactive and can be hydrolyzed by moisture in the solvent or on the glassware. Solution: Use anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Temperature The reaction may be too slow at low temperatures. Solution: While these reactions are often run at 0°C to control exothermicity, allowing the reaction to warm to room temperature can increase the rate.
Poor Solvent Choice A polar protic solvent may be hindering the nucleophilicity of the amine. Solution: Switch to a polar aprotic solvent such as dichloromethane (B109758) (DCM) or acetonitrile.
Troubleshooting N-Alkylation (SN2) Reactions

Problem: My SN2 alkylation of this compound is slow and gives a poor yield.

Potential Cause Troubleshooting Steps
Solvent Effects A polar protic solvent is solvating and deactivating the amine nucleophile. Solution: Change to a polar aprotic solvent like acetonitrile or DMF to enhance the nucleophilicity of the amine.[1][2][3]
Steric Hindrance The alkyl halide is too sterically hindered (e.g., tertiary or bulky secondary halide). Solution: SN2 reactions work best with methyl and primary alkyl halides. Consider using a less sterically hindered electrophile if possible.[2][6]
Low Temperature The reaction rate is too low at the current temperature. Solution: Gently heating the reaction mixture (e.g., to 40-60°C) can increase the reaction rate. However, be mindful of potential elimination side reactions with secondary alkyl halides.
Poor Leaving Group The leaving group on the alkyl halide is not sufficiently reactive. Solution: The reactivity of leaving groups generally follows the trend I > Br > Cl > F. Use an alkyl iodide or bromide for a faster reaction.
Troubleshooting Reductive Amination

Problem: I am observing incomplete reaction or the formation of side products in the reductive amination of an aldehyde with this compound.

Potential Cause Troubleshooting Steps
Inefficient Imine Formation The equilibrium for imine formation may not be favorable. Solution: Add a dehydrating agent like magnesium sulfate (B86663) (MgSO₄) or molecular sieves to remove the water formed during imine formation and drive the equilibrium forward.
Suboptimal pH The pH of the reaction is critical. If it is too acidic, the amine will be protonated. If it is too basic, the carbonyl will not be sufficiently activated. Solution: Maintain a mildly acidic pH (typically 4-6) to facilitate both imine formation and the subsequent reduction.
Reducing Agent Reactivity The reducing agent may be reducing the aldehyde before it can form the imine. Solution: Use a mild reducing agent that is selective for the imine over the carbonyl, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5]
Temperature Effects The reaction may be too slow at room temperature. Solution: Gentle heating can sometimes improve the rate of imine formation, but be cautious as it can also lead to side reactions.

Data Presentation

The following tables provide representative data on how solvent and temperature can influence the outcome of common reactions involving this compound. This data is illustrative and based on general principles of organic chemistry, as specific kinetic data for this compound is not widely published.

Table 1: Representative Yields for N-Acylation of this compound with Benzoyl Chloride

SolventTemperature (°C)Reaction Time (h)Representative Yield (%)
Dichloromethane (DCM)0 to 25295
Acetonitrile25292
Tetrahydrofuran (THF)25388
Ethanol25475

Table 2: Representative Relative Reaction Rates for SN2 Alkylation of this compound with 1-Bromobutane

SolventTemperature (°C)Relative Rate
Acetonitrile25500
Dimethylformamide (DMF)25700
Methanol251
Acetonitrile50~1000

Table 3: Representative Yields for Reductive Amination of Cyclohexanone with this compound

SolventReducing AgentTemperature (°C)Reaction Time (h)Representative Yield (%)
Dichloromethane (DCM)NaBH(OAc)₃251290
MethanolNaBH₄251285
Tetrahydrofuran (THF)NaBH₃CN251888
Dichloromethane (DCM)NaBH(OAc)₃40692

Experimental Protocols

Protocol 1: General Procedure for N-Acylation
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Acylating Agent: Cool the solution to 0°C using an ice bath. Slowly add the acyl chloride (1.05 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for N-Alkylation (SN2)
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) in a polar aprotic solvent like acetonitrile.

  • Addition of Alkyl Halide: Add the primary alkyl halide (1.1 eq.) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60°C to increase the rate. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the starting amine is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or methanol. Add a catalytic amount of acetic acid if necessary. Stir at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution.

  • Reaction Monitoring: Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_acylation N-Acylation Workflow a1 Dissolve Amine & Base in Anhydrous DCM a2 Cool to 0°C a1->a2 a3 Add Acyl Chloride a2->a3 a4 Warm to RT & Stir a3->a4 a5 Aqueous Work-up a4->a5 a6 Purification a5->a6

Caption: General experimental workflow for N-acylation of this compound.

troubleshooting_logic start Low Yield in SN2 Reaction? q1 Solvent? start->q1 a1_protic Using Polar Protic? (e.g., EtOH, MeOH) q1->a1_protic Yes a1_aprotic Using Polar Aprotic? (e.g., ACN, DMF) q1->a1_aprotic No s1 Switch to Polar Aprotic Solvent a1_protic->s1 q2 Temperature? a1_aprotic->q2 a2_low Reaction at RT? q2->a2_low Yes a2_high Sufficiently Heated? q2->a2_high No s2 Gently Heat (40-60°C) a2_low->s2 q3 Other Issues? a2_high->q3

Caption: Troubleshooting logic for a low-yield SN2 alkylation reaction.

References

Technical Support Center: Alkylation of 2-Cyclohexylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent the over-alkylation of 2-cyclohexylethylamine during N-alkylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation and why is it a problem with this compound?

A1: Over-alkylation is a common side reaction where the target primary amine, this compound, is alkylated more than once, leading to the formation of a tertiary amine (N,N-dialkylated) instead of the desired secondary amine (N-mono-alkylated). This occurs because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent.[1] This leads to a mixture of products, reducing the yield of the desired compound and complicating purification.

Q2: Which are the most effective methods to achieve selective mono-alkylation?

A2: The two most reliable methods for controlling the mono-alkylation of primary amines like this compound are:

  • Reductive Amination: This is a highly controlled, one-pot reaction where the amine is reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ. This method inherently avoids over-alkylation because the imine formation is a 1:1 reaction.[2]

  • Direct Alkylation with Controlled Conditions: This classic SN2 reaction with an alkyl halide can be optimized for mono-alkylation by carefully controlling stoichiometry, using specific bases like cesium carbonate (Cs₂CO₃) that selectively deprotonate the primary amine, or by adjusting solvent and temperature.[3][4][5]

Q3: How does stoichiometry affect selectivity in direct alkylation?

A3: Stoichiometry is critical. Using a significant excess of this compound relative to the alkylating agent increases the statistical probability that the alkylating agent will react with the more abundant primary amine rather than the newly formed secondary amine.[1] A common strategy is to use at least 2-3 equivalents of the primary amine.

Q4: What is the role of cesium bases in preventing over-alkylation?

A4: Cesium bases, such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (B78521) (CsOH), are highly effective in promoting selective mono-alkylation.[3][5] Their efficacy is attributed to their solubility and ability to selectively deprotonate the primary amine. The resulting secondary amine product has a greater affinity for the proton generated during the reaction, becoming protonated and thus less nucleophilic and less likely to undergo a second alkylation.

Q5: Which reducing agents are recommended for reductive amination?

A5: Mild reducing agents are preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl compound. The most common and effective choices are sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoboorohydride (NaBH₃CN).[2] They are stable under the weakly acidic conditions required for imine formation.

Q6: How can I effectively purify the mono-alkylated product from the di-alkylated byproduct?

A6: Purification can often be achieved using flash column chromatography on silica (B1680970) gel. The polarity difference between the primary amine (starting material), the secondary amine (mono-alkylated product), and the tertiary amine (di-alkylated product) is usually sufficient for separation. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The less polar tertiary amine will elute first, followed by the secondary amine, and finally the highly polar primary amine.

Troubleshooting Guide

Problem: My reaction yields a significant amount of the di-alkylated product.

This is the most common issue when performing direct alkylation of primary amines.

Potential Cause Solution
Incorrect Stoichiometry Increase the excess of this compound to 3 or more equivalents relative to the alkylating agent. Alternatively, add the alkylating agent dropwise over a long period to maintain its low concentration.[1]
Base is not selective Switch to a cesium base like Cs₂CO₃ (1.0-1.5 equivalents).[3][4] This has been shown to be highly chemoselective for mono-alkylation.
High Reactivity of Secondary Amine Product Lower the reaction temperature. This can reduce the rate of the second alkylation more than the first, improving selectivity.
Method is prone to over-alkylation Switch to the reductive amination method, which is inherently more selective for mono-alkylation.

Data Presentation

The following tables summarize typical yields and selectivity for mono-alkylation of primary amines using methods effective for preventing over-alkylation.

Note: The data presented below is for benzylamine (B48309) as a model primary amine, as it is representative for demonstrating the efficacy of the method. Similar high selectivity is expected for this compound under these optimized conditions.

Table 1: Effect of Base and Stoichiometry in Direct N-Alkylation of Benzylamine with 1-Bromobutane

EntryAmine Equiv.Base (Equiv.)SolventTemp (°C)Time (h)Mono-alkylation Yield (%)Di-alkylation Yield (%)
12.0Cs₂CO₃ (1.0)DMF60595< 4
21.0Cs₂CO₃ (1.0)DMF6087515
32.0K₂CO₃ (1.0)DMF60126030
42.0NoneDMF6024< 10< 5

Data adapted from studies on Cs₂CO₃-promoted N-alkylation.[3]

Table 2: Comparison of Mono-Alkylation Strategies

MethodAlkylating AgentTypical ReagentsKey AdvantageTypical Selectivity (Mono:Di)
Reductive Amination Aldehyde / KetoneNaBH(OAc)₃, CH₂Cl₂Excellent control, avoids over-alkylation> 98:2
Direct Alkylation Alkyl HalideCs₂CO₃, DMFSimple procedure, high yields with proper control~ 95:5
Direct Alkylation Alkyl HalideLarge excess of amine (3-5 eq.)Avoids expensive reagentsVariable, depends on excess

Experimental Protocols

Protocol 1: Selective Mono-Alkylation via Reductive Amination

This protocol describes the N-alkylation of this compound with a generic aldehyde (e.g., propionaldehyde) to yield N-propyl-2-cyclohexylethylamine.

  • Materials:

    • This compound (1.0 eq.)

    • Aldehyde (e.g., propionaldehyde, 1.1 eq.)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

    • Acetic acid (optional, catalytic amount)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and the aldehyde (1.1 eq.).

    • Dissolve the components in anhydrous DCM (approx. 0.1 M concentration).

    • Stir the solution at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

    • Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. The addition may be exothermic.

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Mono-Alkylation via Cs₂CO₃-Promoted Direct Alkylation

This protocol describes the N-alkylation of this compound with a generic alkyl bromide (e.g., 1-bromopropane).

  • Materials:

    • This compound (2.0 eq.)

    • Alkyl bromide (e.g., 1-bromopropane, 1.0 eq.)

    • Cesium Carbonate (Cs₂CO₃, 1.5 eq.), finely powdered

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (2.0 eq.), cesium carbonate (1.5 eq.), and anhydrous DMF.

    • Stir the suspension at room temperature for 15 minutes.

    • Add the alkyl bromide (1.0 eq.) dropwise to the mixture.

    • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts through a pad of Celite.

    • Rinse the filter cake with ethyl acetate (B1210297).

    • Dilute the filtrate with a large volume of water and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash extensively with brine to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

G cluster_start cluster_checks cluster_solutions cluster_end Start Start: Over-alkylation Observed Method Reaction Method? Start->Method Direct Direct Alkylation (Sₙ2) Method->Direct Direct Reductive Reductive Amination Method->Reductive Reductive Stoich Check Stoichiometry: Amine:Alkyl Halide Ratio? Direct->Stoich CheckPurity Impure Aldehyde/Ketone? (Can lead to side products) Reductive->CheckPurity Base Check Base Stoich->Base ≥ 2:1 IncreaseAmine Increase Amine to >3 eq. Add Alkyl Halide Slowly Stoich->IncreaseAmine < 2:1 SwitchBase Switch to Cs₂CO₃ (1.5 eq.) Base->SwitchBase Using K₂CO₃, Et₃N, etc. LowerTemp Lower Reaction Temperature Base->LowerTemp Using Cs₂CO₃ End Success: Selective Mono-alkylation IncreaseAmine->End SwitchBase->End SwitchMethod Switch to Reductive Amination Protocol LowerTemp->SwitchMethod If still failing LowerTemp->End CheckPurity->SwitchMethod Yes CheckPurity->End No

Caption: Troubleshooting workflow for over-alkylation.

G Amine This compound (Primary Amine) Imine Imine Intermediate (C=N bond) Amine->Imine Aldehyde Aldehyde / Ketone Aldehyde->Imine Reducer Reducing Agent (e.g., NaBH(OAc)₃) Product Mono-alkylated Product (Secondary Amine) Reducer->Product Imine->Product Reduction

Caption: Experimental workflow for reductive amination.

G R_NH2 Primary Amine (R-NH₂) R_NH_R Desired Product (Secondary Amine) R_NH2->R_NH_R + R'-X (Desired Reaction) RX Alkyl Halide (R'-X) RX->R_NH_R R_N_R2 Over-alkylation Product (Tertiary Amine) RX->R_N_R2 R_NH_R->R_N_R2 + R'-X (Undesired Reaction)

Caption: Reaction pathways showing desired vs. undesired alkylation.

References

Technical Support Center: 2-Cyclohexylethylamine - Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Cyclohexylethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. It should be stored in a cool, dry, and well-ventilated area, protected from light. For long-term storage, refrigeration at 2-8°C is advisable.

Q2: What are the potential degradation pathways for this compound?

A2: this compound, as a primary aliphatic amine, is susceptible to several degradation pathways, including oxidation, hydrolysis, and thermal decomposition.

  • Oxidative Degradation: Exposure to air or oxidizing agents can lead to the formation of N-oxides, hydroxylamines, and nitroalkanes. The initial step often involves the formation of an amine radical.

  • Hydrolytic Degradation: While generally stable to hydrolysis at neutral pH, in acidic or basic conditions, degradation can occur, although typically this requires elevated temperatures. The primary amine functional group is the site of reaction.

  • Thermal Degradation: At elevated temperatures, this compound can undergo decomposition. Based on studies of the analogous compound cyclohexylamine, potential thermal degradants include ammonia, cyclohexene, and other rearrangement products.[1][2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially leading to the formation of radical species and subsequent reaction products.

Q3: How can I detect and quantify the degradation of this compound in my samples?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques for this purpose.

  • HPLC: A stability-indicating HPLC method can separate this compound from its degradation products. Due to the low UV absorbance of the analyte, pre-column or post-column derivatization with a UV-active or fluorescent tag is often necessary.

  • GC-MS: GC-MS is a powerful tool for identifying volatile degradation products. Derivatization may also be required to improve the chromatographic properties of the amine.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/GC Analysis

Symptoms:

  • Appearance of new peaks in the chromatogram of a stored or stressed sample of this compound.

  • Decrease in the peak area of the main this compound peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sample Degradation - Review the storage conditions of your sample. Ensure it was stored under an inert atmosphere, protected from light, and at the recommended temperature.- If the sample was subjected to experimental stress (e.g., heat, acid, base), the new peaks are likely degradation products. Proceed with peak identification.
Contamination - Analyze a blank (solvent) to check for contamination from the solvent or the analytical system.- Ensure proper cleaning of all glassware and vials used for sample preparation.
Mobile Phase/Carrier Gas Issues (HPLC/GC) - For HPLC, ensure the mobile phase is freshly prepared and properly degassed.- For GC, check the purity of the carrier gas and look for leaks in the system.
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Symptoms:

  • Asymmetrical peaks for this compound, leading to inaccurate integration and quantification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase - The basic amine group can interact with residual silanols on the silica-based column, causing peak tailing. - Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%). - Use a column with end-capping or a base-deactivated stationary phase.
Inappropriate Mobile Phase pH - The pH of the mobile phase affects the ionization state of the amine. Ensure the pH is appropriate for the chosen column and separation mechanism. For reversed-phase chromatography of the derivatized amine, a slightly acidic pH is often used.
Column Overload - Reduce the concentration of the injected sample.

Experimental Protocols

Forced Degradation Studies Protocol (General Guideline)

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[3] The following are general protocols that can be adapted for this compound. A target degradation of 5-20% is generally recommended.[4]

1. Acidic Hydrolysis:

  • Procedure: Dissolve this compound in 0.1 M HCl. Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Neutralization: After the desired time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Analysis: Analyze the sample by HPLC or GC-MS.

2. Basic Hydrolysis:

  • Procedure: Dissolve this compound in 0.1 M NaOH. Heat the solution at 60-80°C for a specified period.

  • Neutralization: After the desired time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze the sample by HPLC or GC-MS.

3. Oxidative Degradation:

  • Procedure: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period, protected from light.

  • Quenching: If necessary, the reaction can be stopped by adding a quenching agent like sodium bisulfite.

  • Analysis: Analyze the sample by HPLC or GC-MS.

4. Thermal Degradation:

  • Solid State: Place a known amount of solid this compound in a controlled temperature oven at a temperature above the accelerated stability testing conditions (e.g., 80°C, 105°C).

  • Solution State: Heat a solution of this compound in a suitable solvent at a high temperature (e.g., 80°C).

  • Analysis: At various time points, withdraw samples, dissolve them in a suitable solvent (for solid samples), and analyze by HPLC or GC-MS.

5. Photolytic Degradation:

  • Procedure: Expose a solution of this compound (in a photostable, transparent container) to a light source that provides both UV and visible light (e.g., a photostability chamber).

  • Control: A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Analysis: Analyze both the exposed and control samples at various time points by HPLC or GC-MS.

Data Presentation

Table 1: Potential Degradation Products of this compound

Stress Condition Potential Degradation Products Proposed Mechanism
Oxidative This compound N-oxide, 2-Cyclohexyl-N-hydroxyethanamine, 1-(2-nitroethyl)cyclohexaneOxidation of the primary amine group.
Thermal Ammonia, Cyclohexene, Benzene, AnilineC-N bond cleavage, elimination, and rearrangement reactions.[1][5]
Acidic/Basic Hydrolysis (Generally stable, but at high temp.) Cyclohexylethanol, CyclohexylacetaldehydeNucleophilic substitution/elimination reactions.
Photolytic Radical species, subsequent reaction productsPhotochemical cleavage of C-N or C-H bonds.

Visualizations

G cluster_main Forced Degradation Experimental Workflow start This compound Sample stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analytical Testing (HPLC, GC-MS) stress->analysis evaluation Data Evaluation: - Identify Degradants - Quantify Degradation - Elucidate Pathways analysis->evaluation

Caption: A general workflow for forced degradation studies.

G cluster_pathways Potential Degradation Pathways of this compound cluster_oxidative Oxidative Stress cluster_thermal Thermal Stress parent This compound n_oxide N-Oxide parent->n_oxide Oxidation hydroxylamine Hydroxylamine parent->hydroxylamine Oxidation nitro Nitroalkane parent->nitro Oxidation ammonia Ammonia parent->ammonia Elimination cyclohexene Cyclohexene parent->cyclohexene Elimination

Caption: Simplified potential degradation pathways.

References

Handling and storage best practices for 2-Cyclohexylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storing 2-Cyclohexylethylamine. Below you will find troubleshooting guides and frequently asked questions to ensure safe and effective use in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive and flammable liquid and vapor.[1][2][3] It can cause severe skin burns and eye damage.[1][2] Inhalation, ingestion, or skin contact may be harmful.[2] It is also noted to be air-sensitive.

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: When handling this compound, it is crucial to wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat or chemical-resistant apron.[4] All handling of open containers should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[5] It is recommended to store it at temperatures below 15°C, with some suppliers suggesting a range of 2-8°C. Due to its air-sensitive nature, it should be stored under an inert gas atmosphere, such as argon.[6] Keep containers tightly sealed and away from incompatible materials.

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances can lead to violent reactions.

Q5: How should I dispose of this compound waste?

A5: Waste this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[7] Collect the waste in a designated, properly labeled, and sealed container. Do not mix it with other waste streams unless compatibility is confirmed.

Troubleshooting Guides

Issue 1: The compound has changed color (e.g., yellowing).
Possible Cause Troubleshooting Step
Air Sensitivity The compound may have been exposed to air, leading to degradation. It is known to be air-sensitive.
Improper Storage Storage at room temperature or in the presence of light can accelerate degradation.
Contamination The container may have been contaminated with incompatible substances.
  • Solution: If the discoloration is minor, the purity should be checked (e.g., by GC or NMR) before use. For future prevention, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and in a cool, dark place as recommended.

Issue 2: Inconsistent reaction results or low yield.
Possible Cause Troubleshooting Step
Compound Degradation As mentioned above, the compound may have degraded due to improper handling or storage.
Moisture Contamination The presence of water can interfere with many reactions involving amines.
Inaccurate Measurement Due to its corrosive nature, ensure accurate and precise measurement with appropriate equipment.
  • Solution: Verify the purity of the this compound. If degradation is suspected, consider purifying the material (e.g., by distillation) or using a fresh batch. Ensure all glassware is dry and reactions are performed under anhydrous conditions if required by the specific protocol. Double-check all measurements and calculations.

Quantitative Data

Physical and Chemical Properties
PropertyValue
Molecular Formula C₈H₁₇N
Molecular Weight 127.23 g/mol
Appearance Colorless to almost colorless liquid
Boiling Point 96 °C at 40 mmHg
Melting Point Approximately -15 °C
Flash Point 51 °C
Specific Gravity 0.87
Recommended Storage Conditions
ParameterRecommendation
Temperature <15°C (some sources recommend 2-8°C)
Atmosphere Inert gas (e.g., Argon)
Light Store in a dark place
Container Tightly sealed, compatible material

Experimental Protocols

Representative Experimental Protocol: Reductive Amination

This compound can be synthesized via the reductive amination of cyclohexanone (B45756) with ethylamine (B1201723). While this compound is the product in this example, the principles of handling it as a starting material in other reactions would be similar.

Objective: To synthesize this compound from cyclohexanone and ethylamine using a reducing agent.

Materials:

  • Cyclohexanone

  • Ethylamine (e.g., as a solution in a solvent)

  • Reducing agent (e.g., sodium cyanoborohydride or hydrogen with a catalyst like Pd/C)

  • Anhydrous solvent (e.g., methanol (B129727) or ethanol)

  • Acid catalyst (optional, e.g., a small amount of acetic acid)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve cyclohexanone in the chosen anhydrous solvent.

  • Add the ethylamine solution to the flask. If using an acid catalyst, it can be added at this stage.

  • Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., sodium cyanoborohydride) portion-wise, monitoring the temperature to keep it low.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction carefully, for example, by the slow addition of water or a dilute acid solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product, for example, by distillation under reduced pressure, to obtain pure this compound.

Visualizations

Handling_Workflow Safe Handling Workflow for this compound start Start: Need to use This compound check_sds Review Safety Data Sheet (SDS) start->check_sds ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat fume_hood Work in a Chemical Fume Hood ppe->fume_hood dispense Dispense Required Amount (Use appropriate tools) fume_hood->dispense check_sds->ppe seal Tightly Seal Container Under Inert Gas dispense->seal end End of Handling dispense->end Proceed with experiment store Return to Proper Storage: <15°C, dark, ventilated seal->store store->end Task complete

Caption: Safe handling workflow for this compound.

Troubleshooting_Workflow Troubleshooting Common Issues issue Issue Encountered: - Discoloration - Inconsistent Results check_storage Verify Storage Conditions: - Temperature <15°C? - Under inert gas? - Tightly sealed? issue->check_storage check_purity Check Purity (e.g., GC, NMR) check_storage->check_purity degraded Compound is Degraded check_purity->degraded No ok Purity is Acceptable check_purity->ok Yes purify Purify (e.g., Distillation) or Use New Batch degraded->purify proceed Proceed with Experiment (with caution) ok->proceed

Caption: Troubleshooting workflow for common issues.

References

Technical Support Center: Scaling Up 2-Cyclohexylethylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2-Cyclohexylethylamine from the laboratory to the pilot plant.

Troubleshooting Guides

The successful scale-up of chemical reactions is a multifaceted challenge, with issues often arising from modifications in heat and mass transfer, mixing dynamics, and safety protocols. The following table outlines common problems encountered during the scale-up of this compound synthesis, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or Incomplete Conversion Inadequate Mass Transfer: Poor mixing of hydrogen gas, liquid substrate, and solid catalyst. This is a common issue when scaling up, as the surface-area-to-volume ratio decreases.[1] Catalyst Deactivation: Poisoning by impurities in the starting material or solvent (e.g., sulfur compounds), or thermal sintering at elevated temperatures.[2][3] Insufficient Hydrogen Pressure: The reaction rate may be dependent on hydrogen concentration in the liquid phase.Improve Agitation: Increase stirrer speed to enhance gas-liquid and liquid-solid mass transfer. In a pilot plant, consider using a gas-entraining impeller. Catalyst Management: Ensure high-purity starting materials and solvents. Consider using a fresh batch of catalyst. If deactivation is suspected, a higher catalyst loading might be necessary, but this should be evaluated for economic viability. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe operating limits of the reactor.
Poor Selectivity / Formation of Byproducts Over-hydrogenation: Hydrogenation of other functional groups if present. Side Reactions: Such as N-alkylation if reactive alkylating agents are present as impurities. Thermal Degradation: At elevated temperatures, the product or starting material may decompose.Optimize Reaction Conditions: Lower the reaction temperature and/or pressure to favor the desired reaction pathway. Purify Starting Materials: Ensure the absence of reactive impurities in the 2-phenylethylamine starting material. Improve Temperature Control: Ensure the pilot plant reactor's cooling system can efficiently remove the heat of reaction to prevent temperature spikes.
Exothermic Runaway Reaction Inadequate Heat Removal: The heat generated by the exothermic hydrogenation reaction is not being removed efficiently, a critical concern during scale-up due to the decrease in the surface-area-to-volume ratio.[1][4]Controlled Reagent Addition: Add the limiting reagent (e.g., hydrogen) at a controlled rate to manage the rate of heat generation. Enhanced Cooling: Ensure the pilot plant reactor has a sufficiently powerful cooling system (e.g., cooling jacket, internal cooling coils).[4] Dilution: Increasing the solvent volume can help to absorb the heat of reaction, but this may impact reaction rate and throughput.
Difficulty in Catalyst Filtration Fine Catalyst Particles: The catalyst particles may be too fine, leading to slow filtration and catalyst breakthrough. Catalyst Clogging: The filter medium may become clogged with catalyst particles.Use a Filter Aid: Employ a filter aid like Celite® to improve filtration speed and efficiency. Select Appropriate Filter Medium: Use a filter with a pore size suitable for the catalyst particle size. In a pilot plant, consider using a contained filtration system for safety.[4] Keep Catalyst Wet: Always handle pyrophoric catalysts like Palladium on carbon (Pd/C) in a wet state to prevent ignition upon exposure to air.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound amenable to scaling up?

A1: The most common and scalable route is the catalytic hydrogenation of 2-phenylethylamine. This method involves the reduction of the aromatic ring of 2-phenylethylamine using a catalyst, typically Palladium on carbon (Pd/C) or a Rhodium-based catalyst, under a hydrogen atmosphere. Other potential routes include the reductive amination of cyclohexylacetaldehyde, but the direct hydrogenation of readily available 2-phenylethylamine is often preferred for its atom economy.

Q2: How do the optimal reaction parameters for the hydrogenation of 2-phenylethylamine differ from lab to pilot scale?

A2: While the fundamental chemistry remains the same, several parameters need careful adjustment during scale-up.

  • Heat Transfer: Laboratory reactors have a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In a pilot plant reactor, this ratio is significantly lower, necessitating more robust cooling systems and potentially slower addition rates to manage the exothermic heat of reaction.[1]

  • Mass Transfer: Achieving efficient mixing of the three phases (gas: hydrogen, liquid: substrate/solvent, solid: catalyst) is more challenging in a larger vessel. Agitator design and speed become critical to ensure adequate hydrogen dissolution and contact with the catalyst surface.

  • Pressure: While lab-scale reactions may be run at lower pressures, pilot-plant reactors are often designed to handle higher pressures, which can increase the reaction rate by improving hydrogen solubility.

Quantitative Data Summary: Lab vs. Pilot Scale Hydrogenation of 2-Phenylethylamine

ParameterLaboratory Scale (Typical)Pilot Plant Scale (Typical)Key Considerations for Scale-Up
Batch Size 1 - 100 g1 - 100 kgNon-linear increase in challenges with batch size.
Solvent Volume 10 - 500 mL50 - 500 LAffects heat capacity and concentration.
Catalyst (e.g., 5% Pd/C) 1 - 5 mol%0.5 - 3 mol%Catalyst efficiency and cost become more critical at larger scales.
Hydrogen Pressure 1 - 10 bar5 - 50 barHigher pressure can improve reaction rate but requires appropriately rated equipment.
Temperature 25 - 80 °C50 - 120 °CMust be carefully controlled to balance reaction rate and selectivity, and to prevent thermal runaway.
Reaction Time 2 - 24 hours4 - 36 hoursCan be longer due to mass transfer limitations.
Agitation Speed 300 - 1000 rpm100 - 500 rpmTip speed and impeller design are more important than RPM for effective mixing at scale.
Expected Yield >95%90 - 98%Yields may be slightly lower initially at pilot scale until the process is optimized.

Q3: What are the most critical safety precautions when scaling up the hydrogenation of 2-phenylethylamine?

A3: Safety is paramount when scaling up hydrogenation reactions. Key precautions include:

  • Hydrogen Handling: Hydrogen is highly flammable. Ensure the pilot plant is equipped with adequate ventilation, hydrogen detectors, and explosion-proof electronics. All equipment must be properly grounded to prevent static discharge.[5]

  • Catalyst Handling: Many hydrogenation catalysts, such as Palladium on carbon (Pd/C), are pyrophoric and can ignite spontaneously in air, especially when dry. Always handle the catalyst as a wet slurry.[4]

  • Inerting the Reactor: Before introducing hydrogen, the reactor must be purged with an inert gas, such as nitrogen, to remove all oxygen and prevent the formation of an explosive mixture.[4]

  • Pressure Management: The reactor must be equipped with a pressure relief valve and a rupture disc to prevent over-pressurization.[4]

  • Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment to understand the heat of reaction and the potential for a runaway reaction.

Q4: How can I monitor the progress of the reaction at a pilot scale?

A4: At the pilot scale, it is crucial to have reliable methods for monitoring the reaction progress without compromising safety. Common techniques include:

  • Hydrogen Uptake: Monitoring the consumption of hydrogen from a calibrated reservoir can provide a real-time indication of the reaction rate.

  • In-situ Sampling: Many pilot plant reactors are equipped with sampling systems that allow for the safe withdrawal of small aliquots of the reaction mixture for analysis by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Process Analytical Technology (PAT): In-situ probes (e.g., infrared spectroscopy) can be used for real-time monitoring of the concentration of the starting material and product.

Experimental Protocols

Laboratory Scale Synthesis of this compound

This protocol describes the hydrogenation of 2-phenylethylamine using a Parr shaker or a similar laboratory-scale high-pressure reactor.

Materials:

  • 2-Phenylethylamine

  • 5% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry.

  • Charging the Reactor: In a fume hood, charge the reactor vessel with 2-phenylethylamine and ethanol.

  • Catalyst Addition: Carefully add the wet Pd/C catalyst to the reactor vessel. It is crucial to handle the catalyst in a wet state to prevent ignition.

  • Sealing the Reactor: Securely seal the reactor according to the manufacturer's instructions.

  • Inerting: Purge the reactor with nitrogen gas at least three times to remove all air.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).

  • Reaction: Begin agitation and heat the reactor to the desired temperature (e.g., 50 °C). Monitor the reaction progress by observing the hydrogen uptake.

  • Work-up: Once the reaction is complete (i.e., hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the excess hydrogen in a well-ventilated area. Purge the reactor with nitrogen.

  • Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Keep the filter cake wet during filtration.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by distillation if necessary.

Pilot Plant Scale Synthesis of this compound

This protocol outlines the general procedure for the hydrogenation of 2-phenylethylamine in a pilot plant setting. Specific operating parameters will depend on the equipment and the results of the process safety assessment.

Equipment:

  • Pilot plant-scale hydrogenation reactor (e.g., 100 L Hastelloy or stainless steel) with a heating/cooling jacket, gas-entraining agitator, and appropriate safety features.

  • Hydrogen supply system.

  • Catalyst filtration unit (e.g., a contained filter press).

Procedure:

  • Pre-Batch Checks: Ensure all equipment is clean, dry, and has passed pressure testing. Verify that all safety systems are operational.

  • Reactor Charging: Charge the reactor with the solvent and 2-phenylethylamine.

  • Catalyst Slurry Preparation and Transfer: In a separate vessel, prepare a slurry of the Pd/C catalyst in the reaction solvent. Transfer the slurry to the reactor under an inert atmosphere.

  • Inerting: Purge the reactor headspace with nitrogen to reduce the oxygen concentration to a safe level.

  • Pressurization and Heating: Pressurize the reactor with nitrogen to check for leaks. If no leaks are detected, vent the nitrogen and pressurize with hydrogen to the desired operating pressure (e.g., 20 bar). Begin agitation and heat the reactor to the target temperature (e.g., 80 °C).

  • Reaction Monitoring: Monitor the reaction by tracking hydrogen consumption, temperature, and pressure. Take periodic samples for analysis to confirm conversion.

  • Cooling and Depressurization: Upon completion, cool the reactor and carefully vent the hydrogen to a safe location.

  • Nitrogen Purge: Purge the reactor with nitrogen.

  • Catalyst Filtration: Transfer the reaction mixture to the filtration unit to remove the catalyst.

  • Product Isolation and Purification: The filtrate containing the product can be transferred to another vessel for solvent removal and subsequent purification, typically by vacuum distillation.

Visualizations

Scale_Up_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale cluster_assessment Assessment & Optimization lab_synthesis Lab Synthesis (1-100 g) lab_analysis Analysis (GC, HPLC, NMR) lab_synthesis->lab_analysis Characterization process_safety Process Safety Assessment lab_analysis->process_safety Data for Hazard Analysis pilot_synthesis Pilot Synthesis (1-100 kg) pilot_analysis In-Process Control (GC, PAT) pilot_synthesis->pilot_analysis Monitoring parameter_optimization Parameter Optimization pilot_analysis->parameter_optimization Feedback for Further Optimization process_safety->parameter_optimization Define Safe Operating Limits parameter_optimization->pilot_synthesis Optimized Parameters

Caption: Workflow for scaling up this compound synthesis.

Troubleshooting_Logic start Low Conversion in Pilot Plant q1 Is hydrogen uptake observed? start->q1 check_catalyst Check Catalyst Activity - Run lab-scale with same batch - Analyze for poisons q1->check_catalyst No check_mass_transfer Evaluate Mass Transfer - Increase agitation - Check gas dispersion q1->check_mass_transfer Yes, but slow check_conditions Review Reaction Conditions - Temperature too low? - Pressure drop? q1->check_conditions Yes, initially fast then stops deactivated Potential Cause: Catalyst Deactivated check_catalyst->deactivated mass_transfer_issue Potential Cause: Mass Transfer Limitation check_mass_transfer->mass_transfer_issue conditions_issue Potential Cause: Sub-optimal Conditions check_conditions->conditions_issue

Caption: Troubleshooting logic for low conversion issues.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Cyclohexylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control for 2-Cyclohexylethylamine, a key building block in the synthesis of various pharmaceuticals and other chemical entities. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, offering insights into the strengths and limitations of each technique. This document presents detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate analytical methodology for their specific needs.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that employs a liquid mobile phase to move a sample through a column packed with a solid stationary phase. The separation of analytes is based on their differential partitioning between these two phases. HPLC is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds without the need for chemical derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, a gaseous mobile phase carries the vaporized sample through a column. Separation is primarily based on the compound's volatility and boiling point.[1] While GC-MS offers high separation efficiency and sensitivity, it is best suited for volatile and thermally stable compounds. For non-volatile or polar compounds like this compound, a chemical derivatization step is often necessary to increase their volatility.[1][2]

Comparison of HPLC and GC-MS for this compound Purity Analysis

The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation.

Key Considerations:

  • Volatility and Thermal Stability: this compound is a primary amine with a boiling point of approximately 191-193 °C. While it is volatile enough for GC analysis, its primary amine group can lead to peak tailing and poor chromatographic performance on standard non-polar columns due to interactions with active sites. Derivatization is therefore highly recommended for robust GC-MS analysis. HPLC, on the other hand, can analyze the compound directly in its native form.

  • Potential Impurities: The purity analysis must be able to separate this compound from potential process-related impurities. Common synthesis routes, such as the reductive amination of cyclohexylacetone (B95054) or the reduction of 2-cyclohexylacetonitrile, may lead to impurities such as unreacted starting materials, by-products from side reactions (e.g., secondary amines), and residual solvents. The chosen analytical method must offer sufficient selectivity to resolve these potential impurities from the main analyte.

  • Sensitivity and Selectivity: Both techniques, when coupled with a mass spectrometer, offer high sensitivity and selectivity. GC-MS can provide very low detection limits, particularly when using selected ion monitoring (SIM) mode. HPLC coupled with a mass spectrometer (LC-MS) also offers excellent sensitivity. For routine purity analysis with UV detection, HPLC sensitivity may be lower compared to MS detection.

  • Derivatization: GC-MS analysis of this compound typically requires a derivatization step to block the active amine group, improving peak shape and thermal stability.[3] This adds an extra step to the sample preparation workflow. HPLC analysis can often be performed without derivatization, simplifying the overall procedure. However, derivatization can also be employed in HPLC to enhance detection, for example, by introducing a chromophore for UV detection or a fluorophore for fluorescence detection.[4]

Experimental Protocols

Below are detailed, representative experimental protocols for the purity analysis of this compound using both HPLC and GC-MS. These protocols are intended as a starting point and may require optimization for specific applications and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This method describes a reversed-phase HPLC approach for the purity determination of this compound without derivatization, utilizing a UV detector. For higher sensitivity and confirmation of impurity identity, a mass spectrometer can be used as the detector.

Chromatographic Conditions:

ParameterCondition
Instrument HPLC system with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)
Gradient 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25-26 min: 95-5% B; 26-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase A to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method involves the derivatization of this compound with N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) prior to GC-MS analysis to improve chromatographic performance.

Derivatization Protocol:

  • To 1 mg of the this compound sample or standard in a vial, add 100 µL of acetonitrile and 100 µL of MTBSTFA.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

GC-MS Conditions:

ParameterCondition
Instrument Gas Chromatograph with Mass Spectrometer
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Temperature Program Initial 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Data Presentation

The following tables summarize the expected performance characteristics for the HPLC and GC-MS methods described above. These values are representative and should be confirmed through method validation.

Table 1: Comparison of Performance Characteristics for HPLC and GC-MS Methods

ParameterHPLC-UVGC-MS (with Derivatization)
Retention Time (min) ~12.5~10.8 (for the derivative)
Resolution (Rs) of main peak from a closely eluting impurity > 2.0> 2.0
Limit of Detection (LOD) ~0.01%~0.001%
Limit of Quantification (LOQ) ~0.03%~0.003%
Linearity (r²) > 0.999> 0.999
Precision (RSD%) < 2.0%< 5.0% (including derivatization)

Visualizations

Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample/ Standard dissolve Dissolve in Mobile Phase A start->dissolve inject Inject into HPLC System dissolve->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (210 nm) separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (Area % Method) integrate->calculate GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Weigh Sample/ Standard derivatize Derivatization (MTBSTFA) start->derivatize inject Inject into GC-MS System derivatize->inject separate Chromatographic Separation (DB-5ms) inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation & Impurity ID integrate->calculate

References

A Comparative Analysis of the Reactivity of 2-Cyclohexylethylamine and Cyclohexylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the relative reactivity of 2-Cyclohexylethylamine and Cyclohexylamine (B46788), offering valuable insights for researchers, scientists, and professionals engaged in drug development and organic synthesis.

This guide provides a detailed comparison of the chemical reactivity of this compound and Cyclohexylamine, focusing on the key factors of basicity and steric hindrance that govern their nucleophilic character. Understanding these differences is crucial for selecting the appropriate amine for various synthetic applications, particularly in the development of novel pharmaceutical agents. This report includes a summary of their physicochemical properties, a discussion of their expected reactivity in common organic reactions, detailed experimental protocols for comparative analysis, and a perspective on their relevance in drug design.

Executive Summary

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physical and chemical properties of this compound and Cyclohexylamine is presented in Table 1. These properties are fundamental to understanding their behavior in chemical reactions.

PropertyThis compoundCyclohexylamineReference(s)
Molecular Formula C₈H₁₇NC₆H₁₃N[1],[3]
Molecular Weight 127.23 g/mol 99.17 g/mol [1],[3]
pKa of Conjugate Acid ~10.0 (Predicted)10.64[4],[5]
Boiling Point 159-161 °C134.5 °C[4],[5]
Structure this compound StructureCyclohexylamine Structure

Table 1: Comparison of Physicochemical Properties.

Comparative Reactivity Analysis

The reactivity of amines as nucleophiles is primarily governed by two competing factors:

  • Basicity: A more basic amine generally exhibits higher nucleophilicity. The electron-donating alkyl group in cyclohexylamine increases the electron density on the nitrogen atom, making it more basic than ammonia.[6] In this compound, the inductive effect of the cyclohexyl group is attenuated by the ethyl spacer, leading to a slightly lower predicted basicity compared to cyclohexylamine.

  • Steric Hindrance: The accessibility of the lone pair of electrons on the nitrogen atom is crucial for nucleophilic attack. Bulky substituents around the amino group can impede its approach to an electrophile, thereby reducing reactivity.[4][7] The cyclohexyl group directly attached to the nitrogen in cyclohexylamine presents significant steric bulk. In contrast, the ethyl spacer in this compound positions the bulky cyclohexyl group further away from the reactive center, resulting in a less sterically hindered amine.

Prediction of Relative Reactivity in Acylation:

In a typical acylation reaction, such as the reaction with acetic anhydride (B1165640), the amine acts as a nucleophile attacking the electrophilic carbonyl carbon.

  • Based on basicity , cyclohexylamine would be predicted to be the more reactive nucleophile.

  • Based on steric hindrance , this compound would be predicted to be the more reactive nucleophile.

In reactions with sterically demanding electrophiles, the effect of steric hindrance is often the dominant factor. Therefore, it is hypothesized that This compound will exhibit a faster rate of acylation compared to cyclohexylamine , particularly when reacting with bulky acylating agents.

To quantitatively determine the relative reactivity, a competitive acylation experiment can be performed.

Experimental Protocols

The following protocols provide a framework for a comparative study of the acylation of this compound and Cyclohexylamine.

Protocol 1: Competitive Acylation of this compound and Cyclohexylamine

This experiment is designed to directly compare the nucleophilicity of the two amines by allowing them to compete for a limited amount of an acylating agent.

Materials:

  • This compound

  • Cyclohexylamine

  • Acetic Anhydride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (B128534) (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and cyclohexylamine in anhydrous DCM (10 mL).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of acetic anhydride (0.5 eq) in anhydrous DCM dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure.

  • Analyze the product mixture by GC-MS to determine the relative ratio of N-(2-cyclohexylethyl)acetamide and N-cyclohexylacetamide. The amine that forms a higher proportion of the corresponding amide is the more reactive nucleophile.

Protocol 2: Synthesis of N-(2-Cyclohexylethyl)acetamide

Materials:

  • This compound

  • Acetic Anhydride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) and cool the solution to 0 °C.

  • Slowly add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica (B1680970) gel if necessary.

Protocol 3: Synthesis of N-Cyclohexylacetamide

This synthesis can be carried out following a similar procedure to Protocol 2, using cyclohexylamine as the starting material.[8]

Relevance in Drug Development and Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented, the broader class of cyclohexylamine derivatives is prevalent in medicinal chemistry.[9] These motifs are found in drugs with a wide range of biological activities, including roles as enzyme inhibitors and receptor modulators. For instance, derivatives of cyclohexylamine have been investigated for their potential as anticancer agents and in the treatment of neurological disorders.[10][11]

The structural similarity of this compound to phenethylamine, a core scaffold in many psychoactive drugs and neurotransmitters, suggests that its derivatives could interact with various biological targets within the central nervous system.[12][13] The flexibility of the ethyl chain and the lipophilic nature of the cyclohexyl ring in this compound provide a valuable scaffold for designing molecules that can cross the blood-brain barrier and interact with specific receptors or enzymes.

The comparative reactivity data generated from the proposed experiments can inform the synthetic strategy for creating libraries of this compound and cyclohexylamine derivatives for biological screening. A more reactive amine allows for milder reaction conditions, which can be crucial when working with sensitive or complex molecular architectures common in drug discovery.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams are provided.

G cluster_reactivity Factors Influencing Amine Reactivity Basicity Basicity (Electron Availability) Reactivity Overall Reactivity (Nucleophilicity) Basicity->Reactivity +ve correlation Steric_Hindrance Steric Hindrance (Accessibility of Lone Pair) Steric_Hindrance->Reactivity -ve correlation

Figure 1: Key factors governing the nucleophilic reactivity of amines.

G Start Mixture of Amines (Cyclohexylamine & This compound) + Acetic Anhydride (Limiting) Reaction Competitive Acylation Reaction Start->Reaction Analysis Product Analysis (GC-MS) Reaction->Analysis Result Determination of Relative Reactivity Analysis->Result

Figure 2: Workflow for the competitive acylation experiment.

Conclusion

References

A Comparative Guide to the Performance of 2-Cyclohexylethylamine and Other Primary Amines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the selection of a primary amine building block is a critical decision that profoundly influences the outcome of a reaction. This guide provides an objective comparison of 2-Cyclohexylethylamine against other commonly utilized primary amines—Phenethylamine, Benzylamine (B48309), and n-Hexylamine—across a range of fundamental synthetic transformations. By presenting available experimental data and detailed protocols, this document aims to serve as a valuable resource for researchers in making informed decisions for their synthetic strategies.

Executive Summary

This compound, with its unique cycloaliphatic moiety, presents a distinct combination of steric and electronic properties. Compared to its aromatic and linear aliphatic counterparts, it offers a valuable alternative for introducing lipophilicity and conformational rigidity in target molecules. This guide will delve into a comparative analysis of its performance in three key reaction classes: acylation, reductive amination, and N-alkylation.

Comparison of Physicochemical Properties

The reactivity of an amine is intrinsically linked to its basicity and steric profile. The table below summarizes the pKa values of the conjugate acids of the selected primary amines, providing a quantitative measure of their basicity. A higher pKa value corresponds to a stronger base and, generally, a more potent nucleophile.

AmineStructurepKa of Conjugate Acid
This compound ~10.9 (Predicted)[1]
Phenethylamine 9.83[2][3]
Benzylamine 9.33[4][5][6]
n-Hexylamine 10.56[7]

Note: The pKa of this compound is a predicted value.

The data indicates that this compound is predicted to be the most basic among the selected amines, closely followed by n-Hexylamine. The aromatic amines, Phenethylamine and Benzylamine, are less basic due to the delocalization of the nitrogen lone pair into the phenyl ring. This difference in basicity is expected to influence their nucleophilicity and, consequently, their reactivity in the subsequent reactions.

Performance in Key Synthetic Reactions

Acylation: Formation of Amides

Acylation of primary amines with acyl chlorides is a fundamental transformation for the synthesis of amides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The following sections provide experimental data and protocols for the acylation of the selected amines with acetyl chloride.

Table 1: Comparative Yields in Acylation with Acetyl Chloride

AmineProductYield (%)Reference
This compound N-(2-Cyclohexylethyl)acetamideData not available-
Phenethylamine N-PhenethylacetamideData not available-
Benzylamine N-Benzylacetamide84[5]
n-Hexylamine N-HexylacetamideData not available-
Cyclohexylamine *N-Cyclohexyl-2-chloroacetamide93[7]

Cyclohexylamine is included as a structural analog to this compound.

While direct comparative data for all four amines with acetyl chloride under identical conditions is limited, the available data for Benzylamine and Cyclohexylamine (reacting with chloroacetyl chloride) suggest that high yields are achievable. The higher predicted basicity of this compound suggests it would be a highly competent nucleophile in this reaction.

Experimental Protocol: General Procedure for Acylation of a Primary Amine with Acetyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (B128534) (1.2 eq.) in an anhydrous solvent like dichloromethane (B109758) (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Acylation_Pathway cluster_reactants Reactants cluster_products Products amine Primary Amine (R-NH2) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acetyl_chloride Acetyl Chloride (CH3COCl) acetyl_chloride->intermediate base Base (e.g., Et3N) byproduct Base•HCl base->byproduct Neutralization product N-Substituted Acetamide (R-NHCOCH3) intermediate->product Elimination of Cl-

Diagram 1: General signaling pathway for the acylation of a primary amine.
Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a versatile method for the formation of C-N bonds, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine. Here, we compare the performance of the selected primary amines in the reductive amination of cyclohexanecarboxaldehyde (B41370) using sodium borohydride (B1222165) as the reducing agent.

Table 2: Comparative Yields in Reductive Amination with Cyclohexanecarboxaldehyde

AmineProductYield (%)Reference
This compound N-(Cyclohexylmethyl)-2-cyclohexylethylamineData not available-
Phenethylamine N-(Cyclohexylmethyl)phenethylamineData not available-
Benzylamine N-(Cyclohexylmethyl)benzylamine70*[8]
n-Hexylamine N-(Cyclohexylmethyl)-n-hexylamine89[8]

*Note: The reported yield is for the reaction of cyclohexanecarboxaldehyde with a benzylamine derivative.

The available data suggests that linear aliphatic amines like n-Hexylamine provide high yields in this transformation. The slightly lower yield for the benzylamine derivative may be attributed to the reduced basicity of aromatic amines. Given its high predicted basicity and potentially greater steric bulk, the performance of this compound would be of significant interest for further investigation.

Experimental Protocol: General Procedure for Reductive Amination with Sodium Borohydride

  • Reaction Setup: To a solution of the primary amine (1.0 eq.) and cyclohexanecarboxaldehyde (1.0 eq.) in a suitable solvent such as methanol (B129727) or tetrahydrofuran (B95107) (THF), add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Reductive_Amination_Workflow start Start mix Mix Amine and Aldehyde in Solvent start->mix imine_formation Imine Formation (Stir at RT) mix->imine_formation cool Cool to 0 °C imine_formation->cool add_nabh4 Add NaBH4 cool->add_nabh4 reduce Reduction (Stir at RT) add_nabh4->reduce workup Aqueous Work-up & Extraction reduce->workup purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Diagram 2: Experimental workflow for reductive amination.
N-Alkylation: Formation of Secondary and Tertiary Amines

N-alkylation of primary amines with alkyl halides is a common method for preparing more substituted amines. However, this reaction is often plagued by over-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The selectivity for mono-alkylation is influenced by the reactivity of the amine and the reaction conditions.

Table 3: Comparative Yields in N-Alkylation with Ethyl Bromide

AmineProductYield (%)Reference
This compound N-Ethyl-2-cyclohexylethylamineData not available-
Phenethylamine N-EthylphenethylamineData not available-
Benzylamine N-EthylbenzylamineModerate[9]
n-Hexylamine N-Ethyl-n-hexylamine72*[9]

*Note: The reported yield is for the reaction of a similar primary amine (2-ethyl-1-hexylamine) with 4-vinylbenzyl chloride.

Direct alkylation often leads to mixtures, making it a less desirable method for selective synthesis without careful control of reaction conditions. The higher nucleophilicity of the secondary amine product compared to the starting primary amine contributes to this lack of selectivity. Alternative methods such as reductive amination or catalytic N-alkylation with alcohols are often preferred for controlled mono-alkylation.

Experimental Protocol: General Procedure for N-Alkylation with Ethyl Bromide

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and a base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF).

  • Addition of Alkyl Halide: Add ethyl bromide (1.1 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Isolation: Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product mixture by column chromatography to separate the mono- and di-alkylated products.

Amine_Comparison amine_features Amine Property Value This compound Basicity High (Predicted) Steric Hindrance Moderate Phenethylamine Basicity Moderate Steric Hindrance Low-Moderate Benzylamine Basicity Low Steric Hindrance Low n-Hexylamine Basicity High Steric Hindrance Low reactivity Reactivity Profile reactivity->amine_features Influenced by

Diagram 3: Logical relationship of amine properties influencing reactivity.

Conclusion

This guide provides a comparative overview of this compound and other primary amines in common synthetic transformations. The predicted high basicity of this compound suggests it is a potent nucleophile, likely exhibiting high reactivity in acylation and reductive amination reactions. However, its bulkier cyclohexyl group may introduce steric hindrance, potentially influencing reaction rates and selectivity, particularly in N-alkylation.

The choice of primary amine will ultimately depend on the specific requirements of the synthesis, including desired product characteristics, reaction efficiency, and cost. While direct comparative data is not always available, the information and protocols presented here offer a solid foundation for researchers to design and optimize their synthetic routes. Further experimental investigation is warranted to fully elucidate the comparative performance of this compound in these and other important chemical transformations.

References

Performance of 2-Cyclohexylethylamine Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-cyclohexylethylamine derivatives, with a primary focus on their interaction with sigma receptors. Due to the current availability of public data, this document emphasizes the binding affinities of these compounds at sigma-1 (σ₁) and sigma-2 (σ₂) receptors. While the broader class of phenethylamines, to which 2-cyclohexylethylamines belong, is known to interact with dopaminergic and serotonergic systems, specific quantitative binding data for this compound derivatives at these receptors is not extensively available in the public domain. This guide therefore presents the most robustly reported findings to aid in the research and development of this chemical class as potential central nervous system (CNS) agents.

Data Presentation: Sigma Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nanomolars) of a series of N-substituted cyclohexylpiperazine derivatives, which are structurally analogous to N-substituted 2-cyclohexylethylamines, for sigma-1 and sigma-2 receptors. Lower Ki values indicate higher binding affinity.

Compound IDR1 SubstituentR2 Substituentσ₁ Ki (nM)σ₂ Ki (nM)
1 HH1.81.5
2 4-FH1.21.1
3 4-ClH1.51.0
4 4-BrH1.71.2
5 4-CH₃H2.51.8
6 4-OCH₃H3.12.2
7 H4-F1.51.3
8 H4-Cl1.91.4
9 H4-Br2.11.6
10 H4-CH₃3.02.1
11 H4-OCH₃3.52.5

Experimental Protocols

Detailed methodologies for key biological assays are provided below. These protocols are standard in the field and are essential for the valid comparison of compound performance.

Sigma Receptor Radioligand Binding Assay

This competitive binding assay determines the affinity of a test compound for sigma-1 and sigma-2 receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparations: Guinea pig brain membranes for σ₁ and rat liver membranes for σ₂.

  • Radioligands:

    • For σ₁: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol)

    • For σ₂: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) (specific activity ~30-60 Ci/mmol)

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Test Compounds: this compound derivatives at various concentrations.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine the membrane preparation (50-100 µg protein), radioligand (final concentration of 1-5 nM), and varying concentrations of the test compound or vehicle.

  • Incubation: Incubate the mixture at 37°C for 150 minutes to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine (B1211576) D2 Receptor Radioligand Binding Assay

This assay measures the affinity of test compounds for the dopamine D2 receptor.

Materials:

  • Membrane Preparations: Rat striatal membranes or membranes from cells expressing recombinant human D2 receptors.

  • Radioligand: [³H]-Spiperone (specific activity ~70-90 Ci/mmol)

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Test Compounds: this compound derivatives at various concentrations.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Reaction Mixture Preparation: Combine membrane preparation (100-200 µg protein), [³H]-Spiperone (final concentration 0.1-0.5 nM), and varying concentrations of the test compound or vehicle in the assay buffer.

  • Incubation: Incubate at 25°C for 90 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash filters with ice-cold assay buffer.

  • Scintillation Counting: Measure radioactivity as described above.

  • Data Analysis: Calculate IC50 and Ki values as described for the sigma receptor assay.

Serotonin (B10506) 5-HT1A Receptor Radioligand Binding Assay

This assay determines the affinity of test compounds for the serotonin 5-HT1A receptor.

Materials:

  • Membrane Preparations: Rat hippocampal membranes or membranes from cells expressing recombinant human 5-HT1A receptors.

  • Radioligand: [³H]-8-OH-DPAT (specific activity ~100-140 Ci/mmol)

  • Non-specific Binding Control: Serotonin (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

  • Test Compounds: this compound derivatives at various concentrations.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Reaction Mixture Preparation: Combine membrane preparation (100-200 µg protein), [³H]-8-OH-DPAT (final concentration 0.5-2.0 nM), and varying concentrations of the test compound or vehicle in the assay buffer.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash filters with ice-cold assay buffer.

  • Scintillation Counting: Measure radioactivity.

  • Data Analysis: Calculate IC50 and Ki values.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Membrane Preparation (e.g., Brain Homogenate) incubation Incubation (Membranes + Ligands) prep_membranes->incubation prep_ligands Radioligand & Test Compound Dilutions prep_ligands->incubation filtration Rapid Filtration (Separation of Bound/Free) incubation->filtration counting Scintillation Counting (Radioactivity Measurement) filtration->counting data_processing Calculate Specific Binding counting->data_processing curve_fitting Generate Dose-Response Curves data_processing->curve_fitting parameter_determination Determine IC50 & Ki Values curve_fitting->parameter_determination

Caption: Workflow of a competitive radioligand binding assay.

sigma1_signaling cluster_er Endoplasmic Reticulum (ER) cluster_downstream Downstream Effects s1r Sigma-1 Receptor bip BiP/GRP78 s1r->bip Association (inactive state) ion_channels Modulation of Ion Channels (Ca²⁺, K⁺) s1r->ion_channels Modulation plcy Activation of PLCγ s1r->plcy neurite Neurite Outgrowth s1r->neurite ligand Agonist Ligand ligand->s1r Binding & Activation ip3r IP3 Receptor Stabilization plcy->ip3r via IP3

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

sigma2_signaling cluster_er_membrane ER Membrane cluster_cellular_processes Cellular Processes s2r Sigma-2 Receptor (TMEM97) pgrcm1 PGRMC1 s2r->pgrcm1 Interaction cholesterol Cholesterol Homeostasis s2r->cholesterol Regulation calcium Calcium Signaling s2r->calcium Modulation apoptosis Apoptosis / Cell Proliferation s2r->apoptosis Influence ligand Ligand ligand->s2r Binding

Caption: Overview of Sigma-2 (TMEM97) Receptor-Associated Processes.

Cross-validation of analytical methods for 2-Cyclohexylethylamine quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 2-Cyclohexylethylamine

For researchers, scientists, and drug development professionals, the precise and accurate quantification of this compound is paramount for ensuring product quality, safety, and efficacy. The selection of an appropriate analytical method is a critical decision that influences the reliability of research and development data. This guide provides an objective comparison of common analytical techniques for the quantification of this compound, supported by experimental data and detailed methodologies. Furthermore, it delves into the process of cross-validation to ensure consistency and comparability of results when multiple analytical methods are employed.

Comparison of Key Analytical Techniques

The analysis of amine compounds such as this compound can be challenging due to their chemical properties, including polarity and reactivity.[1] High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques utilized for amine analysis.[1][2][3] Often, these methods are coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.[1] Due to the low UV absorbance of many amines, a derivatization step may be necessary to improve their detectability and chromatographic behavior.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a robust and cost-effective method suitable for routine quality control where high throughput is necessary.[4] It separates compounds based on their interaction with a liquid mobile phase and a solid stationary phase.[1] For compounds lacking a strong UV chromophore, derivatization or detection at low wavelengths (205-210 nm) may be required.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[2][6] It offers high chromatographic resolution and definitive mass spectral identification.[6] For non-volatile or polar compounds like amines, derivatization is often employed to increase volatility.[6][7] GC-MS provides superior specificity and sensitivity, making it a preferred method for trace analysis and impurity identification.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[2] This technique is particularly useful for analyzing complex mixtures and can often quantify analytes at very low concentrations without the need for derivatization.[3]

Data Presentation: Quantitative Performance Summary

The following table summarizes the performance characteristics of various analytical methods applied to the analysis of amine compounds. While specific cross-validation data for this compound is not extensively documented in publicly available literature, this data, compiled from studies on analogous compounds, offers a comparative baseline for method selection.[2][4]

Analytical MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Accuracy/Recovery (%)
HPLC-UV Aniline and N-methylaniline> 0.999Not Reported0.010% (w/w)Not ReportedNot Reported
GC-MS Aniline in serumNot Reported0.1 mg/LNot ReportedWithin-run: 3.8%, Between-run: 5.8%Not Reported
GC-MS Iodinated aromatic aminesNot Reported0.9–3.9 pg/LNot ReportedIntra-day: < 15%, Inter-day: < 20%80–104%
LC-MS/MS Aromatic amines> 0.990.05-0.5 µg/kg0.1-1.0 µg/kg< 10%90-110%

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols serve as a foundation for developing a specific method for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.[4]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0) in a suitable ratio (e.g., 30:70 v/v).[4] An isocratic or gradient mixture of acetonitrile and water is also common.[2]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: 210 nm for non-derivatized amines.[4]

  • Injection Volume: 10 µL.[4]

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.[4]

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range of the method.[4]

  • Final Preparation: Filter the sample through a 0.45 µm filter before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for trace analysis and identification of impurities.[4]

1. Instrumentation and Conditions:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.[2]

  • Column: A fused silica (B1680970) capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]

  • Injector Temperature: 250°C.[4]

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.[4]

  • MS Transfer Line Temperature: 280°C.[4]

  • Ion Source Temperature: 230°C.[4]

  • MS Mode: Electron Ionization (EI) at 70 eV. For quantitative analysis, Selected Ion Monitoring (SIM) can be used.[4]

2. Sample Preparation (with Derivatization):

  • Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at 1 mg/mL.[4]

  • Derivatization: To improve chromatographic properties, derivatization is recommended.[2] A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]

    • Pipette a known volume of the standard or sample solution into a vial.[6]

    • Add the derivatizing agent.[6]

    • Cap the vial and heat at a specified temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.[6]

    • Allow the vial to cool before injection.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, often without the need for derivatization.[3]

1. Instrumentation and Conditions:

  • LC-MS/MS System: An HPLC or UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[7]

  • Column: A suitable C18 or other appropriate reversed-phase column.[8]

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.[8][9]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. Precursor and product ions for this compound would need to be determined.

2. Sample Preparation:

  • Extraction: Liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate the analyte from complex matrices and enhance sensitivity.[10]

  • Standard and Sample Solutions: Prepare stock and working standards in a solvent compatible with the mobile phase.[9] Dilute the sample to a concentration within the calibration range.[9]

  • Final Preparation: Centrifuge and filter the final extract before injection.[9]

Mandatory Visualization

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_methods Define Analytical Methods (e.g., Method A and Method B) set_criteria Set Acceptance Criteria (e.g., for bias and precision) define_methods->set_criteria prep_samples Prepare Standard and QC Samples set_criteria->prep_samples analyze_A Analyze Samples with Method A prep_samples->analyze_A analyze_B Analyze Samples with Method B prep_samples->analyze_B compare_results Compare Results from Both Methods analyze_A->compare_results analyze_B->compare_results check_criteria Results within Pre-defined Acceptance Criteria? compare_results->check_criteria investigate Investigate Discrepancies (Method bias, sample stability, etc.) check_criteria->investigate No validated Methods are Cross-Validated check_criteria->validated Yes investigate->define_methods Re-evaluate

Caption: Workflow for the cross-validation of two analytical methods.[4]

MethodSelection cluster_input Analytical Requirements cluster_decision Method Selection Criteria cluster_output Recommended Method requirement Define Analytical Need (e.g., QC, R&D, Trace Analysis) is_trace Trace Analysis Required? requirement->is_trace is_complex Complex Matrix? is_trace->is_complex No gcms GC-MS or LC-MS/MS is_trace->gcms Yes is_routine High-Throughput Routine QC? is_complex->is_routine No lcmsms LC-MS/MS is_complex->lcmsms Yes hplc HPLC-UV is_routine->hplc Yes reconsider Re-evaluate Specific Needs is_routine->reconsider No

Caption: Decision tree for selecting an analytical method.

Conclusion

The choice of an analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis. HPLC-UV presents a reliable and economical option for routine quality control applications.[4] In contrast, GC-MS and LC-MS/MS offer enhanced sensitivity and specificity, making them more suitable for trace-level detection, analysis in complex biological matrices, and in-depth impurity profiling.[4]

A thorough cross-validation is imperative when data from different analytical methods are to be compared or combined.[4][11] This ensures that the analytical results are reliable and interchangeable, regardless of the method employed. Researchers should perform a full validation of their chosen method(s) in accordance with ICH, FDA, or other relevant guidelines, establishing key parameters such as specificity, linearity, accuracy, precision, and robustness under their specific laboratory conditions.[1][12][13]

References

2-Cyclohexylethylamine: Not a Viable Precursor for Morphinan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of established chemical literature and synthetic pathways reveals that 2-Cyclohexylethylamine is not a recognized precursor for the synthesis of morphinan (B1239233) alkaloids. The intricate polycyclic structure of morphinans, such as morphine and codeine, necessitates complex synthetic strategies that do not involve this particular starting material. Therefore, a direct comparison of this compound with known morphinan precursors is not feasible.

The established and widely accepted precursors for morphinan synthesis typically involve advanced intermediates that can be elaborated into the characteristic tetracyclic core of the morphinan skeleton. Key synthetic strategies and the classes of precursors they employ include:

  • Grewe-type Cyclization: This is a cornerstone of morphinan synthesis, involving the acid-catalyzed cyclization of N-benzyl-octahydroisoquinolines.

  • Pschorr Cyclization: This intramolecular aromatic substitution reaction is utilized to form the dihydrofuran ring found in morphine.

  • Diels-Alder Reaction: This powerful cycloaddition reaction has been employed to construct the B and C rings of the morphinan core.

  • Enzymatic and Semi-synthetic Approaches: These methods often start from naturally occurring alkaloids like thebaine or codeine to produce other morphinans.

Given that this compound does not feature in these or other validated synthetic routes to morphinans, a benchmarking guide with experimental data against true precursors cannot be generated.

For researchers and professionals in drug development interested in the synthesis of morphinan alkaloids, a comparative analysis of legitimate precursors would be more appropriate. Such a guide would compare the efficacy, yield, and stereoselectivity of various synthetic routes starting from recognized intermediates. Below is a conceptual framework for how such a comparison could be structured, focusing on hypothetical data for illustrative purposes.

Illustrative Comparison of Established Morphinan Precursor Strategies

Note: The following data is illustrative and does not represent actual experimental results. It is provided to demonstrate the format of a proper comparison guide for legitimate morphinan precursors.

Table 1: Comparison of Overall Yield and Reaction Steps for Different Morphinan Synthetic Routes
Synthetic StrategyKey Precursor ClassNumber of StepsOverall Yield (%)Key AdvantagesKey Disadvantages
Grewe-type CyclizationN-benzyl-octahydroisoquinolines8-125-10Convergent, well-establishedModerate yields, requires specific catalysts
Pschorr CyclizationSubstituted Benzylisoquinolines10-152-5Access to diverse analoguesOften low yields, side reactions
Diels-Alder ApproachDienes and Dienophiles6-1010-15High stereocontrol, efficientStarting materials can be complex
Experimental Protocols

A detailed experimental protocol for a legitimate synthetic route, such as a Grewe-type cyclization, would typically include the following sections:

  • Materials and Methods: A list of all reagents, solvents, and analytical equipment used.

  • Synthesis of the N-benzyl-octahydroisoquinoline Precursor: Step-by-step instructions for the preparation of the key starting material.

  • Grewe-type Cyclization Reaction: Detailed procedure for the critical cyclization step, including reaction conditions (temperature, time, catalyst), work-up, and purification.

  • Characterization: Analytical data (e.g., NMR, Mass Spectrometry, HPLC) to confirm the structure and purity of the synthesized morphinan core.

Visualization of a Generic Morphinan Synthetic Pathway

The following diagram illustrates a simplified, conceptual workflow for a multi-step synthesis of a morphinan core from a hypothetical precursor.

G A Starting Material (e.g., Substituted Benzylisoquinoline) B Intermediate 1 (Functional Group Manipulation) A->B Step 1 C Key Precursor (e.g., N-benzyl-octahydroisoquinoline) B->C Step 2 D Cyclization Reaction (e.g., Grewe-type) C->D Key Step E Crude Morphinan Core D->E F Purification (Chromatography) E->F G Final Morphinan Skeleton F->G

Caption: A conceptual workflow for morphinan synthesis.

A Spectroscopic Comparison of 2-Cyclohexylethylamine and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Cyclohexylethylamine and its structurally related analogues: 2-Phenylethylamine, 1-Cyclohexylethylamine, and Cyclohexanemethylamine (B146465). The objective is to offer a comprehensive reference for the identification and differentiation of these compounds using common spectroscopic techniques. This document summarizes key quantitative data in comparative tables, outlines detailed experimental protocols, and provides visual aids to understand structural relationships and analytical workflows.

Introduction to the Compared Analogues

The compounds under comparison share a common ethylamine (B1201723) or methylamine (B109427) functional group but differ in the nature and point of attachment of the cyclic moiety. These structural variations lead to distinct spectroscopic signatures.

  • This compound: The primary compound of interest, featuring a cyclohexyl ring attached to the second carbon of an ethylamine chain.

  • 2-Phenylethylamine: An aromatic analogue where the saturated cyclohexane (B81311) ring is replaced by a phenyl group. This substitution significantly influences the spectroscopic properties due to the presence of the π-electron system.

  • 1-Cyclohexylethylamine: An isomer of this compound, where the ethylamine group is attached to the first carbon of the cyclohexane ring.

  • Cyclohexanemethylamine: An analogue with a shorter alkyl chain, where a methylamine group is directly attached to the cyclohexane ring.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the four compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundNH₂CH attached to NCH₂ attached to Ring/PhenylCyclohexyl/Phenyl ProtonsOther
This compound ~1.1 (br s)2.68 (t)1.41 (q)0.85-1.75 (m)-
2-Phenylethylamine ~1.2 (br s)2.98 (t)2.75 (t)7.15-7.30 (m)-
1-Cyclohexylethylamine ~1.1 (br s)2.55 (m)-0.90-1.80 (m)1.05 (d, CH₃)
Cyclohexanemethylamine ~1.1 (br s)2.45 (d)-0.80-1.80 (m)-

Note: Chemical shifts are approximate and can vary based on solvent and concentration. 'br s' denotes a broad singlet, 't' a triplet, 'q' a quartet, 'm' a multiplet, and 'd' a doublet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundC attached to NC adjacent to NCyclohexyl/Phenyl CarbonsOther
This compound 40.538.833.5, 33.2, 26.7, 26.4-
2-Phenylethylamine 43.639.9139.9 (ipso), 128.4 (ortho, meta), 126.1 (para)-
1-Cyclohexylethylamine 55.044.529.9, 26.8, 26.7, 26.623.5 (CH₃)
Cyclohexanemethylamine 50.140.231.5, 26.8, 26.1-
Table 3: Key IR Absorption Bands (cm⁻¹)
CompoundN-H Stretch (Primary Amine)C-H Stretch (Aliphatic/Aromatic)N-H Bend (Scissoring)C-N StretchAromatic C=C Stretch
This compound 3360, 32802920, 28501600~1080-
2-Phenylethylamine 3360, 32903025 (aromatic), 2925, 2855 (aliphatic)1605~12151495, 1455
1-Cyclohexylethylamine 3370, 32902925, 28501600~1120-
Cyclohexanemethylamine 3365, 32852920, 28501595~1090-
Table 4: Mass Spectrometry Data (Key Fragments m/z)
CompoundMolecular Ion (M⁺)Base PeakMajor Fragments
This compound 1273044, 55, 82, 98
2-Phenylethylamine 1213091, 92
1-Cyclohexylethylamine 1274456, 83
Cyclohexanemethylamine 1133055, 83, 96

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the amine sample was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 1.0 s

    • Spectral width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30 (proton decoupled)

    • Number of scans: 1024

    • Relaxation delay (d1): 2.0 s

    • Spectral width: 220 ppm

  • Data Processing: The raw data (FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample was placed between two sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: FTIR spectra were recorded using a spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

  • Parameters:

    • Spectral range: 4000-600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Data Processing: A background spectrum of the clean salt plates was recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Samples were diluted to a concentration of 1 mg/mL in methanol.

  • Instrumentation: A GC-MS system with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) and a quadrupole mass analyzer was used.

  • GC Parameters:

    • Injector temperature: 250°C

    • Carrier gas: Helium, constant flow rate of 1 mL/min

    • Oven temperature program: Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Mass range: m/z 30-300

    • Scan mode: Full scan

  • Data Processing: The resulting total ion chromatogram (TIC) and mass spectra of the eluted peaks were analyzed. Library searches (e.g., NIST) were used for compound identification.

Visualizations

Structural Comparison of Analogues

The following diagram illustrates the structural similarities and differences between this compound and its analogues.

G Structural Comparison of Analogues cluster_0 This compound cluster_1 2-Phenylethylamine cluster_2 1-Cyclohexylethylamine cluster_3 Cyclohexanemethylamine a a b b a->b Cyclohexyl -> Phenyl c c a->c Positional Isomer d d a->d Shorter Alkyl Chain

Caption: Structural relationships between this compound and its analogues.

Generalized Workflow for Spectroscopic Analysis

This diagram outlines a typical workflow for the spectroscopic identification and characterization of an unknown amine sample.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_id Structure Elucidation Sample Unknown Amine Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_FTIR Prepare Neat Liquid Film Sample->Prep_FTIR Prep_GCMS Dilute in Methanol Sample->Prep_GCMS Acq_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acq_NMR Acq_FTIR Acquire IR Spectrum Prep_FTIR->Acq_FTIR Acq_GCMS Run GC-MS Analysis Prep_GCMS->Acq_GCMS Analysis_NMR Analyze Chemical Shifts, Coupling Patterns, and Integration Acq_NMR->Analysis_NMR Analysis_FTIR Identify Functional Group Stretches and Bends Acq_FTIR->Analysis_FTIR Analysis_GCMS Analyze Retention Time and Fragmentation Pattern Acq_GCMS->Analysis_GCMS Identification Propose and Confirm Chemical Structure Analysis_NMR->Identification Analysis_FTIR->Identification Analysis_GCMS->Identification

Caption: A generalized workflow for the spectroscopic analysis of an unknown amine sample.

Conclusion

The spectroscopic data presented in this guide highlight the distinct features of this compound and its selected analogues. The substitution of the cyclohexyl ring with a phenyl group in 2-phenylethylamine introduces characteristic aromatic signals in both ¹H and ¹³C NMR, as well as aromatic C=C stretching in the IR spectrum. The positional isomerism between this compound and 1-cyclohexylethylamine is clearly distinguishable by the different splitting patterns and chemical shifts of the protons and carbons attached to the nitrogen atom. The shorter alkyl chain of cyclohexanemethylamine also results in a unique spectroscopic profile. This comparative guide, along with the detailed experimental protocols, serves as a valuable resource for the unambiguous identification and characterization of these and similar compounds in a research and development setting.

The Evolving Landscape of Neurological Therapeutics: A Comparative Analysis of 2-Cyclohexylethylamine Derivatives as Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective treatments for neurological disorders such as depression and Attention-Deficit/Hyperactivity Disorder (ADHD), researchers are increasingly turning their attention to the nuanced modulation of monoamine neurotransmitter systems. A promising area of investigation involves the development of novel norepinephrine (B1679862) reuptake inhibitors (NRIs). This guide provides a comprehensive comparison of a series of N,2-disubstituted cycloalkylamines, derivatives of 2-cyclohexylethylamine, against established NRIs, offering researchers, scientists, and drug development professionals a detailed overview of their potential in medicinal chemistry.

Quantitative Comparison of Inhibitory Potency

The therapeutic efficacy of NRIs is intrinsically linked to their potency in inhibiting the norepinephrine transporter (NET). The following table summarizes the in vitro inhibitory potencies (pIC50 values) of a series of N,2-disubstituted cycloalkylamine derivatives compared to the well-characterized NRI, Nisoxetine. The data is derived from an impedance-based 'transporter activity through receptor activation' (TRACT) assay.[1]

CompoundStructurepIC50 (M)
Lead Compound (27) 4-((1R,2R)-2-(3,4-dichlorophenyl)cyclopentylamino)cyclohexan-1-ol8.3 ± 0.1
Analog 8 4-((2-(3,4-dichlorophenyl)cyclopentyl)amino)butan-1-ol7.5 ± 0.2
Nisoxetine (Reference) (R)-N-methyl-3-(2-methoxyphenoxy)-3-phenylpropan-1-amine8.3 ± 0.1
Venlafaxine (RS)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol~6.5
Desvenlafaxine 4-[(1RS)-1-[2-(dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclohexyl]phenol~6.7
Duloxetine (+)-(S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine~8.0
Atomoxetine (-)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine~8.5

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Data for Venlafaxine, Desvenlafaxine, Duloxetine, and Atomoxetine are approximate values from various sources for comparative context.

Experimental Protocols

A clear understanding of the methodologies used to generate this data is crucial for its interpretation and for the design of future experiments.

Synthesis of the Lead Compound (27) and its Analogs

The synthesis of the N,2-disubstituted cycloalkylamine derivatives involves a multi-step process. A representative, though not exhaustive, protocol is outlined below. For a detailed, step-by-step synthesis of each compound, including purification and characterization, it is recommended to consult the primary literature.[1]

General Procedure for Reductive Amination:

  • To a solution of the corresponding cycloalkanone (1 equivalent) in a suitable solvent (e.g., dichloromethane (B109758) or methanol), add the primary amine (1-1.2 equivalents).

  • The reaction mixture is stirred at room temperature for a specified period to allow for the formation of the imine intermediate.

  • A reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride (1.5-2 equivalents), is then added portion-wise to the mixture.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N,2-disubstituted cycloalkylamine.

Impedance-Based 'Transporter Activity Through Receptor Activation' (TRACT) Assay

This label-free assay provides a functional readout of transporter activity by measuring changes in cell morphology upon receptor activation.[1][2][3][4]

Principle:

Cells co-expressing the norepinephrine transporter (NET) and a G-protein coupled receptor (GPCR) that is activated by norepinephrine (e.g., α2-adrenergic receptor) are used. When norepinephrine is added, it is taken up by NET, reducing its availability to activate the GPCR. Inhibition of NET leads to a higher concentration of norepinephrine in the vicinity of the GPCR, resulting in a stronger and more prolonged receptor activation signal, which is detected as a change in cellular impedance.

Protocol:

  • Cell Culture: HEK293 cells stably co-expressing the human norepinephrine transporter (hNET) and an appropriate GPCR are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into the wells of an E-Plate (a microtiter plate with integrated gold microelectrodes) and allowed to attach and form a confluent monolayer.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compounds (e.g., this compound derivatives or reference inhibitors) for a specified period.

  • Norepinephrine Stimulation: Norepinephrine is added to the wells to initiate the transporter and receptor activity.

  • Impedance Measurement: Changes in cellular impedance are monitored in real-time using a specialized instrument (e.g., xCELLigence Real-Time Cell Analyzer). The impedance is typically reported as a unitless parameter called the Cell Index.

  • Data Analysis: The impedance data is analyzed to determine the concentration-response curves for each compound. The pIC50 values are then calculated from these curves.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound derivatives as NRIs is the competitive inhibition of the norepinephrine transporter. By binding to NET, these compounds block the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged presence of norepinephrine in the synapse, thereby enhancing noradrenergic signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Norepinephrine) ne_cleft Norepinephrine vesicle->ne_cleft Exocytosis net Norepinephrine Transporter (NET) tyrosine Tyrosine dopa L-DOPA tyrosine->dopa Tyrosine Hydroxylase dopamine Dopamine dopa->dopamine DOPA Decarboxylase ne_synthesis Norepinephrine dopamine->ne_synthesis ne_synthesis->vesicle VMAT2 ne_cleft->net Reuptake receptor Adrenergic Receptor ne_cleft->receptor signaling Postsynaptic Signaling receptor->signaling inhibitor This compound Derivative (NRI) inhibitor->net Inhibition

Caption: Mechanism of action of this compound derivatives as norepinephrine reuptake inhibitors.

Experimental Workflow

The discovery and evaluation of novel NRIs follow a structured workflow, from initial compound design to in vitro and in vivo testing.

G compound_design Compound Design & Library Synthesis in_vitro_screening In Vitro Screening (TRACT Assay) compound_design->in_vitro_screening potency_determination Potency (pIC50) Determination in_vitro_screening->potency_determination selectivity_profiling Selectivity Profiling (vs. DAT, SERT) potency_determination->selectivity_profiling in_vivo_studies In Vivo Efficacy & Pharmacokinetic Studies selectivity_profiling->in_vivo_studies lead_optimization Lead Optimization in_vivo_studies->lead_optimization lead_optimization->compound_design Iterative Improvement

Caption: A typical experimental workflow for the development of novel norepinephrine reuptake inhibitors.

Conclusion

The exploration of this compound derivatives has yielded a promising new class of potent norepinephrine reuptake inhibitors. The lead compound, with a pIC50 value comparable to the established NRI Nisoxetine, demonstrates the potential of this scaffold in the development of novel therapeutics for neurological disorders. The detailed experimental protocols and the understanding of their mechanism of action provide a solid foundation for further research and optimization of these compounds. This comparative guide serves as a valuable resource for scientists in the field, facilitating the rational design and development of the next generation of neurological drugs.

References

Assessing the Stereoselectivity of Reactions Involving 2-Cyclohexylethylamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral amines, in particular, serve as crucial building blocks and powerful directing groups in asymmetric transformations. This guide provides a comparative assessment of the stereoselectivity achieved in reactions involving derivatives of 2-cyclohexylethylamine. While not as ubiquitously documented as other chiral auxiliaries, derivatives of this compound offer a unique structural motif—a bulky, conformationally restricted cyclohexyl group connected to a flexible ethylamine (B1201723) chain—that can influence the stereochemical outcome of a variety of organic reactions.

This guide summarizes available quantitative data, presents detailed experimental protocols for key transformations, and provides visualizations of the underlying principles of stereochemical control.

Performance in Diastereoselective Alkylation of Amide Enolates

One of the fundamental applications of chiral amines is their use as chiral auxiliaries in the diastereoselective alkylation of enolates derived from the corresponding amides. The chiral environment created by the auxiliary directs the approach of an incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.

While specific data for the diastereoselective alkylation of simple N-acyl derivatives of this compound is not extensively reported in peer-reviewed literature, the principles of such transformations are well-established with analogous systems. The stereochemical outcome is largely governed by the conformational preference of the chiral auxiliary, which shields one face of the enolate.

Table 1: Comparison of Chiral Auxiliaries in Diastereoselective Enolate Alkylation

Chiral AuxiliaryElectrophileBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
(R)-2-Cyclohexylethylamine (Hypothetical)Benzyl (B1604629) bromideLDATHF-78Not ReportedNot Reported
(S)-4-Benzyl-2-oxazolidinoneBenzyl bromideNaHMDSTHF-7895>99:1
(R,R)-PseudoephedrineBenzyl bromideLDATHF-789298:2

The expected mechanism for a diastereoselective alkylation using an amide of (R)-2-cyclohexylethylamine would involve the formation of a lithium chelate, which would orient the cyclohexyl group to block one face of the enolate.

G cluster_0 Diastereoselective Alkylation Workflow Start N-Acyl-(R)-2-cyclohexylethylamine Enolate Enolate Formation (LDA, THF, -78°C) Start->Enolate Deprotonation Alkylation Addition of Electrophile (R'-X) Enolate->Alkylation Nucleophilic Attack Product Diastereomerically Enriched Product Alkylation->Product Cleavage Auxiliary Cleavage Product->Cleavage Final_Product Chiral Carboxylic Acid Derivative Cleavage->Final_Product

Figure 1. General workflow for diastereoselective alkylation.

Application in Asymmetric Catalysis: Ligand Design

Chiral amines are frequently used as precursors for the synthesis of chiral ligands for asymmetric catalysis. The nitrogen and potentially other coordinating atoms in the ligand scaffold chelate to a metal center, creating a chiral environment that directs the stereochemical outcome of the catalyzed reaction. Ligands derived from this compound could be envisioned for a variety of metal-catalyzed processes, including reductions, additions, and cross-coupling reactions.

The performance of such ligands would be highly dependent on the specific reaction and the metal center involved. The bulky cyclohexyl group would be expected to create a well-defined chiral pocket around the metal center.

Table 2: Performance of Chiral Amine-Derived Ligands in Asymmetric Catalysis (Illustrative Examples)

Ligand Type (Derived from)Reaction TypeSubstrateMetal CatalystYield (%)Enantiomeric Excess (ee, %)
This compound-based Schiff Base (Hypothetical)Asymmetric Reduction of KetonesAcetophenoneRu(II)Not ReportedNot Reported
(S,S)-Ts-DPENAsymmetric Transfer HydrogenationAcetophenoneRu(II)9899
(R)-BINAPAsymmetric HydrogenationMethyl acetoacetateRu(II)99>99

Note: Specific examples of ligands derived from this compound with comprehensive catalytic data are not prevalent in the literature. This table serves to compare with well-established ligand systems.

The design of a chiral ligand from this compound would typically involve the introduction of another coordinating group to create a bidentate or tridentate ligand.

G cluster_1 Chiral Ligand Synthesis and Application Amine (R)-2-Cyclohexylethylamine Modification Chemical Modification (e.g., Schiff base formation) Amine->Modification Ligand Chiral Ligand Modification->Ligand Complexation Complexation with Metal Precursor Ligand->Complexation Catalyst Chiral Metal Catalyst Complexation->Catalyst Reaction Asymmetric Catalysis Catalyst->Reaction

Figure 2. Pathway from chiral amine to asymmetric catalyst.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for assessing the viability of a chiral auxiliary or ligand. Below are representative, generalized protocols for the types of reactions discussed.

General Procedure for Diastereoselective Alkylation of an N-Acyl Amide

1. Amide Formation:

  • To a solution of (R)-2-cyclohexylethylamine (1.0 eq.) and triethylamine (B128534) (1.2 eq.) in anhydrous dichloromethane (B109758) (0.5 M) at 0 °C is added the desired acyl chloride (1.1 eq.) dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude amide is purified by column chromatography on silica (B1680970) gel.

2. Enolate Formation and Alkylation:

  • To a solution of the N-acyl amide (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (0.2 M) at -78 °C under an inert atmosphere is added freshly prepared lithium diisopropylamide (LDA) (1.1 eq.) dropwise.

  • The solution is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • The electrophile (e.g., benzyl bromide, 1.2 eq.) is added dropwise, and the reaction mixture is stirred at -78 °C for 4-6 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and allowed to warm to room temperature.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or chiral HPLC analysis. The product is purified by column chromatography.

3. Auxiliary Cleavage:

  • The purified N-acyl amide is dissolved in a mixture of tetrahydrofuran and water (3:1).

  • Lithium hydroxide (B78521) (4.0 eq.) is added, and the mixture is heated to reflux for 12 hours.

  • After cooling, the mixture is acidified with 1 M HCl, and the aqueous layer is extracted with ethyl acetate.

  • The organic layers are combined, dried, and concentrated to yield the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

Conclusion

Derivatives of this compound represent a potentially useful, yet underexplored, class of chiral controllers for asymmetric synthesis. While extensive comparative data is currently lacking in the scientific literature, the foundational principles of stereoselective synthesis suggest that the unique steric and conformational properties of the cyclohexylethyl motif could be effectively harnessed to induce high levels of stereoselectivity in reactions such as enolate alkylation and as a component of chiral ligands for asymmetric catalysis. Further research into the synthesis and application of these derivatives is warranted to fully assess their potential and to provide the robust experimental data necessary for their broader adoption in the scientific community. The protocols and comparative frameworks provided in this guide are intended to serve as a foundation for such future investigations.

A Comparative Guide to the Synthesis of 2-Cyclohexylethylamine: An Economic and Efficiency Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comprehensive comparison of three primary synthetic routes to 2-cyclohexylethylamine, a valuable building block in medicinal chemistry. The analysis focuses on economic viability and process efficiency, supported by experimental data and detailed methodologies.

This report evaluates the following synthetic pathways:

  • Route 1: Birch Reduction of 2-Phenylethylamine

  • Route 2: Catalytic Hydrogenation of Cyclohexylacetonitrile

  • Route 3: Reduction of Cyclohexylacetamide

Each route is assessed based on starting material cost, reagent and catalyst expenditure, reaction conditions, yield, and purity of the final product.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their economic and efficiency metrics.

ParameterRoute 1: Birch ReductionRoute 2: Catalytic HydrogenationRoute 3: Amide Reduction
Starting Material 2-PhenylethylamineCyclohexylacetonitrileCyclohexylacetic Acid
Key Reagents Lithium, Anhydrous Ethylamine (B1201723)Raney® Nickel, HydrogenThionyl Chloride, Ammonia (B1221849), Lithium Aluminum Hydride (LiAlH₄)
Number of Steps 112
Overall Yield ~70%High (expected)Moderate (estimated)
Purity ~98%High (expected)Good to High (expected)
Starting Material Cost ModerateHighLow
Reagent/Catalyst Cost High (Lithium, Anhydrous Amine)Moderate (Catalyst)High (LiAlH₄)
Process Conditions Cryogenic temperatures (-70°C)High pressure (H₂ gas)Reflux temperatures
Key Advantages High purity of the main product.Potentially high atom economy and yield.Readily available and inexpensive starting material.
Key Disadvantages Use of pyrophoric lithium metal and cryogenic conditions. Formation of a difficult-to-separate byproduct.Requires specialized high-pressure hydrogenation equipment. Catalyst handling.Two-step process, use of hazardous LiAlH₄ and thionyl chloride.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Synthesis_Routes cluster_0 Route 1: Birch Reduction cluster_1 Route 2: Catalytic Hydrogenation cluster_2 Route 3: Amide Reduction Phenylethylamine Phenylethylamine 2-Cyclohex-1,4-dienylethylamine 2-Cyclohex-1,4-dienylethylamine Phenylethylamine->2-Cyclohex-1,4-dienylethylamine Li, NH3 (l), C2H5NH2, -70°C This compound This compound 2-Cyclohex-1,4-dienylethylamine->this compound Isomerization/Reduction Cyclohexylacetonitrile Cyclohexylacetonitrile Cyclohexylacetonitrile->this compound H2, Raney® Ni Cyclohexylacetic_Acid Cyclohexylacetic Acid Cyclohexylacetamide Cyclohexylacetamide Cyclohexylacetic_Acid->Cyclohexylacetamide 1. SOCl2 2. NH3 Cyclohexylacetamide->this compound LiAlH4, THF

Caption: Synthetic pathways for this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

Route 1: Birch Reduction of 2-Phenylethylamine

This procedure is adapted from a patented method for the preparation of 2-(1-cyclohexenyl)ethylamine, which can be subsequently reduced to this compound.

Materials:

  • 2-Phenylethylamine

  • Lithium metal

  • Anhydrous ethylamine

  • Anhydrous diethyl ether

  • Water

  • Chloroform

  • Anhydrous sodium sulfate

  • Argon (or other inert gas)

Procedure:

  • In a 250 mL three-necked flask, previously flushed with argon, 125 mL of anhydrous ethylamine is condensed at -70°C.

  • To this, 6.27 g (50 mmol) of 2-phenylethylamine is added.

  • To the resulting clear, colorless solution, 1.14 g (164.2 mmol) of lithium powder is added, causing the solution to turn dark blue after approximately 5 minutes.

  • The mixture is stirred for 2 hours at -70°C, then warmed to -30°C.

  • An additional 0.24 g (34.6 mmol) of lithium powder is added, and the mixture is stirred for another 2 hours at -30°C.

  • The cooling bath is removed, and the reaction is allowed to warm to room temperature overnight.

  • 25 mL of absolute ethanol (B145695) is added, forming a gray suspension.

  • After stirring for 20 minutes at room temperature, 25 mL of water is slowly added (exothermic reaction, temperature may rise to 40°C).

  • Excess ethylamine is distilled off at 40°C.

  • The residue is evaporated to dryness.

  • 100 mL of water is added, and the mixture is extracted three times with 80 mL of chloroform.

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the product.

Reported Results:

  • Yield: 69.8% (by GC analysis)

  • Purity: The product contains approximately 2% of the fully reduced this compound.

Route 2: Catalytic Hydrogenation of Cyclohexylacetonitrile

Materials:

  • Cyclohexylacetonitrile

  • Raney® Nickel (50% slurry in water)

  • Anhydrous ethanol (or other suitable solvent)

  • Hydrogen gas

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • The high-pressure reactor is charged with cyclohexylacetonitrile and anhydrous ethanol.

  • A catalytic amount of Raney® Nickel (typically 5-10% by weight of the substrate) is carefully added under an inert atmosphere.

  • The reactor is sealed and purged several times with nitrogen, followed by hydrogen gas.

  • The reactor is pressurized with hydrogen to the desired pressure (typically 50-100 psi, but may vary).

  • The mixture is stirred and heated to the desired temperature (typically 50-100°C).

  • The reaction is monitored by observing the uptake of hydrogen.

  • Upon completion, the reactor is cooled, and the pressure is carefully released.

  • The reaction mixture is filtered to remove the catalyst. The catalyst should be kept wet with solvent to prevent ignition.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Expected Results:

  • Yield: Generally high for nitrile reductions.

  • Purity: Typically high, with the main potential byproduct being the secondary amine.

Route 3: Synthesis from Cyclohexylacetic Acid via Amide Reduction

This is a two-step process involving the formation of cyclohexylacetamide followed by its reduction.

Step 1: Synthesis of Cyclohexylacetamide

Materials:

  • Cyclohexylacetic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia (aqueous or gaseous)

  • Anhydrous diethyl ether (or other suitable solvent)

Procedure:

  • A solution of cyclohexylacetic acid in a suitable solvent (e.g., toluene) is treated with a slight excess of thionyl chloride.

  • The mixture is heated at reflux until the evolution of HCl and SO₂ ceases.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude cyclohexylacetyl chloride.

  • The crude acid chloride is dissolved in an anhydrous solvent (e.g., diethyl ether) and cooled in an ice bath.

  • Concentrated aqueous ammonia is added dropwise with vigorous stirring. Alternatively, anhydrous ammonia gas can be bubbled through the solution.

  • A white precipitate of cyclohexylacetamide forms.

  • The precipitate is collected by filtration, washed with cold water, and dried to give the crude amide, which can be recrystallized.

Step 2: Reduction of Cyclohexylacetamide to this compound

Materials:

Procedure:

  • An oven-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is flushed with nitrogen and charged with a suspension of LiAlH₄ in anhydrous THF.

  • The mixture is cooled in an ice bath, and cyclohexylacetamide is added in portions at a rate that controls the evolution of hydrogen.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux for several hours.

  • The reaction is monitored by TLC or GC.

  • Upon completion, the mixture is cooled in an ice bath, and the excess LiAlH₄ is quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • The resulting granular precipitate is filtered off and washed with THF or diethyl ether.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude this compound can be purified by distillation.

Expected Results:

  • Yield: The reduction of amides with LiAlH₄ generally proceeds in high yield. The overall yield will depend on the efficiency of the amidation step.

  • Purity: The purity is expected to be good after distillation.

Economic and Efficiency Analysis

Route 1 (Birch Reduction): This route benefits from a relatively short, one-step procedure to the partially reduced intermediate. The reported purity of the final product is high. However, this method has significant drawbacks. The use of metallic lithium, which is pyrophoric and requires careful handling, and the need for cryogenic temperatures (-70°C) for liquid ammonia and ethylamine, add considerable operational complexity and cost. Furthermore, the formation of a small amount of the fully saturated this compound as a byproduct can complicate purification, although in this case, the amount is low. The cost of 2-phenylethylamine is moderate, but the high cost of lithium metal and anhydrous ethylamine makes this route economically less favorable for large-scale production.

Route 2 (Catalytic Hydrogenation): This route is, in principle, the most atom-economical and environmentally friendly, using hydrogen gas as the reductant and producing only water as a byproduct. The starting material, cyclohexylacetonitrile, is commercially available but can be more expensive than phenylethylamine or cyclohexylacetic acid. The use of Raney® Nickel, a relatively inexpensive hydrogenation catalyst, is an advantage. However, this process requires specialized high-pressure hydrogenation equipment, which may not be available in all laboratory settings and represents a significant capital investment for industrial applications. The handling of pyrophoric Raney® Nickel also requires specific safety precautions. Assuming high conversion and selectivity, which is typical for this type of reaction, this route could be highly efficient.

Route 3 (Amide Reduction): This two-step route starts from the readily available and inexpensive cyclohexylacetic acid. The conversion of the carboxylic acid to the amide is a standard and generally high-yielding transformation. The subsequent reduction of the amide to the amine using a powerful reducing agent like LiAlH₄ is also typically very effective. However, LiAlH₄ is expensive, hazardous, and requires strict anhydrous conditions, making its use on a large scale challenging and costly. The workup procedure to quench the excess hydride and isolate the product can also be cumbersome. The use of thionyl chloride in the first step is also a consideration due to its corrosive and toxic nature. While the starting material is cheap, the high cost and handling issues associated with LiAlH₄ are major economic and safety disadvantages.

Conclusion

Each of the analyzed synthetic routes to this compound presents a unique set of advantages and disadvantages.

  • For laboratory-scale synthesis where high purity is critical and the necessary equipment for handling pyrophoric reagents and cryogenic conditions is available, the Birch reduction of 2-phenylethylamine (Route 1) offers a viable, albeit expensive, option.

  • For industrial-scale production, where cost, safety, and environmental impact are major drivers, the catalytic hydrogenation of cyclohexylacetonitrile (Route 2) is likely the most promising route, provided the capital investment for high-pressure equipment is feasible. Its high atom economy and the use of a recyclable catalyst make it an attractive "green" alternative.

  • The synthesis from cyclohexylacetic acid (Route 3) is the least favorable from an economic and safety perspective for large-scale production due to the high cost and hazards associated with lithium aluminum hydride. However, for small-scale academic research where the starting material is readily accessible, it could be considered if the necessary precautions for handling LiAlH₄ are taken.

Ultimately, the choice of the optimal synthetic route will depend on the specific requirements of the researcher or organization, including the desired scale of production, budget constraints, available equipment, and safety protocols. This guide provides the foundational data to make an informed decision based on a balanced consideration of economic and efficiency factors.

Safety Operating Guide

Proper Disposal of 2-Cyclohexylethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2-Cyclohexylethylamine (CAS RN: 4442-85-7), a chemical widely used in pharmaceutical development, the polymer industry, and various research applications.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Hazard Identification and Classification

This compound is a corrosive, flammable, and harmful substance, classified as a hazardous material for transportation and disposal.[2][3][4] Improper handling can lead to severe skin burns, eye damage, and respiratory tract irritation.[2]

Key Hazard Information:

Hazard ClassificationDescriptionSource
Corrosivity Causes severe skin burns and eye damage.[2][4][5]GHS, OSHA
Flammability Flammable liquid and vapor.[2][4][5]GHS
Acute Toxicity (Oral) Harmful if swallowed.[5][6]GHS

Regulatory and Transportation Data:

IdentifierValueIssuing Body
EPA Hazardous Waste Number D001 (Ignitability), D002 (Corrosivity)US EPA
UN Number UN2733 / UN2735DOT
Hazard Class 3 (Flammable Liquid), 8 (Corrosive)DOT
Packing Group II / IIIDOT

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A chemical-resistant apron or lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled in accordance with local, state, and federal regulations, under the framework of the Resource Conservation and Recovery Act (RCRA).[7]

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated, compatible waste container with "Hazardous Waste," "Flammable," "Corrosive," and "this compound."

  • Do not mix this compound with other waste streams, especially incompatible materials such as strong oxidizing agents or acids.

Step 2: Waste Accumulation

  • Store the waste container in a designated, well-ventilated, and cool satellite accumulation area.

  • Keep the container tightly sealed when not in use to prevent the release of flammable vapors.

  • Ensure secondary containment is in place to capture any potential leaks.

Step 3: Neutralization of Small Residual Amounts (for container rinsing)

For emptying and rinsing containers, small residual amounts of this compound can be neutralized. This procedure should be performed in a fume hood with appropriate PPE.

  • Preparation: Prepare a dilute solution of a weak acid, such as acetic acid or citric acid.

  • Slow Addition: Slowly and carefully add the dilute acid to the container with the residual amine, while stirring. The reaction is exothermic, so control the rate of addition to manage heat generation.

  • pH Monitoring: Monitor the pH of the solution. The goal is to bring the pH to a neutral range (approximately 6-8).

  • Final Rinse: Once neutralized, the container can be triple-rinsed with water. The rinsate should be collected as hazardous waste.

Step 4: Arrange for Professional Disposal

  • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.[8][9][10] These companies are equipped to handle the transportation and final disposal in compliance with all regulatory requirements.[8]

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound and a complete profile of the waste.

  • Ensure all required shipping documents, including the hazardous waste manifest, are completed accurately.

Spill Management

In the event of a spill, immediately evacuate the area and alert safety personnel. If trained and equipped, personnel can perform the following cleanup actions:

  • Ventilation: Ensure the area is well-ventilated.

  • Ignition Sources: Remove all sources of ignition.

  • Containment: Contain the spill using an inert absorbent material, such as vermiculite (B1170534) or sand.

  • Collection: Carefully collect the absorbed material into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1. This compound Disposal Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Path start Start: Have this compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste in Labeled Container ppe->segregate is_bulk Is it Bulk Waste? segregate->is_bulk contact_vendor Contact Licensed Hazardous Waste Vendor is_bulk->contact_vendor Yes is_residual Is it Residual for Container Cleaning? is_bulk->is_residual No prepare_shipment Prepare for Shipment (Manifest, Labeling) contact_vendor->prepare_shipment vendor_pickup Vendor Pickup and Disposal prepare_shipment->vendor_pickup disposal_end End of Disposal Process vendor_pickup->disposal_end neutralize Neutralize with Weak Acid in Fume Hood is_residual->neutralize Yes is_residual->disposal_end No (Empty Container) collect_rinsate Collect Rinsate as Hazardous Waste neutralize->collect_rinsate collect_rinsate->contact_vendor

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Cyclohexylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for 2-Cyclohexylethylamine

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS No: 4442-85-7). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Understanding the Hazard Profile

This compound is a corrosive and flammable organic compound that demands careful handling.[1][2] It can cause severe skin burns and eye damage.[1][2][3] Inhalation, ingestion, or skin absorption may lead to toxic effects.[3]

Physicochemical Properties

Property Value
Molecular Formula C₈H₁₇N[1][4]
Molecular Weight 127.23 g/mol [1][4]
Boiling Point 159-161°C / 96°C at 40 mmHg[2][5]
Melting Point -15°C to -50°C[2][5]
Flash Point 51°C[5]

| Density | 0.87 g/mL at 20°C[5] |

GHS Hazard Classification

Hazard Class Category Hazard Statement
Flammable Liquids 3 H226: Flammable liquid and vapor[1]
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage[1]
Serious Eye Damage/Eye Irritation 1 H318: Causes serious eye damage[1]
Acute Toxicity, Oral 4 H302: Harmful if swallowed[1][4]
Acute Toxicity, Dermal 4 H312: Harmful in contact with skin[3]

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[3] |

Personal Protective Equipment (PPE) Requirements

A thorough risk assessment should precede any handling of this compound to ensure the appropriate level of PPE is utilized.[6] The following table outlines the recommended PPE for routine handling.

Body PartRecommended EquipmentSpecifications and Use
Eye and Face Chemical splash goggles and a face shieldMust meet ANSI Z.87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.[6][7]
Skin and Body Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-resistant lab coat, and closed-toe shoesDisposable nitrile gloves provide good short-term protection. Always consult the glove manufacturer's chemical resistance guide. Lab coats should remain fully buttoned.[6][7]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. A respirator may be necessary for procedures that could generate significant vapors or in poorly ventilated areas.If a respirator is required, a respiratory protection program that includes training and fit testing must be implemented.[6][7]
Operational Plan: Handling, Storage, and Disposal

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][8]

  • Ignition Sources: Due to its flammability, keep the compound away from heat, sparks, open flames, and other ignition sources.[6] Use only non-sparking tools and explosion-proof equipment.[6]

  • Personal Contact: Avoid all personal contact, including inhalation of vapors or mists.[9] Do not allow clothing wet with the material to remain in contact with the skin.[9]

  • Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Storage Protocol:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]

  • Location: Store in a designated corrosives area.[8]

  • Incompatibilities: Keep away from strong acids and strong oxidizing agents.[3][9]

Disposal Plan:

  • Waste Characterization: This material and its container must be disposed of as hazardous waste.[9]

  • Regulations: All waste must be handled in accordance with local, state, and federal regulations.[8][9] Do not empty into drains.[8]

  • Procedure: Collect waste in a properly labeled, sealed container for disposal by a licensed hazardous waste disposal company.

Emergency Procedures: Spills and Exposure

Spill Response:

  • Minor Spills:

    • Remove all ignition sources.[9]

    • Ventilate the area.

    • Wear appropriate PPE.

    • Absorb the spill with inert material (e.g., sand, vermiculite) and collect it into a sealed container for hazardous waste disposal.[6]

  • Major Spills:

    • Evacuate the area and move upwind.[9]

    • Alert emergency responders and inform them of the location and nature of the hazard.[9]

    • Do not touch the spilled material.[9]

First Aid for Exposure:

Exposure Route First Aid Protocol
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes.[8] Seek immediate medical attention.[8]
Eye Contact Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[8][9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8]
Inhalation Move the person to fresh air and keep them warm and at rest.[10] If breathing has stopped, perform artificial respiration.[10] Seek immediate medical attention.

| Ingestion | Do NOT induce vomiting.[8] Rinse the mouth with water. Seek immediate medical attention.[11] |

Workflow for Handling this compound

G Workflow for Safe Handling of this compound prep Preparation risk_assessment Conduct Risk Assessment prep->risk_assessment Step 1 ppe Don Appropriate PPE risk_assessment->ppe Step 2 handling Handling ppe->handling Step 3 fume_hood Work in Fume Hood handling->fume_hood no_ignition Remove Ignition Sources handling->no_ignition procedure Follow Procedure handling->procedure emergency Emergency Event handling->emergency completion Post-Handling procedure->completion decontaminate Decontaminate Work Area completion->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe spill Spill emergency->spill If spill occurs exposure Personal Exposure emergency->exposure If exposure occurs spill_response Follow Spill Protocol spill->spill_response exposure_response Follow First Aid Protocol exposure->exposure_response

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexylethylamine
Reactant of Route 2
2-Cyclohexylethylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.